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  • Product: 1,1'-Oxybis-2-propanol dibenzoate
  • CAS: 27138-31-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Chemical Properties of 1,1'-Oxybis-2-propanol Dibenzoate

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist This document provides a detailed exploration of the chemical and physical properties of 1,1'-Oxybis-2-propanol d...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

This document provides a detailed exploration of the chemical and physical properties of 1,1'-Oxybis-2-propanol dibenzoate, a compound of significant industrial relevance. Beyond a simple recitation of data, this guide delves into the causality behind its characteristics and applications, offering field-proven insights into its synthesis and analytical characterization.

Executive Summary

1,1'-Oxybis-2-propanol dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency, non-phthalate plasticizer. Its chemical structure, featuring a flexible ether linkage and two bulky benzoate groups, imparts a unique combination of properties including excellent compatibility with a wide range of polar polymers, low volatility, and high plasticizing efficiency. These attributes have led to its widespread adoption in adhesives, sealants, coatings, and vinyl plastisols.[1][2] This guide will provide a robust framework for understanding and utilizing this versatile compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,1'-Oxybis-2-propanol dibenzoate is fundamental to its effective application in various formulations. The following table summarizes its key properties.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₂O₅[][4][5]
Molecular Weight 342.39 g/mol [4][6]
CAS Number 27138-31-4[7]
Appearance Clear, colorless to pale yellow viscous liquid[7]
Boiling Point 232 °C at 5 mmHg[8]
Melting Point -30 °C[9]
Density 1.12 g/mL at 25 °C[8]
Solubility Insoluble in water; soluble in aliphatic and aromatic hydrocarbons, alcohols, ketones, and esters.
Vapor Pressure <0.01 mmHg at 20 °C[7]
Refractive Index n20/D 1.528[8]

Synthesis and Mechanistic Considerations

The industrial synthesis of 1,1'-Oxybis-2-propanol dibenzoate is primarily achieved through the esterification of dipropylene glycol with benzoic acid.[7] This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

synthesis_workflow DPG Dipropylene Glycol ReactionVessel Reaction Vessel (Heated) DPG->ReactionVessel BenzoicAcid Benzoic Acid (2 eq.) BenzoicAcid->ReactionVessel WaterRemoval Water Removal (Dean-Stark) ReactionVessel->WaterRemoval reflux Product 1,1'-Oxybis-2-propanol Dibenzoate ReactionVessel->Product yields Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->ReactionVessel catalyzes Water Water (byproduct) WaterRemoval->Water

Caption: Esterification workflow for the synthesis of 1,1'-Oxybis-2-propanol dibenzoate.

Experimental Protocol: Laboratory Scale Synthesis

This protocol provides a self-validating system for the synthesis of high-purity 1,1'-Oxybis-2-propanol dibenzoate.

  • Reactor Assembly: A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark apparatus fitted with a condenser, and a thermocouple for temperature monitoring.

  • Reagent Charging: The flask is charged with dipropylene glycol (1.0 mol, 134.17 g), benzoic acid (2.2 mol, 268.66 g), and p-toluenesulfonic acid monohydrate (0.02 mol, 3.81 g) as the catalyst. Toluene (150 mL) is added as an azeotropic solvent.

  • Esterification: The mixture is heated to reflux (approximately 115-125°C) with vigorous stirring. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is deemed complete upon collection of the theoretical amount of water (2.0 mol, 36 mL).

  • Neutralization and Washing: The reaction mixture is cooled to below 80°C and washed with a 10% sodium carbonate solution until the aqueous layer is basic, followed by two washes with saturated sodium chloride solution.

  • Solvent Removal and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed via rotary evaporation. The crude product is then purified by vacuum distillation (5 mmHg, 232 °C) to yield the final product.[8]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

analytical_workflow cluster_spectroscopy Structural Elucidation cluster_chromatography Purity and Quantification Sample Synthesized Product TLC TLC Analysis (Purity Check) Sample->TLC FTIR FT-IR Spectroscopy (Functional Groups) TLC->FTIR NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) TLC->NMR MS Mass Spectrometry (Molecular Weight) TLC->MS HPLC HPLC-UV/CAD (Purity, Quantification) TLC->HPLC GC GC-FID (Residual Solvents) TLC->GC Confirmation Confirmed Structure & Purity >99% FTIR->Confirmation NMR->Confirmation MS->Confirmation HPLC->Confirmation GC->Confirmation

Caption: A comprehensive analytical workflow for the characterization of 1,1'-Oxybis-2-propanol dibenzoate.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms.

  • FT-IR Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and ether (C-O-C) linkages.

  • Mass Spectrometry: Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

  • HPLC with UV and Charged Aerosol Detection (CAD): A powerful technique for assessing the purity of the non-volatile compound.[10]

  • Gas Chromatography (GC): Useful for detecting the presence of any volatile impurities or residual solvents.[11]

Applications in Scientific Research and Development

The primary utility of 1,1'-Oxybis-2-propanol dibenzoate stems from its role as a non-phthalate plasticizer. Its high solvating power makes it particularly effective in a variety of polymer matrices.

  • Polymer Science: It is an excellent plasticizer for polyvinyl chloride (PVC), enhancing its flexibility and durability.[7] It is also compatible with polyvinyl acetate (PVA), polyurethanes, and acrylics.

  • Adhesive and Sealant Formulations: It is used to modify the rheological properties and improve the adhesion of water-based adhesives and sealants.[1]

  • Coatings: In coatings, it acts as a coalescing agent, facilitating film formation and improving the flexibility and durability of the coating.

  • Personal Care and Cosmetics: Due to its low toxicity and emollient properties, it finds use in some cosmetic formulations as a skin conditioning agent.[2][12]

Safety and Handling

1,1'-Oxybis-2-propanol dibenzoate is considered to have low toxicity.[7] However, standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of mists and prolonged or repeated skin contact.[13] Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place. It is stable under normal conditions and not prone to polymerization.[9]

  • Environmental: It is harmful to aquatic life with long-lasting effects.[14][15] Avoid release to the environment.[1][15]

Conclusion

1,1'-Oxybis-2-propanol dibenzoate is a well-characterized compound with a favorable combination of chemical and physical properties that make it a versatile and effective non-phthalate plasticizer. Its synthesis is straightforward, and its purity can be readily assessed using standard analytical techniques. A thorough understanding of its properties, as detailed in this guide, is essential for its successful application in research and development.

References

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Retrieved from [Link]

  • PubChem. (n.d.). 1,1'-Oxybis-2-propanol dibenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • GL Sciences Inc. (n.d.). Analysis of Dipropylene Glycol. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1,1'-OXYBIS-2-PROPANOL DIBENZOATE. Retrieved from [Link]

  • G.J. Chemical Company, Inc. (n.d.). SAFETY DATA SHEET: Dipropylene Glycol (all Grades). Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Oxybis-1-propanol dibenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dipropylene glycol dibenzoate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Di(propylene glycol) dibenzoate. Retrieved from [Link]

  • Fraunhofer-Publica. (n.d.). MIGRESIVES. Retrieved from [Link]

  • Restek. (n.d.). 1,1'-Oxybis-2-propanol. EZGC Method Translator. Retrieved from [Link]

Sources

Exploratory

1,1'-Oxybis-2-propanol dibenzoate molecular structure and formula.

An In-Depth Technical Guide to 1,1'-Oxybis-2-propanol Dibenzoate: Molecular Structure, Synthesis, and Characterization Executive Summary This technical guide provides a comprehensive scientific overview of 1,1'-Oxybis-2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,1'-Oxybis-2-propanol Dibenzoate: Molecular Structure, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive scientific overview of 1,1'-Oxybis-2-propanol dibenzoate, a high-performance, non-phthalate plasticizer and specialty solvent. The document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of its molecular characteristics. We will delve into its precise chemical identity, isomeric complexity, three-dimensional structure, and physicochemical properties. Furthermore, this guide presents a detailed protocol for its synthesis via Fischer esterification, complete with a mechanistic explanation. A core focus is placed on its analytical characterization, outlining the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are crucial for structural verification and quality control.

Chemical Identity and Nomenclature

1,1'-Oxybis-2-propanol dibenzoate is a diester formed from the reaction of 1,1'-oxybis-2-propanol (a specific isomer of dipropylene glycol) and two equivalents of benzoic acid.[1][2] It is commercially known by several synonyms and is often referred to generically as dipropylene glycol dibenzoate (DPGDB), although this name can also refer to a mixture of isomers derived from commercial dipropylene glycol.

IdentifierValueSource(s)
IUPAC Name 1-(2-benzoyloxypropoxy)propan-2-yl benzoate[1]
Molecular Formula C₂₀H₂₂O₅[1][3]
Molecular Weight ~342.39 g/mol [1]
CAS Number 27138-31-4 (for isomeric mixture); 94-03-1 (for 1,1'-isomer)[1]
Synonyms Dipropylene glycol dibenzoate (DPGDB), Oxydipropyl dibenzoate, Benzoflex 9-88[1]
InChIKey IZYUWBATGXUSIK-UHFFFAOYSA-N[1]
Canonical SMILES CC(COCC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2[1]

A Note on Isomerism: Commercial dipropylene glycol is a mixture of three isomers: 1,1'-oxybis-2-propanol, 2,2'-oxybis-1-propanol, and 2-(2-hydroxypropoxy)-1-propanol.[2] Consequently, the esterification product, DPGDB (CAS 27138-31-4), is typically a mixture of the corresponding dibenzoate esters. This guide focuses specifically on the 1,1'-oxybis-2-propanol dibenzoate isomer (CAS 94-03-1), which possesses two secondary alcohol-derived ester linkages.

Molecular Structure and Stereochemistry

The molecular architecture of 1,1'-Oxybis-2-propanol dibenzoate consists of a flexible dipropylene glycol ether backbone capped by two rigid benzoate groups.

  • Backbone: The 1,1'-oxybis-2-propanol core features a central ether oxygen connecting two propylene units. The linkages are from the first carbon of one unit to the oxygen and from the first carbon of the second unit to the same oxygen.

  • Ester Groups: The hydroxyl groups on the second carbon of each propylene unit are esterified with benzoic acid. These terminal phenyl rings are critical to the molecule's function as a solvating agent and plasticizer.

The structure contains two chiral centers at the C2 positions of the propanol units. This results in the potential for three stereoisomers: (R,R), (S,S), and the meso compound (R,S). Commercial products are typically a racemic mixture of these stereoisomers.

Caption: Fig 1: Structure of 1,1'-Oxybis-2-propanol Dibenzoate (* = Chiral Center)

Physicochemical Properties

The physical properties of 1,1'-Oxybis-2-propanol dibenzoate make it suitable as a stable, low-volatility plasticizer and solvent.

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow oily liquid[1]
Density ~1.12 g/cm³ (at 20-25 °C)[1]
Boiling Point 232 °C at 5 mmHg[4]
Melting Point -40 °C[1]
Flash Point ~204 °C[1]
Refractive Index ~1.528 (at 20 °C)[4]
Water Solubility Slightly soluble[1]
LogP 3.74[5]

Synthesis and Mechanism

The primary industrial synthesis route for 1,1'-Oxybis-2-propanol dibenzoate is the Fischer-Speier esterification . This is a classic acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (1,1'-oxybis-2-propanol).[6][7]

Reaction: 2 C₆H₅COOH + HO-CH(CH₃)-CH₂-O-CH₂-CH(CH₃)-OH <--> C₆H₅CO-O-CH(CH₃)-CH₂-O-CH₂-CH(CH₃)-O-COC₆H₅ + 2 H₂O

Mechanism Rationale: The reaction is an equilibrium process.[8] To drive the reaction toward the product side, a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used. The catalyst protonates the carbonyl oxygen of benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the hydroxyl groups of the dipropylene glycol. The reaction is typically driven to completion by removing the water byproduct using a Dean-Stark apparatus or by using an excess of one reactant.[6][9]

synthesis_workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up Reactant1 Benzoic Acid (2 eq.) Reaction Esterification (Reflux with Dean-Stark Trap) Reactant1->Reaction Reactant2 1,1'-Oxybis-2-propanol (1 eq.) Reactant2->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Solvent Toluene (for azeotropic removal of H₂O) Solvent->Reaction Neutralization Quench & Neutralize (aq. NaHCO₃ wash) Reaction->Neutralization Cool to RT Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying Dry Organic Phase (anhydrous Na₂SO₄) Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification Filter & Evaporate Solvent Product Pure 1,1'-Oxybis-2-propanol Dibenzoate Purification->Product

Caption: Fig 2: General workflow for the synthesis of 1,1'-Oxybis-2-propanol Dibenzoate.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for synthesizing the target compound.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add benzoic acid (24.4 g, 0.2 mol), 1,1'-oxybis-2-propanol (13.4 g, 0.1 mol), and toluene (100 mL).[2]

    • Begin stirring to dissolve the solids.

    • Slowly add concentrated sulfuric acid (0.5 mL) as the catalyst.[8][10]

  • Esterification:

    • Heat the mixture to reflux using a heating mantle. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap.

    • Continue refluxing until the theoretical amount of water (~3.6 mL) is collected, or until the reaction ceases to produce more water (typically 4-6 hours). Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of deionized water, two 50 mL portions of 5% aqueous sodium bicarbonate solution (caution: CO₂ evolution) to neutralize the acid catalyst, and finally with 50 mL of brine.[6]

    • Dry the organic (toluene) layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear, viscous liquid.[4]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Signals expected in the δ 7.3-8.1 ppm range. The protons ortho to the carbonyl group will be the most downfield (around δ 8.0 ppm) due to the electron-withdrawing effect of the ester.

    • Methine Protons (-CH-O): The two methine protons on the chiral centers (C2 positions) are in a complex environment and are expected to appear as multiplets around δ 5.0-5.3 ppm.

    • Methylene Protons (-CH₂-O): The protons of the two methylene groups adjacent to the ether oxygen are diastereotopic and will likely appear as complex multiplets around δ 3.5-3.8 ppm.

    • Methyl Protons (-CH₃): The two methyl groups will appear as doublets (due to coupling with the methine proton) in the upfield region, likely around δ 1.2-1.4 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Expected around δ 165-167 ppm.[1]

    • Aromatic Carbons: Signals between δ 128-134 ppm. The ipso-carbon (attached to the ester) will be distinct from the ortho, meta, and para carbons.

    • Methine Carbon (-CH-O): Expected around δ 70-75 ppm.

    • Methylene Carbon (-CH₂-O): Expected around δ 72-76 ppm.

    • Methyl Carbon (-CH₃): Expected in the upfield region, δ 16-18 ppm.

Infrared (IR) Spectroscopy

The FTIR spectrum provides clear confirmation of the key functional groups.

  • C=O Stretch (Ester): A very strong, sharp absorption band is expected between 1715-1730 cm⁻¹ . This is characteristic of an aromatic ester.[4][11]

  • C-O Stretch (Ester): Two distinct bands are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-O-C asymmetric and symmetric stretching of the ester and ether linkages.[11]

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[5]

  • Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) GC-MS would be a standard method for analysis.

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 342.15 would be expected, though it may be weak or absent due to the lability of the ester and ether bonds.[1]

  • Key Fragmentation Patterns:

    • Benzoyl Cation (m/z 105): This is often the base peak, resulting from alpha cleavage of the ester C-O bond. Its stability makes it a very prominent fragment.

    • Phenyl Cation (m/z 77): From the loss of CO from the benzoyl cation.

    • Fragments corresponding to the loss of a benzoate group (M-121) or a benzoyloxy group (M-122).

    • Cleavage at the ether linkage, leading to various fragments of the dipropylene glycol backbone.[12]

analytical_workflow cluster_purity Purity & Identity cluster_structure Structural Elucidation Sample Synthesized Product GCMS GC-MS Analysis Sample->GCMS Purity, MW HPLC HPLC-UV Analysis Sample->HPLC Purity, Quantification NMR ¹H and ¹³C NMR Sample->NMR Connectivity FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Data Verified Structure & Purity >99% GCMS->Data HPLC->Data NMR->Data FTIR->Data

Caption: Fig 3: Analytical workflow for the characterization of 1,1'-Oxybis-2-propanol Dibenzoate.

Applications in Research and Industry

1,1'-Oxybis-2-propanol dibenzoate is valued for its excellent compatibility with a wide range of polar polymers, low volatility, and favorable safety profile as a non-phthalate plasticizer.

  • Polymers and Plastics: It is extensively used in PVC applications such as flooring, synthetic leather, and wall coverings to enhance flexibility and durability.[1]

  • Adhesives and Sealants: It acts as a plasticizer and solvent in latex caulks, construction adhesives, and sealants, improving adhesion and flexibility.[1]

  • Coatings and Inks: In coatings, it improves film formation and integrity. In printing inks, it enhances flexibility and adhesion.[1]

  • Personal Care: It functions as an emollient, solvent, and fragrance fixative in products like lotions, sunscreens, and nail polish.[13]

Conclusion

1,1'-Oxybis-2-propanol dibenzoate is a well-defined chemical entity with the molecular formula C₂₀H₂₂O₅. Its structure, built upon a chiral 1,1'-oxybis-2-propanol backbone and two terminal benzoate groups, is key to its performance characteristics. Standard organic synthesis techniques, primarily Fischer esterification, allow for its efficient production. A multi-technique analytical approach employing NMR, IR, and MS is essential for unambiguous structural confirmation and quality assurance. This guide provides the foundational chemical knowledge required for its effective application and further development in scientific and industrial research.

References

  • U.S. National Library of Medicine. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 1,1'-Oxybis-2-propanol dibenzoate. PubChem. Retrieved from [Link]

  • Prasad, L., Rai, S., & Yadav, R. A. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • Griffin, W. M., & Traxler, R. W. (1990). Mass spectrum fragmentation patterns of a metabolite observed in a dipropylene glycol dibenzoate fermentation. ResearchGate. Retrieved from [Link]

  • El-ghayoury, A., et al. (2020). FT-IR spectra of unmodified cellulose and cellulose benzoate samples. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0245341). Retrieved from [Link]

  • GL Sciences Inc. (n.d.). Analysis of Dipropylene Glycol. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 1,1'-Oxybis-2-propanol dibenzoate. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1,1'-oxybis-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1,1'-Oxybis-2-propanol dibenzoate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1,1'-Oxybis-2-propanol dibenzoate, a high-performance, non-phthalate plasticizer and specialty solvent. Intended for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1,1'-Oxybis-2-propanol dibenzoate, a high-performance, non-phthalate plasticizer and specialty solvent. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's chemical identity, physicochemical properties, synthesis, mechanisms of action, and diverse applications, supported by detailed experimental protocols and toxicological data.

Chemical Identity and Nomenclature

1,1'-Oxybis-2-propanol dibenzoate is a complex organic ester known by several names across different industries and regulatory bodies. Establishing a clear understanding of its nomenclature is the first step in any technical discussion.

The primary Chemical Abstracts Service (CAS) number for this compound is 27138-31-4 .[1][2][3] This identifier is crucial for unambiguous database searches and regulatory submissions. The compound is also associated with the deprecated CAS number 94-03-1.[2]

Due to its widespread use, the compound has accumulated numerous synonyms and trade names. "Dipropylene glycol dibenzoate" (DPGDB) is the most common synonym and is widely used in industrial contexts.

Table 1: Chemical Identifiers and Synonyms

Identifier TypeValueSource(s)
CAS Number 27138-31-4 PubChem, ECHA, US EPA[2][4]
IUPAC Name1-(2-benzoyloxypropoxy)propan-2-yl benzoatePubChem[2][5]
Molecular FormulaC₂₀H₂₂O₅PubChem[2][5]
Molecular Weight342.39 g/mol US EPA, PubChem[4][5]
EINECS Number248-258-5Ataman Kimya[6]
Common Synonyms Dipropylene glycol dibenzoate (DPGDB), Oxydipropyl dibenzoate, 1,1'-Oxybis(2-propanol) dibenzoate, Propanol, oxybis-, dibenzoateAtaman Kimya, PubChem[1][2]
Selected Trade Names Benzoflex 9-88, K-Flex DP, Finsolv PG 22Haz-Map, Ataman Kimya[6][7]

Physicochemical Properties

The utility of 1,1'-Oxybis-2-propanol dibenzoate in various applications stems directly from its distinct physical and chemical properties. It is a high-solvating, polar plasticizer characterized by low volatility and good hydrolytic stability. These attributes make it an excellent alternative to traditional phthalate plasticizers.[8]

Table 2: Physicochemical Data

PropertyValueSource(s)
AppearanceClear, colorless to pale yellow viscous liquidAtaman Kimya[6]
OdorMild, characteristic ester-like odorAtaman Kimya, Haz-Map[6][7]
Density~1.12 - 1.144 g/cm³ at 20°CAtaman Kimya[6]
Boiling Point~350-370 °CAtaman Kimya[6]
Melting Point-40 °CAtaman Kimya[6]
Flash Point>200 °C (>500°F)Ataman Kimya, ITW Performance Polymers[1][6]
Vapor Pressure<0.01 mm Hg at 20°CAtaman Kimya[6]
Water SolubilitySlightly soluble / InsolubleAtaman Kimya[6]
LogP (Octanol-Water Partition Coefficient)~3.74 - 4.0SIELC Technologies, The Good Scents Company

Synthesis Methodology

The industrial production of 1,1'-Oxybis-2-propanol dibenzoate is achieved through the direct esterification of dipropylene glycol (a mixture of isomers, primarily 1,1'-oxybis-2-propanol) with benzoic acid.[6] This reaction is typically catalyzed by an acid catalyst.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the manufacturing process, from raw material input to the purified final product.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_process Core Process cluster_output Output R1 Dipropylene Glycol (DPG) (CAS: 110-98-5) Reactor Esterification Reactor (180-230°C) R1->Reactor R2 Benzoic Acid (Molar Ratio DPG:Acid ≈ 1:2.1) R2->Reactor R3 Catalyst (e.g., Sodium Bisulfate, Tin(II) Chloride) R3->Reactor Neutralization Neutralization Tank (e.g., 5% NaOH solution) Reactor->Neutralization Crude Product Transfer Byproduct Water (removed during reaction) Reactor->Byproduct Distillation Washing Water Washing & Layer Separation Neutralization->Washing Purification Drying & Decoloring (e.g., H₂O₂) Washing->Purification Filtration Final Filtration Purification->Filtration Product High-Purity DPGDB (>98.5%) Filtration->Product PlasticizerMechanism cluster_before Rigid PVC (Unplasticized) cluster_after Flexible PVC (Plasticized) A1 PVC Chain A2 PVC Chain A1->A2 Strong Intermolecular Forces A3 PVC Chain A2->A3 A4 PVC Chain A3->A4 P DPGDB Molecule B2 PVC Chain P->B2 Separation B1 PVC Chain B1->P Interaction B3 PVC Chain B4 PVC Chain

Caption: Figure 2: DPGDB mechanism in PVC.

Key Application Areas

The unique properties of DPGDB make it a versatile component in numerous formulations:

  • Polymers and Plastics: As a primary non-phthalate plasticizer, it is extensively used in PVC products like resilient flooring, artificial leather, and wall coverings. [8]It is also used in castable polyurethanes and other elastomers. [7]* Adhesives and Sealants: DPGDB is a key ingredient in latex caulks and various adhesives, where it enhances flexibility, adhesion, and bond strength. * Coatings and Inks: In water-based coatings, it acts as a coalescing agent, promoting better film formation, flexibility, and durability. [6]It also improves gloss and water resistance. * Personal Care and Cosmetics: Due to its excellent solvency, low volatility, and emollient properties, it is used in fragrances as a fixative and in nail polish to improve film formation. [6]It provides a non-greasy feel in lotions and helps solubilize UV filters in sunscreens. [8]

Analytical Methodology: HPLC for Purity Assessment

For quality control and research purposes, the purity of 1,1'-Oxybis-2-propanol dibenzoate must be accurately determined. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. [9][10]

Protocol: RP-HPLC Method for DPGDB

This protocol outlines a general framework for developing a validated HPLC method for DPGDB analysis. [9][10][11] Objective: To quantify the purity of DPGDB and separate it from potential impurities such as unreacted benzoic acid, dipropylene glycol, and the monoester intermediate.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [12] Chromatographic Conditions (Starting Point for Optimization):

  • Mobile Phase: Acetonitrile and water gradient. A common starting point is a gradient from 50:50 (Acetonitrile:Water) to 90:10 over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Benzoic acid and its esters have a strong UV absorbance around 230-240 nm. A wavelength of 235 nm is a suitable starting point.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a standard solution of DPGDB at approximately 1 mg/mL in acetonitrile. Test samples should be diluted similarly.

Method Validation (as per ICH Q2(R2) Guidelines): [9]1. Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. This involves analyzing stressed samples (e.g., acid, base, oxidative, thermal degradation). 2. Linearity: Analyze a series of at least five concentrations across the expected range to demonstrate a linear relationship between detector response and concentration. 3. Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). 4. Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) by analyzing multiple preparations of a homogenous sample. 5. Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, flow rate, column temperature) to assess the method's reliability during normal use.

Toxicological and Safety Profile

1,1'-Oxybis-2-propanol dibenzoate is generally considered to have a low order of toxicity. [2][6]It is not classified as hazardous according to the OSHA Hazard Communication Standard. [1] Table 3: Summary of Toxicological Data

EndpointSpeciesResultSource(s)
Acute Oral Toxicity (LD50)Rat3295 - 3914 mg/kgITW Performance Polymers, Polymer ADD [1][13]
Acute Dermal Toxicity (LD50)Rat>2000 mg/kgITW Performance Polymers, Polymer ADD [1][13]
Skin IrritationRabbitNot an irritantPolymer ADD [13]
Eye IrritationRabbitNot an irritantPolymer ADD [13]
Skin SensitizationGuinea PigNot a sensitizerPolymer ADD [13]
Mutagenicity (Ames Test)S. typhimuriumNot mutagenicOxford Academic, Polymer ADD [2][13]

Handling and Safety:

  • Personal Protective Equipment (PPE): Wear safety goggles and chemical-resistant gloves. [14]* Inhalation: Prolonged or excessive inhalation may cause respiratory tract irritation. [1]Use in a well-ventilated area.

  • Environmental: The compound is harmful to aquatic life with long-lasting effects. [3]Avoid release into the environment. [3][13]It is, however, considered to be biodegradable. [2][14]

Regulatory Status

As a replacement for certain phthalate plasticizers, DPGDB has been reviewed by various regulatory bodies.

  • Food Contact Materials (USA): The FDA lists Dipropylene Glycol Dibenzoate (CAS 27138-31-4) as an indirect food additive, authorized for use in substances for food contact applications as specified in 21 CFR parts 175-178. [15]* Cosmetics: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of dipropylene glycol and concluded it is safe for use in cosmetic products at typical concentrations. [16]DPGDB is used globally in personal care products. [8]* General Chemical Regulations: It is listed on major chemical inventories, including the Toxic Substances Control Act (TSCA) in the US. [2]

Conclusion

1,1'-Oxybis-2-propanol dibenzoate is a technically significant compound with a favorable safety and performance profile that has established it as a leading non-phthalate plasticizer and specialty solvent. Its high solvency, low volatility, and compatibility with a wide range of polymers underpin its utility in demanding applications, from industrial polymers to high-performance adhesives and personal care products. For researchers and developers, a thorough understanding of its synthesis, analytical characterization, and mechanism of action is essential for leveraging its full potential in creating safer, more effective, and compliant next-generation materials.

References

  • Comprehensive Guide to Dipropylene Glycol Dibenzoate (DPGDB). (n.d.). Ataman Kimya. [Link]

  • Safety Data Sheet. (n.d.). ITW Performance Polymers. [Link]

  • Method for efficiently producing dipropylene glycol dibenzoate. (2014). SciSpace. [Link]

  • Environmental safety assessment of dipropylene glycol dibenzoate. (1981). Environmental Toxicology and Chemistry. [Link]

  • Safety Data Sheet - Dipropylene Glycol Dibenzoate. (2017). Polymer ADD (Thailand) Co., Ltd. [Link]

  • Dipropylene Glycol Dibenzoate - Material Safety Data Sheet. (n.d.). [Link]

  • CN1158842A - Production process of dipropylene glycol dibenzoate by using dipropylene glycol as main material. (n.d.).
  • CN103739493A - Method for efficiently producing dipropylene glycol dibenzoate. (n.d.).
  • Method for efficiently producing dipropylene glycol dibenzoate. (n.d.). Eureka | Patsnap. [Link]

  • Dipropylene glycol dibenzoate. (n.d.). Haz-Map. [Link]

  • The Safety and Regulatory Aspects of Dipropylene Glycol (DPG). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • DPGDB (DIPROPYLENE GLYCOL DIBENZOATE). (n.d.). Ataman Kimya. [Link]

  • The Multifaceted Applications of Dipropylene Glycol Dibenzoate (DPGDB) in Modern Industries. (2026). [Link]

  • MIGRESIVES. (n.d.). Fraunhofer-Publica. [Link]

  • dipropylene glycol dibenzoate. (n.d.). FDA Inventory of Food Contact Substances. [Link]

  • 1,1'-Oxybis-2-propanol. (n.d.). PubChem. [Link]

  • The Pharmaceutical and Chemical Journal, 2025, 12(4):163-167 Review Article Method Development and Validation of Test Method using RP-HPLC. (2025). [Link]

  • Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. (2016). Journal of Pharmaceutical Science and Bioscientific Research. [Link]

  • 1,1'-Oxybis-2-propanol dibenzoate. (n.d.). PubChem. [Link]

  • Propanol, oxybis-, dibenzoate. (n.d.). US EPA. [Link]

  • Mechanisms of biodegradation of dibenzoate plasticizers. (n.d.). ResearchGate. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research. [Link]

  • Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. (n.d.). MDPI. [Link]

  • 1,1'-Oxybis-2-propanol dibenzoate. (n.d.). PubChem. [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1'-Oxybis-2-propanol Dibenzoate

Introduction: The Significance of 1,1'-Oxybis-2-propanol Dibenzoate in Modern Chemical Applications 1,1'-Oxybis-2-propanol dibenzoate, commonly known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency plasticiz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,1'-Oxybis-2-propanol Dibenzoate in Modern Chemical Applications

1,1'-Oxybis-2-propanol dibenzoate, commonly known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency plasticizer that has garnered significant attention across various industries. Its primary application lies in enhancing the flexibility and durability of polymers. DPGDB is increasingly recognized as an environmentally friendlier alternative to traditional ortho-phthalate plasticizers, which have faced scrutiny due to health and environmental concerns.

This technical guide provides a comprehensive overview of the primary synthesis pathways for producing 1,1'-Oxybis-2-propanol dibenzoate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of the synthesis, including reaction mechanisms, experimental protocols, and purification strategies. The guide emphasizes the causality behind experimental choices to provide field-proven insights. DPGDB's utility extends to adhesives, sealants, coatings, and inks.[1]

Primary Synthesis Pathway: Direct Esterification of Dipropylene Glycol and Benzoic Acid

The most prevalent and economically viable method for synthesizing 1,1'-Oxybis-2-propanol dibenzoate is the direct esterification of 1,1'-oxybis-2-propanol (dipropylene glycol) with two equivalents of benzoic acid. This reaction is an equilibrium process, and thus, specific strategies are employed to drive the reaction toward the formation of the desired dibenzoate product.

The overall reaction is as follows:

HO-CH(CH₃)-CH₂-O-CH₂-CH(CH₃)-OH + 2 C₆H₅COOH ⇌ C₆H₅COO-CH(CH₃)-CH₂-O-CH₂-CH(CH₃)-OOCC₆H₅ + 2 H₂O

To achieve high yields, the equilibrium must be shifted to the right. This is typically accomplished by removing water as it is formed, a technique often facilitated by azeotropic distillation with a suitable solvent, such as toluene or xylene.

Reaction Mechanism: A Closer Look

The direct esterification is typically catalyzed by either a strong acid or a metal-based catalyst. The underlying mechanisms, while both leading to the formation of an ester linkage, proceed through different intermediates.

In the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), the reaction follows the Fischer esterification mechanism.

The key steps are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of benzoic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A hydroxyl group of dipropylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

This process occurs sequentially at both hydroxyl groups of the dipropylene glycol molecule to yield the dibenzoate.

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation cluster_repeat Repeat for Dibenzoate Benzoic_Acid Benzoic Acid H+ H+ Benzoic_Acid->H+ Protonated_Benzoic_Acid Protonated Benzoic Acid H+->Protonated_Benzoic_Acid Tetrahedral_Intermediate_1 Tetrahedral Intermediate Protonated_Benzoic_Acid->Tetrahedral_Intermediate_1 + Dipropylene Glycol Dipropylene_Glycol Dipropylene Glycol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate_1->Protonated_Intermediate Water H₂O Protonated_Intermediate->Water Protonated_Ester Protonated Monoester Protonated_Intermediate->Protonated_Ester Monoester Monoester Protonated_Ester->Monoester H+_regen H+ Protonated_Ester->H+_regen Dibenzoate 1,1'-Oxybis-2-propanol dibenzoate Monoester->Dibenzoate Repeat Steps 1-5

Caption: Acid-Catalyzed Fischer Esterification Mechanism.

Metal-containing catalysts, such as titanium alkoxides (e.g., tetrabutyl titanate), stannous chloride, or zinc acetate, are also widely used, particularly in industrial settings, as they are often less corrosive than strong acids.

The mechanism for titanium alkoxide-catalyzed esterification is believed to involve the following:

  • Ligand Exchange: The titanium alkoxide reacts with the alcohol (dipropylene glycol) to form a new titanium alkoxide species and releases an alcohol molecule.

  • Coordination: The carbonyl oxygen of benzoic acid coordinates to the Lewis acidic titanium center, activating the carbonyl group.

  • Nucleophilic Attack: The coordinated alcohol moiety attacks the carbonyl carbon of the coordinated benzoic acid.

  • Ester Formation and Catalyst Regeneration: The ester is formed, and the catalyst is regenerated.

Recent studies suggest that the amphoteric nature of some titanium catalysts, combining Lewis acidity at the metal center with Brønsted basicity of a coordinated carboxylate group, is crucial for catalytic activity.[2] Hydrogen bonding interactions also play a significant role in pre-organizing the substrates and stabilizing intermediates.[2]

Comparative Analysis of Catalysts

The choice of catalyst is a critical parameter in the synthesis of 1,1'-Oxybis-2-propanol dibenzoate, influencing reaction rate, yield, and the need for subsequent purification steps.

CatalystTypical ConcentrationTemperature Range (°C)AdvantagesDisadvantages
p-Toluenesulfonic Acid (p-TsOH) 0.1 - 1.0 mol%130 - 180High catalytic activity, relatively low cost.Corrosive to equipment, requires neutralization, can lead to side reactions and darker product color.
Sulfuric Acid (H₂SO₄) 0.1 - 0.5 mol%120 - 160Very high activity, low cost.Highly corrosive, difficult to remove completely, promotes charring and side reactions.
Sodium Bisulfate (NaHSO₄) 0.2 - 0.5 wt%170 - 230Less corrosive than strong liquid acids, easy to handle.Requires higher temperatures, may be less active than strong acids.
Stannous Chloride (SnCl₂) 0.2 - 0.5 wt%170 - 230Effective catalyst, can lead to high yields.Potential for tin residues in the final product, requires careful purification.
Titanium Alkoxides (e.g., Tetrabutyl titanate) 0.05 - 0.2 wt%180 - 220High activity, low corrosivity, produces a lighter-colored product.Can be sensitive to moisture, may require specialized handling.
Zinc Acetate (Zn(OAc)₂) 0.2 - 0.5 wt%180 - 220Good catalytic activity.Potential for metal contamination in the product.

Alternative Synthesis Pathway: Transesterification

An alternative route to 1,1'-Oxybis-2-propanol dibenzoate is the transesterification of a methyl benzoate with dipropylene glycol. This method can be advantageous when starting from methyl benzoate is more economical or when trying to avoid the production of water.

The overall reaction is:

2 C₆H₅COOCH₃ + HO-CH(CH₃)-CH₂-O-CH₂-CH(CH₃)-OH ⇌ C₆H₅COO-CH(CH₃)-CH₂-O-CH₂-CH(CH₃)-OOCC₆H₅ + 2 CH₃OH

This reaction is also an equilibrium process, and the removal of the lower-boiling methanol by distillation is necessary to drive the reaction to completion. Catalysts for transesterification are often basic, such as sodium methoxide, but metal alkoxides, like aluminum alkoxides, have also been shown to be effective.[3]

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted and optimized based on the specific laboratory or pilot plant setup.

Laboratory-Scale Synthesis via Direct Esterification

This protocol details a typical laboratory-scale synthesis using p-toluenesulfonic acid as the catalyst and toluene as the azeotropic agent.

Materials and Equipment:

  • 1,1'-Oxybis-2-propanol (Dipropylene Glycol)

  • Benzoic Acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • 5% (w/v) Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,1'-Oxybis-2-propanol (0.1 mol), benzoic acid (0.21 mol, a 5% molar excess), p-toluenesulfonic acid monohydrate (0.002 mol, 1 mol% relative to the limiting reagent), and toluene (150 mL).

  • Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (0.2 mol) has been collected, and no more water is observed to be forming. This typically takes 4-8 hours.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst and remove excess benzoic acid, followed by water (100 mL), and finally with saturated sodium chloride solution (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Lab_Synthesis_Workflow A 1. Charge Reactants: - Dipropylene Glycol - Benzoic Acid - p-TsOH - Toluene B 2. Assemble Dean-Stark Apparatus and Reflux Condenser A->B C 3. Heat to Reflux (Azeotropic Water Removal) B->C D 4. Monitor Water Collection (Reaction Completion) C->D E 5. Cool to Room Temperature D->E F 6. Transfer to Separatory Funnel E->F G 7. Wash with NaHCO₃ Solution F->G H 8. Wash with Water and Brine G->H I 9. Dry with Anhydrous MgSO₄/Na₂SO₄ H->I J 10. Filter I->J K 11. Remove Toluene (Rotary Evaporation) J->K L 12. Crude Product K->L M 13. Optional: Vacuum Distillation L->M N 14. Pure 1,1'-Oxybis-2-propanol dibenzoate M->N

Caption: Laboratory Synthesis and Work-up Workflow.

Product Characterization

Ensuring the identity and purity of the synthesized 1,1'-Oxybis-2-propanol dibenzoate is crucial. The following analytical techniques are commonly employed.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1'-Oxybis-2-propanol dibenzoate will exhibit characteristic absorption bands:

  • ~3060 cm⁻¹: C-H stretching of the aromatic rings.

  • ~2980-2870 cm⁻¹: C-H stretching of the aliphatic backbone.

  • ~1720 cm⁻¹: A strong C=O stretching band, characteristic of the ester functional group.

  • ~1270 cm⁻¹ and ~1120 cm⁻¹: C-O stretching bands of the ester and ether linkages.

  • ~710 cm⁻¹: C-H out-of-plane bending, indicative of a monosubstituted benzene ring.

The absence of a broad O-H stretching band around 3300 cm⁻¹ indicates the complete esterification of the hydroxyl groups of dipropylene glycol.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 1,1'-Oxybis-2-propanol dibenzoate.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the benzoate groups (typically in the range of 7.4-8.1 ppm), the methine and methylene protons of the dipropylene glycol backbone (in the range of 3.5-5.5 ppm), and the methyl protons (around 1.2-1.4 ppm). The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbons of the ester groups (around 166 ppm), the aromatic carbons (in the range of 128-133 ppm), and the aliphatic carbons of the dipropylene glycol backbone.

Deuterium solid-state NMR has also been used to study the dynamics of DPGDB as a plasticizer in polymer matrices.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of the final product and for monitoring the progress of the reaction. A reverse-phase HPLC method can be developed to separate the dibenzoate from the monoester, unreacted benzoic acid, and dipropylene glycol.[8] A typical mobile phase might consist of a mixture of acetonitrile and water with a C18 column.[8]

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood, especially when working with toluene and heating the reaction mixture.

  • Handling of Reagents:

    • Benzoic Acid: Can cause skin and eye irritation.

    • p-Toluenesulfonic Acid and Sulfuric Acid: Are corrosive and should be handled with extreme care.

    • Toluene: Is flammable and has toxic vapors.

  • Product Safety: 1,1'-Oxybis-2-propanol dibenzoate is generally considered to have low toxicity, but it may cause skin and eye irritation.[9] Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Green Chemistry Considerations

The synthesis of 1,1'-Oxybis-2-propanol dibenzoate can be evaluated through the lens of green chemistry principles to identify areas for improvement.

  • Atom Economy: The direct esterification reaction has a good theoretical atom economy, with water being the only byproduct. Transesterification also has a high atom economy.

  • Use of Safer Solvents: While toluene is effective for azeotropic water removal, it is a hazardous solvent. Exploring greener alternatives or solvent-free conditions is a worthwhile goal.

  • Catalysis: The use of heterogeneous, reusable catalysts can reduce waste and simplify purification compared to homogeneous acid catalysts that require neutralization.

  • Energy Efficiency: Optimizing reaction temperatures and times can reduce energy consumption. Microwave-assisted synthesis has been explored for titanium-catalyzed esterifications and can significantly reduce reaction times.[10]

Metrics such as Process Mass Intensity (PMI) and E-Factor can be used to quantify the "greenness" of a particular synthesis route.[11][12][13] PMI is the ratio of the total mass of materials used (water, raw materials, solvents, reagents) to the mass of the final product. The E-Factor is the ratio of the mass of waste to the mass of the product.

Conclusion

The synthesis of 1,1'-Oxybis-2-propanol dibenzoate is a well-established process, with direct esterification being the most common and industrially relevant pathway. The choice of catalyst is a key determinant of the reaction's efficiency and environmental impact. A thorough understanding of the reaction mechanisms, experimental parameters, and purification techniques is essential for the successful and safe production of this important plasticizer. Future research in this area will likely focus on the development of more sustainable catalytic systems and processes that align with the principles of green chemistry.

References

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Retrieved from [Link]

  • American Chemical Society. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach. ACS Green Chemistry Institute. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

  • de Vries, J. G., et al. (2020). Titanium‐catalyzed esterification reactions: beyond Lewis acidity.
  • Shell Internationale Research Maatschappij B.V. (1976). Process for the production of dipropylene glycol dibenzoate.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Li, Z. (2014). Method for efficiently producing dipropylene glycol dibenzoate.
  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

  • Zhang, W., et al. (2021). Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation. Journal of the American Chemical Society, 143(42), 17394-17412.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Livage, J., Henry, M., & Sanchez, C. (1988). Sol-gel chemistry of transition metal oxides.
  • Dicks, A. (2015, September 30). Selected Green Chemistry Metrics for Educators [Video]. YouTube. [Link]

  • John Wiley & Sons, Inc. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • PGN, P. G. N. (2012). Dynamics of Di(propylene glycol) Dibenzoate-d10 in Poly(vinyl acetate) by Solid-State Deuterium NMR. Macromolecules, 45(22), 9161-9173.
  • PGN, P. G. N. (n.d.). Dynamics of di(propylene glycol) dibenzoate-d10 in poly(vinyl acetate) by solid state 2H NMR. Amazon S3. Retrieved from [Link]

  • Leadbeater, N. E., & Stencel, L. M. (2010). Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating. Future Medicinal Chemistry, 2(2), 147-150.
  • Simpson, A. (2011, November 2). The use of environmental metrics to evaluate green chemistry improvements to synthesis. Green Chemistry Blog. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption Bands for the IR Spectrum of Propylene Glycol with Assigned Vibration Types. Retrieved from [Link]

  • Sumitomo Chemical. (n.d.). Development of New Dipropylene Glycol / Tripropylene Glycol Process. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Di(propylene glycol) dibenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

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Foundational

A Comprehensive Spectroscopic and Synthetic Guide to 1,1'-Oxybis-2-propanol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides an in-depth analysis of the spectroscopic properties o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the spectroscopic properties of 1,1'-Oxybis-2-propanol dibenzoate, a significant compound in various industrial applications. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a holistic understanding of its molecular structure. Furthermore, this guide presents a detailed synthetic protocol, underpinned by established chemical principles, and outlines the methodologies for acquiring the spectroscopic data discussed. The integration of experimental data with theoretical knowledge aims to create a self-validating framework for researchers.

Introduction: The Molecular Architecture of 1,1'-Oxybis-2-propanol Dibenzoate

1,1'-Oxybis-2-propanol dibenzoate (CAS No: 27138-31-4) is a diester characterized by a central ether linkage connecting two propanol units, each of which is esterified with a benzoate group.[1] Its molecular formula is C₂₀H₂₂O₅, and it has a molecular weight of approximately 342.4 g/mol .[1] The structure, depicted in Figure 1, reveals a combination of flexible aliphatic chains and rigid aromatic rings, which imparts specific physical and chemical properties relevant to its applications as a plasticizer and solvent. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and regulatory compliance.

Figure 1: Chemical Structure of 1,1'-Oxybis-2-propanol dibenzoate

A 2D representation of the 1,1'-Oxybis-2-propanol dibenzoate molecule.

Synthesis of 1,1'-Oxybis-2-propanol dibenzoate

The synthesis of 1,1'-Oxybis-2-propanol dibenzoate is typically achieved through the esterification of 1,1'-Oxybis-2-propanol (dipropylene glycol) with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Experimental Protocol for Synthesis

Materials:

  • 1,1'-Oxybis-2-propanol (dipropylene glycol)

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1'-Oxybis-2-propanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of anhydrous pyridine to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a stoichiometric amount of benzoyl chloride dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis_Workflow Reactants 1,1'-Oxybis-2-propanol + Benzoyl Chloride + Pyridine Reaction Esterification Reaction (0°C to RT) Reactants->Reaction Solvent Dichloromethane Solvent->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product 1,1'-Oxybis-2-propanol dibenzoate Purification->Product

Workflow for the synthesis of 1,1'-Oxybis-2-propanol dibenzoate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

While a publicly available, fully assigned ¹H NMR spectrum is not readily accessible, a predicted spectrum can be derived from the known chemical shifts of similar structural motifs. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,1'-Oxybis-2-propanol dibenzoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0Doublet4HAromatic (ortho to C=O)The electron-withdrawing carbonyl group deshields the ortho protons of the benzoate rings.
~7.5Triplet2HAromatic (para to C=O)The para protons are less deshielded than the ortho protons.
~7.4Triplet4HAromatic (meta to C=O)The meta protons are the least deshielded of the aromatic protons.
~5.2Multiplet2H-CH(O-C=O)-The methine proton is deshielded by the adjacent ester oxygen.
~3.6Multiplet4H-CH₂-O-The methylene protons are deshielded by the ether oxygen.
~1.3Doublet6H-CH₃The methyl protons are in a typical aliphatic region.

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. A referenced ¹³C NMR spectrum is available in the PubChem database.[1]

Table 2: ¹³C NMR Chemical Shifts for 1,1'-Oxybis-2-propanol dibenzoate

Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~133Aromatic (ipso-carbon)
~130Aromatic (para-carbon)
~129Aromatic (ortho-carbons)
~128Aromatic (meta-carbons)
~75-CH₂-O-
~70-CH(O-C=O)-
~17-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 1,1'-Oxybis-2-propanol dibenzoate is characterized by strong absorptions corresponding to the ester and ether functionalities.

Table 3: Key IR Absorptions for 1,1'-Oxybis-2-propanol dibenzoate

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3060MediumC-H (aromatic)Stretching
~2980MediumC-H (aliphatic)Stretching
~1720StrongC=O (ester)Stretching
~1600, ~1450MediumC=C (aromatic)Stretching
~1270StrongC-O (ester)Stretching
~1100StrongC-O-C (ether)Stretching

The presence of a strong peak around 1720 cm⁻¹ is indicative of the ester carbonyl group, while the strong absorption around 1100 cm⁻¹ confirms the presence of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both GC-MS and LC-MS data are available for 1,1'-Oxybis-2-propanol dibenzoate in public databases.[1]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 342.15) should be observable, although it may be of low intensity.

  • Loss of a Benzoate Group: Fragmentation of the ester linkage can lead to the loss of a benzoyloxy radical (C₇H₅O₂•, 121 Da) or a benzoic acid molecule (C₇H₆O₂, 122 Da).

  • Benzoyl Cation: A prominent peak at m/z = 105 is expected, corresponding to the stable benzoyl cation (C₇H₅O⁺). This is a very common fragment for benzoate esters.

  • Phenyl Cation: Loss of carbon monoxide from the benzoyl cation can result in a peak at m/z = 77, corresponding to the phenyl cation (C₆H₅⁺).

  • Cleavage of the Ether Linkage: Fragmentation can also occur at the ether linkage, leading to various smaller fragments.

MS_Fragmentation M [M]⁺˙ m/z = 342 F1 [M - C₇H₅O₂]⁺ m/z = 221 M->F1 - C₇H₅O₂• F2 [C₇H₅O]⁺ m/z = 105 M->F2 cleavage F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO

A simplified representation of the mass spectrometry fragmentation pathway.

Experimental Methodologies for Spectroscopic Analysis

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified 1,1'-Oxybis-2-propanol dibenzoate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good spectral resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy Protocol
  • Sample Preparation: As 1,1'-Oxybis-2-propanol dibenzoate is a viscous liquid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the clean salt plates. Apply a small drop of the sample to one plate and press the second plate on top to create a thin, uniform film. Place the plates in the spectrometer and acquire the sample spectrum.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: Typically 250-280 °C.

    • Oven Program: A temperature gradient program is used to separate the components of the sample. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400) to detect the molecular ion and key fragments.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint of 1,1'-Oxybis-2-propanol dibenzoate. The combination of NMR, IR, and MS allows for unambiguous identification and structural confirmation. The provided synthetic and analytical protocols offer a practical framework for researchers working with this compound. By understanding the correlation between the molecular structure and its spectroscopic properties, scientists can ensure the quality and purity of their materials and gain deeper insights into their chemical behavior.

References

  • PubChem. (n.d.). 1,1'-Oxybis-2-propanol dibenzoate. National Center for Biotechnology Information. Retrieved from a valid URL to the PubChem entry for CID 101560.

Sources

Exploratory

A Comprehensive Technical Guide to 1,1'-Oxybis-2-propanol Dibenzoate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1,1'-Oxybis-2-propanol dibenzoate, more commonly known as dipropylene glycol dibenzoate (DPGDB), is a high-solvating, non-phthalate plasticizer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Oxybis-2-propanol dibenzoate, more commonly known as dipropylene glycol dibenzoate (DPGDB), is a high-solvating, non-phthalate plasticizer that has carved a significant niche in a multitude of industrial and commercial applications. Its journey from a chemical novelty to a widely used, environmentally conscious alternative to traditional phthalates is a compelling narrative of chemical innovation and adaptation to evolving market and regulatory demands. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this versatile compound.

I. The Genesis of a Versatile Plasticizer: A Historical Perspective

The precise moment of discovery for 1,1'-Oxybis-2-propanol dibenzoate is not definitively documented in readily available literature. However, the historical context of plasticizer development provides a framework for its emergence. The early 20th century witnessed the rise of synthetic polymers, and with it, the need for additives to modify their physical properties. While early plasticizers were often naturally derived oils, the burgeoning polymer industry demanded more tailored and efficient solutions.

The story of dibenzoate plasticizers, including DPGDB, is closely intertwined with the history of companies like Velsicol Chemical Corporation, which played a pivotal role in their commercialization.[1][2][3][4] Velsicol, founded in 1931, began to focus more on benzoic acid derivatives and specifically plasticizers in the 1980s.[2][3][4] The company was instrumental in introducing dibenzoate plasticizers to the global market in the 1950s, positioning them as effective alternatives to other plasticizer types.[1][5]

One of the most recognizable trade names for dipropylene glycol dibenzoate is Benzoflex 9-88 .[6] This product has been in use for many years and is known for its high-solvating properties in a variety of polymer systems.[7] The long history of its use is a testament to its efficacy and reliability in demanding applications.

The shift away from phthalate plasticizers due to health and environmental concerns provided a significant tailwind for the adoption of non-phthalate alternatives like DPGDB. Velsicol was a key supplier in this transition, championing the benefits of their benzoate-based Velsiflex® product line.[1] This transition underscored the industry's move towards more sustainable and regulatory-compliant materials.

II. The Chemistry of 1,1'-Oxybis-2-propanol Dibenzoate

Molecular Structure and Properties

1,1'-Oxybis-2-propanol dibenzoate is a diester with the chemical formula C₂₀H₂₂O₅ and a molecular weight of approximately 342.39 g/mol .[8][9] Its structure consists of a dipropylene glycol core esterified with two benzoic acid molecules.

Chemical Structure of 1,1'-Oxybis-2-propanol dibenzoate

Esterification Reactants Dipropylene Glycol + Benzoic Acid Reactor Reaction Kettle (180-220 °C) Reactants->Reactor Catalyst Catalyst (e.g., Tin(II) chloride, Sodium bisulfate) Catalyst->Reactor Neutralization Neutralization (e.g., NaOH solution) Reactor->Neutralization Crude Product Purification Purification (Washing, Decoloring, Drying, Filtration) Neutralization->Purification FinalProduct 1,1'-Oxybis-2-propanol dibenzoate Purification->FinalProduct

Caption: Generalized workflow for the synthesis of 1,1'-Oxybis-2-propanol dibenzoate.

Detailed Synthesis Protocol (Based on Patent Literature):

A common method for the production of dipropylene glycol dibenzoate involves the following steps: [10][11]

  • Charging the Reactor: Benzoic acid and dipropylene glycol are weighed and added to a reaction kettle in a specific molar ratio, typically around 1:2.1 (glycol to acid). [4]2. Catalyst Addition: A catalyst, such as stannous chloride or sodium bisulfate, is introduced into the reactor. [11]3. Esterification Reaction: The mixture is heated to a temperature range of 180-220°C. [10]The reaction proceeds via direct esterification, with water being a byproduct. To drive the reaction to completion, the water is typically removed as it is formed.

  • Neutralization: After the reaction is complete, the crude product is transferred to a neutralization kettle. An aqueous solution of a base, such as sodium hydroxide (NaOH), is added to neutralize any unreacted benzoic acid. [11]5. Purification: The product then undergoes a series of purification steps, including:

    • Washing: The organic layer is washed with water to remove salts and other water-soluble impurities.

    • Decoloring: Activated carbon or other decoloring agents may be used to remove colored impurities.

    • Drying: The product is dried to remove residual water.

    • Filtration: The final step is filtration to remove any solid impurities, yielding the purified 1,1'-Oxybis-2-propanol dibenzoate. [11] Another described method is transesterification , where methyl benzoate is reacted with dipropylene glycol in the presence of a catalyst like an aluminum alkoxide at temperatures above 150°C. [12][13]

III. A Spectrum of Applications

The versatility of 1,1'-Oxybis-2-propanol dibenzoate stems from its excellent compatibility with a wide range of polymers and its high solvency. This has led to its adoption in numerous industries.

Table 2: Key Applications of 1,1'-Oxybis-2-propanol Dibenzoate

IndustryApplicationFunctionReference(s)
Plastics & Polymers Plasticizer for PVC (e.g., flooring, wall coverings, synthetic leather)Enhances flexibility, durability, and processability.[6]
Adhesives & Sealants Component in construction adhesives, automotive sealants, and packaging adhesivesImproves adhesion, flexibility, and bond strength.[6]
Coatings Additive in water-based and industrial coatingsImproves film formation, flexibility, and durability.[6]
Personal Care & Cosmetics Solvent and emollient in sunscreens, lotions, and nail polishActs as a solvent for UV filters and a fixative for fragrances.[6]
Inks Component in printing inksEnhances flexibility and adhesion on various substrates.[6]
Lubricants Additive in industrial and automotive lubricantsImproves viscosity and reduces volatility.[6]

IV. Safety, Toxicology, and Environmental Profile

Extensive studies have been conducted to assess the safety and environmental impact of 1,1'-Oxybis-2-propanol dibenzoate, particularly as it serves as a replacement for phthalate plasticizers.

Toxicological Profile

Generally, dipropylene glycol dibenzoate is considered to have low toxicity. [6]However, as with any chemical, proper handling procedures should be followed to avoid ingestion, inhalation, and skin contact. [6]For detailed safety information, consulting the Material Safety Data Sheet (MSDS) is essential.

Multi-generation reproductive studies on components of benzoate plasticizer blends have shown no adverse effects on reproductive parameters at high dietary levels. [14]Developmental studies have also indicated that these substances are not considered developmental hazards. [14]

Environmental Fate

1,1'-Oxybis-2-propanol, the parent glycol of DPGDB, is expected to degrade readily in the atmosphere. [3]Due to its miscibility in water, it is not expected to bioaccumulate significantly in aquatic organisms. [3]The ester linkages in DPGDB are susceptible to hydrolysis, which is the initial step in its biodegradation.

V. Conclusion

From its origins as a specialty chemical to its current status as a leading non-phthalate plasticizer, 1,1'-Oxybis-2-propanol dibenzoate has demonstrated remarkable adaptability and performance. Its history is a reflection of the broader trends in the chemical industry, particularly the move towards safer and more sustainable materials. As regulatory landscapes continue to evolve and the demand for high-performance, environmentally conscious products grows, the importance of compounds like DPGDB is set to increase, solidifying its role as a cornerstone of modern polymer and formulation science.

VI. References

Sources

Foundational

Safety, hazards, and toxicity information for 1,1'-Oxybis-2-propanol dibenzoate.

An In-depth Technical Guide to the Safety, Hazards, and Toxicity of 1,1'-Oxybis-2-propanol dibenzoate Section 1: Introduction and Chemical Profile 1,1'-Oxybis-2-propanol dibenzoate, commonly known as Dipropylene Glycol D...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety, Hazards, and Toxicity of 1,1'-Oxybis-2-propanol dibenzoate

Section 1: Introduction and Chemical Profile

1,1'-Oxybis-2-propanol dibenzoate, commonly known as Dipropylene Glycol Dibenzoate (DPGDB), is a high-production-volume chemical primarily utilized as a non-phthalate plasticizer.[1] Its high solvency and compatibility with various polymers make it a preferred choice in a multitude of applications, including adhesives, sealants, vinyl flooring, and castable polyurethanes.[1][2] For researchers and professionals in drug development, understanding the safety profile of such excipients is paramount, as they may be encountered as plasticizers in container-closure systems, device components, or in formulation research.

This guide provides a comprehensive analysis of the safety, toxicity, and handling protocols for 1,1'-Oxybis-2-propanol dibenzoate, grounded in available scientific literature and regulatory information.

1.1 Chemical and Physical Properties

The compound is a viscous, colorless to straw-colored liquid characterized by a faint, mild ester odor.[1] Its low volatility, indicated by a very low vapor pressure, suggests that under ambient conditions, the risk of inhalation exposure is minimal.[1] However, this risk can increase if the substance is heated or aerosolized. It is not miscible with water.[3]

PropertyValueSource(s)
CAS Number 27138-31-4[1][4]
Molecular Formula C₂₀H₂₂O₅[4][5]
Molecular Weight 342.4 g/mol [4]
Synonyms Dipropylene glycol dibenzoate (DPGDB), Oxydipropyl dibenzoate[1][4]
Appearance Viscous, colorless to straw-colored liquid[1]
Odor Faint, mild ester odor[1]
Boiling Point 232 °C @ 5.00 mm Hg[6]
Flash Point > 110 °C[6]
Vapor Pressure 4.6 x 10⁻⁷ mm Hg[1]
Water Solubility Not miscible or difficult to mix[3]
Density ~1.12 g/mL at 25 °C[2]

Section 2: Hazard Identification and GHS Classification

The hazard classification of 1,1'-Oxybis-2-propanol dibenzoate presents some inconsistencies across various sources, which warrants a careful review. The most consistently reported hazard is its toxicity to aquatic life.[4][5] While many assessments report that the substance does not meet the criteria for other physical or health hazards under the Globally Harmonized System (GHS), some safety data sheets (SDS) indicate potential for irritation and acute toxicity.[4][5][7]

Hazard ClassGHS ClassificationNotesSource(s)
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) / Not ClassifiedClassification is inconsistent. Some sources cite an ATE of 3914 mg/kg.[7][8]
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin) / Not ClassifiedClassification is inconsistent.[7]
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled) / Not ClassifiedClassification is inconsistent.[7]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) / Not an irritantAnimal studies in rabbits show no irritation, but some SDSs classify it as an irritant. May cause smarting on prolonged contact.[1][7]
Eye Damage/Irritation Category 2A (Causes serious eye irritation) / Not an irritantAnimal studies in rabbits show no irritation. High vapor concentrations may cause mild smarting.[1][7]
Skin Sensitization Not a sensitizerAnimal studies in guinea pigs showed no evidence of sensitization.[1]
STOT-Single Exposure Category 3 (May cause respiratory irritation)Some sources indicate this potential, particularly with high vapor concentrations.[1][7]
Aquatic Hazard (Chronic) Category 2 or 3 (Toxic or Harmful to aquatic life with long lasting effects)This is the most consistently identified hazard.[3][4][9]

The discrepancies highlight the importance of consulting multiple sources and the specific SDS provided by the supplier when conducting a risk assessment. For laboratory purposes, it is prudent to adopt a conservative approach and manage the chemical as if it possesses the higher-risk classifications.

Section 3: Comprehensive Toxicological Profile

Decades of use and testing have established that 1,1'-Oxybis-2-propanol dibenzoate generally has a low order of acute toxicity.[10]

3.1 Acute Toxicity The substance is considered to have low acute toxicity via oral, dermal, and inhalation routes. Ingestion of small quantities is not expected to cause significant harm, though larger amounts may lead to gastrointestinal discomfort.[11]

3.2 Skin and Eye Irritation Standardized animal tests (on rabbits) have shown the substance to be not irritating to the skin or eyes.[1] However, prolonged or repeated skin contact, especially if the substance is left on clothing, may cause a defatting effect leading to mild irritation or redness.[1][11] High vapor concentrations, which are unlikely at room temperature, may cause mild smarting of the eyes.[1]

3.3 Sensitization The potential to cause skin sensitization has been evaluated in guinea pigs, with results indicating that it is not a sensitizer.[1]

3.4 Chronic Toxicity and Organ Effects The liver is a potential target organ for this substance following prolonged, high-dose exposure.[1][4] A 13-week oral study in rats identified reversible histopathological changes in the liver at doses exceeding 1,750 mg/kg.[1] Conversely, a 90-day study in dogs found no adverse effects at a dietary concentration of 1,000 ppm.[1] These findings classify it as a secondary hepatotoxin, with effects observed in animal studies at high dose levels.[1][4] Individuals with pre-existing liver or kidney conditions may be more susceptible.[11]

3.5 Mutagenicity and Carcinogenicity 1,1'-Oxybis-2-propanol dibenzoate has been found to be non-mutagenic in standard assays, including the Ames Salmonella/microsome plate test and the Saccharomyces test.[10] Based on available data, it is not considered to be a carcinogen.

3.6 Reproductive and Developmental Toxicity No significant adverse reproductive effects were observed in a two-generation study in rats.[1] A low frequency of developmental effects (increased incidence of cervical ribs) was noted in rats, but only at dose levels that were not toxic to the mother, suggesting a low potential for developmental toxicity.[1]

EndpointResultSpeciesSource(s)
Acute Oral Toxicity ATE: 3914 mg/kg BWRat[8]
Skin Irritation Not an irritantRabbit[1]
Eye Irritation Not an irritantRabbit[1]
Skin Sensitization Not a sensitizerGuinea Pig[1]
Mutagenicity Non-mutagenicIn vitro assays[10]
Chronic Toxicity Reversible liver effects at >1,750 mg/kgRat[1]
Reproductive Toxicity No significant adverse effectsRat[1]

Section 4: Ecological Fate and Ecotoxicity

While demonstrating a favorable human health profile, the primary hazard of 1,1'-Oxybis-2-propanol dibenzoate is its impact on the aquatic environment.

4.1 Persistence and Degradability The substance is considered to be readily biodegradable, meaning it is unlikely to persist in the environment.[10]

4.2 Bioaccumulation With a measured octanol-water partition coefficient (Kow) of 455, it is not expected to bioaccumulate significantly in organisms.[10][12]

4.3 Aquatic Toxicity It is classified as toxic or harmful to aquatic life with long-lasting effects.[3][4][5] This necessitates stringent controls to prevent its release into waterways.

EndpointValueSpeciesSource(s)
LC₅₀ (96h) 3.7 mg/LFish[3]
EC₅₀ (48h) 19.3 mg/LDaphnia[3]
EL₅₀ (48h) 4.9 mg/LAlgae[3]

Section 5: Exposure Assessment and Risk Management

For laboratory and research professionals, managing exposure is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the "Hierarchy of Controls."

cluster_controls Hierarchy of Controls for Exposure Mitigation elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) administrative->ppe

Caption: The Hierarchy of Controls, prioritizing methods from most to least effective.

  • Engineering Controls: The primary method for controlling exposure should be handling the substance in a well-ventilated area.[8][13] For procedures that involve heating or aerosolizing the material, a chemical fume hood is required.[7]

  • Administrative Controls: Develop and adhere to Standard Operating Procedures (SOPs) for handling this chemical. Ensure all personnel are trained on its specific hazards and control measures. Prohibit smoking, eating, and drinking in work areas.[8]

  • Personal Protective Equipment (PPE): As a final layer of protection, appropriate PPE must be worn. This includes:

    • Eye/Face Protection: Wear safety goggles with side-shields conforming to EN166 or NIOSH standards.[7][14]

    • Skin Protection: Wear impervious chemical-resistant gloves (e.g., nitrile) and a lab coat.[5][14]

    • Respiratory Protection: Not typically required under normal conditions of use due to low volatility. If vapors or mists are generated and engineering controls are insufficient, use a NIOSH-approved respirator.[13][14]

Section 6: Safe Handling Protocols and Emergency Procedures

A systematic approach to handling ensures safety and minimizes risk.

prep 1. Preparation - Review SDS - Don PPE handle 2. Handling - Use in fume hood - Avoid contact prep->handle storage 3. Storage - Tightly sealed container - Cool, dry, ventilated area handle->storage spill 4. Spill Response - Contain with inert material - Collect for disposal handle->spill disposal 5. Waste Disposal - Follow regulations - Do not pour down drain storage->disposal spill->disposal

Caption: Standard laboratory workflow for handling 1,1'-Oxybis-2-propanol dibenzoate.

6.1 Handling and Storage

  • Handling: Always handle in a well-ventilated place.[14] Avoid contact with skin and eyes and prevent the formation of mists or aerosols.[13]

  • Storage: Store in original, tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]

6.2 Accidental Release Measures

  • Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite).[15] Collect the material into a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Prevent the spillage from entering drains or waterways.[14][15] Contain the spill and follow institutional procedures for hazardous material cleanup.

6.3 First-Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[13][14]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][14]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[14] Seek medical attention if a large quantity is ingested or if symptoms persist.[8]

6.4 Fire-Fighting Measures The substance is combustible but not highly flammable.[15]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][13]

  • Hazards from Combustion: A fire may produce thick smoke and toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO₂).[8][15]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]

6.5 Experimental Protocol: In Vitro Skin Irritation Assessment (OECD TG 439)

To ensure trustworthiness, protocols must be self-validating. The following is an example workflow for assessing skin irritation potential using a Reconstructed human Epidermis (RhE) model, adhering to OECD Test Guideline 439.

  • Preparation of Tissues: Culture RhE tissues (e.g., EpiDerm™, SkinEthic™ RHE) to the appropriate stage according to the manufacturer's instructions.

  • Test Chemical Application:

    • Apply 30 µL of 1,1'-Oxybis-2-propanol dibenzoate (undiluted) directly to the surface of the RhE tissue.

    • For the negative control, apply 30 µL of sterile Phosphate Buffered Saline (PBS).

    • For the positive control, apply 30 µL of 5% Sodium Dodecyl Sulfate (SDS).

  • Exposure and Incubation: Expose the tissues to the test chemical and controls for 60 minutes at 37°C.

  • Rinsing and Post-Incubation: Thoroughly rinse the tissues with PBS to remove the test chemical. Submerge the tissues in fresh assay medium and incubate for 42 hours.

  • MTT Assay for Viability:

    • After the post-incubation period, transfer tissues to a 24-well plate containing MTT medium (1 mg/mL) and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

    • Extract the formazan from the tissues using isopropanol.

  • Data Analysis:

    • Measure the optical density (OD) of the extracted formazan solution at 570 nm.

    • Calculate the percentage of cell viability for each tissue relative to the negative control.

    • Classification Criteria: If the mean cell viability is ≤ 50%, the chemical is classified as an irritant (Category 2). If viability is > 50%, it is considered a non-irritant. This protocol provides a clear, validated endpoint for hazard classification.

Section 7: Regulatory Overview

1,1'-Oxybis-2-propanol dibenzoate is listed on major international chemical inventories, including the European Chemicals Agency (ECHA) and the Australian Inventory of Industrial Chemicals (AICIS).[4] In Europe, it has undergone REACH registration.[8] The European Chemical Agency has recommended it as an environmentally friendly plasticizer. In the United States, its parent compound, dipropylene glycol, has been designated by the EPA as a Low-Priority Substance under the Toxic Substances Control Act (TSCA), indicating that a risk evaluation is not currently warranted.[16]

Section 8: Conclusion

1,1'-Oxybis-2-propanol dibenzoate possesses a generally favorable safety profile for human health, characterized by low acute toxicity, and a lack of evidence for skin sensitization, mutagenicity, or significant reproductive toxicity. The primary health concern is the potential for mild, reversible liver effects following chronic, high-dose exposure, a risk that is minimal under standard laboratory and industrial hygiene practices. The most significant and consistently identified hazard is its toxicity to aquatic organisms, which mandates strict control over environmental release. By implementing the hierarchy of controls and adhering to the safe handling protocols outlined in this guide, researchers and scientists can effectively manage the risks associated with this compound.

Section 9: References

  • PubChem. (n.d.). 1,1'-Oxybis-2-propanol dibenzoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Retrieved January 21, 2026, from [Link]

  • Haz-Map. (n.d.). Dipropylene glycol dibenzoate. National Library of Medicine. Retrieved January 21, 2026, from [Link]

  • Oxford Academic. (1981). Environmental safety assessment of dipropylene glycol dibenzoate. Environmental Toxicology and Chemistry. Retrieved January 21, 2026, from [Link]

  • Tiflex. (2023). SAFETY DATA SHEET. Retrieved January 21, 2026, from [Link]

  • Forbo Eurocol Deutschland GmbH. (2021). Safety data sheet. Retrieved January 21, 2026, from [Link]

  • Scientific Polymer Products, Inc. (2020). Dipropylene glycol dibenzoate SAFETY DATA SHEET. Retrieved January 21, 2026, from [Link]

  • EWG Skin Deep®. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Environmental Working Group. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2,2'-Oxybis-1-propanol dibenzoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Haz-Map. (n.d.). 1,1'-Oxydi-2-propanol. National Library of Medicine. Retrieved January 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). dipropylene glycol dibenzoate. Retrieved January 21, 2026, from [Link]

  • G.J. CHEMICAL COMPANY, INC. (n.d.). SAFETY DATA SHEET - Dipropylene Glycol. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 1,1'-Oxydi-2-propanol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). 2-Propanol, 1,1'-oxybis-. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

  • Pharos. (n.d.). Dipropylene glycol dibenzoate. Retrieved January 21, 2026, from [Link]

  • EPA. (2019). Supporting Information for Low-Priority Substance Propanol, Oxybis- (CASRN 25265-71-8) (Dipropylene Glycol) Final Designation. U.S. Environmental Protection Agency. Retrieved January 21, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 1-(2-benzoyloxypropoxy)propan-2-yl benzoate

This guide provides a comprehensive technical overview of 1-(2-benzoyloxypropoxy)propan-2-yl benzoate, a compound of significant interest in polymer science, materials engineering, and formulation chemistry. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(2-benzoyloxypropoxy)propan-2-yl benzoate, a compound of significant interest in polymer science, materials engineering, and formulation chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the nomenclature, synthesis, physicochemical properties, mechanisms of action, and diverse applications of this versatile molecule.

Nomenclature and Identification

The compound commonly known by its trivial name, 1,1'-Oxybis-2-propanol dibenzoate, is systematically named 1-(2-benzoyloxypropoxy)propan-2-yl benzoate according to IUPAC nomenclature.[1][2] This name precisely describes its chemical structure: a central ether linkage connecting two propan-2-ol units, each of which is esterified with a benzoate group.

Due to its widespread use, it is recognized by several synonyms, including:

  • Dipropylene glycol dibenzoate (DPGDB)[3]

  • Oxydi(propane-1,2-diyl) dibenzoate[3]

  • Propanol, oxybis-, dibenzoate[4]

  • 1,1'-Dimethyl-2,2'-oxydiethyl dibenzoate[5]

The compound is uniquely identified by its CAS Number: 27138-31-4 .[1][3][4]

Chemical Structure

The molecular structure consists of a dipropylene glycol core esterified with two benzoic acid molecules. This structure imparts a unique combination of polarity, flexibility, and solvency.

Caption: Chemical structure of 1-(2-benzoyloxypropoxy)propan-2-yl benzoate.

Synthesis and Manufacturing

The primary industrial synthesis route for 1-(2-benzoyloxypropoxy)propan-2-yl benzoate is the esterification of dipropylene glycol with benzoic acid .[3] This reaction is typically catalyzed and driven to completion by the removal of water.

Reaction Mechanism: Fischer Esterification

The synthesis follows the Fischer esterification mechanism, an acid-catalyzed condensation reaction. The key steps involve:

  • Protonation of the Benzoic Acid Carbonyl: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst) protonates the carbonyl oxygen of benzoic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Dipropylene Glycol: A hydroxyl group from dipropylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer and Water Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the dibenzoate ester.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dipropylene Glycol Dipropylene Glycol Esterification Esterification Dipropylene Glycol->Esterification Benzoic Acid (2 eq.) Benzoic Acid (2 eq.) Benzoic Acid (2 eq.)->Esterification Catalyst Catalyst Catalyst->Esterification Heat (180-220°C) Heat (180-220°C) Heat (180-220°C)->Esterification Water Removal Water Removal Water Removal->Esterification 1-(2-benzoyloxypropoxy)propan-2-yl benzoate 1-(2-benzoyloxypropoxy)propan-2-yl benzoate Esterification->1-(2-benzoyloxypropoxy)propan-2-yl benzoate Water (by-product) Water (by-product) Esterification->Water (by-product)

Caption: Synthesis workflow for 1-(2-benzoyloxypropoxy)propan-2-yl benzoate.

Experimental Protocol

The following is a representative laboratory-scale protocol derived from industrial manufacturing processes described in patent literature.[2][6][7]

Materials:

  • Dipropylene glycol (DPG)

  • Benzoic acid

  • Toluene (as an azeotropic solvent for water removal)

  • Catalyst (e.g., sodium bisulfate, tin(II) chloride, or p-toluenesulfonic acid)

  • 5% Sodium hydroxide (NaOH) aqueous solution (for neutralization)

Procedure:

  • Charging the Reactor: In a reaction kettle equipped with a stirrer, thermometer, and a Dean-Stark apparatus, charge dipropylene glycol and benzoic acid in a molar ratio of approximately 1:2.0 to 1:2.2.[2]

  • Addition of Solvent and Catalyst: Add toluene to constitute 8-15% of the reaction mixture.[2] Add the catalyst (e.g., 0.1-0.3 mol% relative to benzoic acid).[2]

  • Esterification Reaction: Heat the mixture to a reflux temperature of 180-220°C with continuous stirring.[2] Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is typically continued for 8 hours or until the theoretical amount of water is collected.[2]

  • Neutralization: Cool the reaction mixture to approximately 70-100°C.[7] Transfer the crude product to a neutralization vessel and wash with a 5% NaOH solution to neutralize any unreacted benzoic acid and the acid catalyst, adjusting the pH to 8.[6][7]

  • Purification:

    • Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer with water until neutral.

    • (Optional) Decolorize the product using activated carbon.

    • Dry the product, for instance, by vacuum distillation to remove residual water and toluene.

  • Final Product Isolation: The final product can be further purified by vacuum distillation, collecting the fraction at 210-223°C under a pressure of approximately 666.6 Pa.[2]

Physicochemical Properties

1-(2-benzoyloxypropoxy)propan-2-yl benzoate is a clear, oily liquid with a mild, characteristic odor.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₂O₅[1][4]
Molecular Weight 342.39 g/mol [3][4]
Appearance Clear, colorless to pale yellow liquid[3]
Boiling Point 232°C @ 5 mmHg
Melting Point -40°C[3]
Density ~1.12 g/cm³ at 20-25°C[3]
Refractive Index ~1.528 at 20°C[3]
Flash Point >110°C (>230°F)
Water Solubility Slightly soluble / Insoluble[3][8]
LogP (Octanol-Water Partition Coefficient) 3.74[3]

Mechanism of Action and Applications

The utility of this compound stems from its efficacy as a high-solvating, polar plasticizer and solvent.

Mechanism as a Plasticizer

In polymer systems, particularly with polar polymers like polyvinyl chloride (PVC), 1-(2-benzoyloxypropoxy)propan-2-yl benzoate functions by inserting its molecules between the polymer chains. This disrupts the strong intermolecular forces (dipole-dipole interactions) between the polymer chains, leading to:

  • Increased Flexibility and Reduced Brittleness: The spacing of polymer chains allows for greater freedom of movement, enhancing the material's flexibility and toughness.

  • Lowered Glass Transition Temperature (Tg): The disruption of intermolecular forces reduces the energy required for the polymer chains to move, thereby lowering the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Improved Processability: The reduction in melt viscosity and processing temperature facilitates easier molding and shaping of the polymer.

Its high solvency allows for rapid fusion with the polymer matrix, leading to faster processing speeds.

Key Applications

The versatile properties of 1-(2-benzoyloxypropoxy)propan-2-yl benzoate have led to its use in a wide array of applications:

  • Polymers and Plastics: It is a primary non-phthalate plasticizer for PVC, polyurethanes, and other polar polymers. It is used in the manufacturing of resilient flooring, artificial leather, and plastisols.

  • Adhesives and Sealants: It is an effective, low-VOC (Volatile Organic Compound) choice for water-based latex adhesives, caulks, and sealants, where it enhances flexibility, adhesion, and weatherability.[8]

  • Coatings and Inks: Its high solvency makes it particularly suitable for coatings like nitrocellulose and acrylic lacquers, as well as in printing inks, where it improves film formation and adhesion.

  • Personal Care and Cosmetics: Due to its low toxicity profile, it serves as an emollient, providing a non-greasy, moisturizing feel to skin care products.[9] It also acts as a solvent for UV filters in sunscreens and as a fixative in fragrances.[9][10]

  • Pharmaceuticals: It is used as a pharmaceutical excipient, likely as a solvent or plasticizer in topical or transdermal formulations.[][12]

Analytical Characterization

A suite of analytical techniques is employed for the quality control and characterization of 1-(2-benzoyloxypropoxy)propan-2-yl benzoate.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for its analysis.[1]

    • Column: C18 or a specialized reverse-phase column like Newcrom R1.[1]

    • Mobile Phase: A gradient of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid. For mass spectrometry (MS) detection, formic acid is a suitable alternative.[1]

    • Detection: UV detection is common, and MS can be used for identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying the compound and its potential impurities. The mass spectrum will show characteristic fragmentation patterns, including peaks related to the benzoate and dipropylene glycol moieties.[13][14]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzoate groups, the methine and methylene protons of the propylene glycol backbone, and the methyl protons.

    • ¹³C NMR: The carbon NMR spectrum will provide distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the dipropylene glycol chain.

    • Solid-State ²H NMR: Deuterium NMR has been used to study the dynamics of this plasticizer within a polymer matrix, providing insights into its molecular motion and interaction with the polymer.[15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching band from the ester groups, typically around 1720 cm⁻¹, and C-O stretching bands, as well as aromatic C-H and C=C stretching bands.[17]

Safety and Toxicology

1-(2-benzoyloxypropoxy)propan-2-yl benzoate is generally considered to have a low order of toxicity.[18] It is a non-phthalate plasticizer, making it a favorable alternative to traditional phthalate-based plasticizers that have raised health concerns.

  • Acute Toxicity: The oral LD50 in rats is reported to be 3295-3914 mg/kg, indicating low acute toxicity.[5][19] The dermal LD50 in rats is >2000 mg/kg.[5][19]

  • Irritation: It is generally not considered a skin irritant, though prolonged or repeated exposure may cause mild irritation.[5][19] It is not classified as a serious eye irritant.[19]

  • Sensitization: It is not found to be a skin sensitizer.[19]

  • Mutagenicity: It was not mutagenic in the Ames test.[18]

  • Environmental Fate: The compound is expected to be biodegradable and has a low potential for bioaccumulation.[4][18] However, it is classified as harmful to aquatic life with long-lasting effects.[19]

As with any chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be used when handling, and work should be conducted in a well-ventilated area.[4][5]

Conclusion

1-(2-benzoyloxypropoxy)propan-2-yl benzoate is a high-performance, non-phthalate plasticizer and solvent with a well-established safety profile. Its unique chemical structure provides a desirable balance of solvency, flexibility, and durability, making it an indispensable component in a wide range of industrial and consumer product formulations. For researchers and developers, its versatility offers a reliable means to enhance material properties, from improving the flexibility of polymers to stabilizing active ingredients in cosmetic and pharmaceutical preparations.

References

  • PubChem. (n.d.). 1,1'-Oxybis-2-propanol dibenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DI(PROPYLENE GLYCOL) DIBENZOATE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanol, oxybis-, dibenzoate - Substance Details. System of Registries. Retrieved from [Link]

  • Google Patents. (1997). CN1158842A - Production process of dipropylene glycol dibenzoate by using dipropylene glycol as main material.
  • ACS Publications. (2012). Dynamics of Di(propylene glycol) Dibenzoate-d10 in Poly(vinyl acetate) by Solid-State Deuterium NMR. Macromolecules. Retrieved from [Link]

  • ITW Performance Polymers. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Ataman Kimya A.Ş. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

  • Polymer ADD (Thailand) Co., Ltd. (2017). Safety Data Sheet. Retrieved from [Link]

  • SciSpace. (2014). Method for efficiently producing dipropylene glycol dibenzoate. Retrieved from [Link]

  • Oxford Academic. (n.d.). Environmental safety assessment of dipropylene glycol dibenzoate. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Patsnap. (n.d.). Method for efficiently producing dipropylene glycol dibenzoate. Eureka. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DPGDB (DIPROPYLENE GLYCOL DIBENZOATE). Retrieved from [Link]

  • PubChem. (n.d.). Propylene glycol dibenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2012). Dynamics of Di(propylene glycol) Dibenzoate-d10 in Poly(vinyl acetate) by Solid-State Deuterium NMR. Macromolecules. Retrieved from [Link]

  • Scientific Polymer Products, Inc. (2020). SAFETY DATA SHEET - Dipropylene glycol dibenzoate. Retrieved from [Link]

  • 이영쎄라캠. (2002). Dipropylene glycol dibenzoate(DPGDB). Retrieved from [Link]

  • SpectraBase. (n.d.). Di(propylene glycol) dibenzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

  • Fraunhofer-Publica. (n.d.). MIGRESIVES. Retrieved from [Link]

  • Amazon S3. (2025). Dynamics of di(propylene glycol) dibenzoate-d10 in poly(vinyl acetate) by solid state H NMR. Retrieved from [Link]

  • The Role of Dipropylene Glycol Dibenzoate in Advanced Material Formulations. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). Di(propylene glycol) dibenzoate. Retrieved from [Link]

  • Semantic Scholar. (1979). Kinetics and mechanism of the formation of glycol esters: Benzoic acid–ethylene glycol system. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum fragmentation patterns. Retrieved from [Link]

  • GL Sciences Inc. (n.d.). Analysis of Dipropylene Glycol. Retrieved from [Link]

  • DrugPatentWatch. (n.d.). Drugs Containing Excipient (Inactive Ingredient) DIPROPYLENE GLYCOL. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • POLITEHNICA Univ. Timisoara. (n.d.). Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor. Chem. Bull. Retrieved from [Link]

  • European Patent Office. (2023). METHOD FOR PREPARING BENZOIC ACID ESTERS - EP 3684746 B1. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate. Retrieved from [Link]

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Foundational

Key identifiers and descriptors of 1,1'-Oxybis-2-propanol dibenzoate.

An In-depth Technical Guide to 1,1'-Oxybis-2-propanol dibenzoate: Core Identifiers, Properties, and Analytical Methodologies Abstract This technical guide provides a comprehensive overview of 1,1'-Oxybis-2-propanol diben...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,1'-Oxybis-2-propanol dibenzoate: Core Identifiers, Properties, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of 1,1'-Oxybis-2-propanol dibenzoate, a prominent non-phthalate plasticizer. Designed for researchers, scientists, and drug development professionals, this document delves into the core identifiers, physicochemical properties, primary applications, and detailed analytical methodologies for the characterization of this compound. The guide emphasizes the practical application of this knowledge, offering insights into the causality behind experimental choices and providing self-validating protocols. All information is grounded in authoritative sources to ensure scientific integrity.

Introduction

1,1'-Oxybis-2-propanol dibenzoate, more commonly known as dipropylene glycol dibenzoate (DPGDB), has emerged as a significant high-solvating plasticizer.[1] Its adoption across a multitude of industries is largely driven by its efficacy and favorable safety profile, positioning it as a viable alternative to traditional phthalate-based plasticizers.[2] This compound's versatility stems from its excellent compatibility with a wide range of polar polymers and rubbers. From adhesives and sealants to coatings and personal care products, DPGDB enhances flexibility, durability, and overall performance of the end-products.[3] This guide aims to consolidate the key technical information about DPGDB, providing a foundational resource for its application and analysis.

Core Identifiers and Nomenclature

A clear understanding of a compound's identifiers is crucial for accurate sourcing, regulatory compliance, and scientific communication. 1,1'-Oxybis-2-propanol dibenzoate is known by a variety of names, and its key identifiers are summarized in the table below.

IdentifierValueSource(s)
CAS Number 27138-31-4[1][3]
EC Number 248-258-5[3]
Molecular Formula C₂₀H₂₂O₅[4]
Molecular Weight 342.39 g/mol [4]
IUPAC Name 1-(2-benzoyloxypropoxy)propan-2-yl benzoate[1]

Common Synonyms:

  • Dipropylene glycol dibenzoate (DPGDB)[3]

  • Oxydipropyl dibenzoate

  • Benzoflex 9-88[3]

  • 1,1'-Dimethyl-2,2'-oxydiethyl dibenzoate[1]

Physicochemical Properties

The utility of 1,1'-Oxybis-2-propanol dibenzoate in various applications is a direct consequence of its distinct physical and chemical properties. These properties are summarized in the following table.

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow, oily liquid[3][4]
Odor Mild, characteristic[3]
Density Approximately 1.12 - 1.144 g/cm³ at 20-25 °C[3][4]
Boiling Point ~350-464 °C[3][4]
Melting Point -40 °C[3]
Flash Point ~192-204 °C[2][3]
Solubility in Water Slightly soluble to insoluble[3]
Refractive Index ~1.523 - 1.528 at 20 °C[3]

Synthesis and Manufacturing

The primary industrial synthesis of 1,1'-Oxybis-2-propanol dibenzoate is achieved through the esterification of dipropylene glycol with benzoic acid.[3] This reaction is typically catalyzed and carried out under controlled temperature conditions to drive the formation of the dibenzoate ester. The process involves the removal of water as a byproduct to shift the reaction equilibrium towards the product.[5] Subsequent purification steps, such as vacuum distillation, are employed to achieve the high purity required for commercial applications.[5]

Synthesis_Workflow DPG Dipropylene Glycol Reactor Esterification Reactor DPG->Reactor BenzoicAcid Benzoic Acid BenzoicAcid->Reactor Catalyst Catalyst Catalyst->Reactor Separation Water Separation Reactor->Separation Reaction Mixture Separation->Reactor Recycled Reactants Purification Vacuum Distillation Separation->Purification Crude DPGDB DPGDB 1,1'-Oxybis-2-propanol dibenzoate (DPGDB) Purification->DPGDB Purified Product

Caption: Generalized workflow for the synthesis of 1,1'-Oxybis-2-propanol dibenzoate.

Applications Across Industries

The high solvency and compatibility of 1,1'-Oxybis-2-propanol dibenzoate make it a versatile additive in a multitude of applications.

  • Adhesives and Sealants: It is extensively used in water-based adhesives, such as white latex and wood adhesives, as well as in polysulfide and polyurethane sealants.[4]

  • Polymers and Plastics: As a non-phthalate plasticizer, it is a key component in the production of PVC products, enhancing flexibility and durability in items like elastic flooring, artificial leather, and toys.[3][4]

  • Coatings and Inks: In coatings and inks, it improves film formation, flexibility, and adhesion.

  • Personal Care and Cosmetics: Due to its emollient properties and ability to dissolve other ingredients, it is found in products like nail polish, sunscreens, and lotions, providing a non-greasy feel.[4]

  • Other Industrial Uses: It also finds application in the manufacturing of polyurethane elastomers, rubber rollers, and pesticides.[4]

Analytical Methodologies

The accurate characterization and quantification of 1,1'-Oxybis-2-propanol dibenzoate are essential for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a suitable method for the analysis of DPGDB. A C18 column is often used for the separation of various non-volatile compounds, including DPGDB.[6]

  • Illustrative Protocol:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient of acetonitrile and water.[6] For mass spectrometry detection, phosphoric acid can be replaced with formic acid.

    • Detector: A Charged Aerosol Detector (CAD) has been shown to be effective for the detection of DPGDB, offering sensitive and near-universal response for non-volatile analytes.[6] UV detection is also plausible due to the presence of the benzoate chromophores.

    • Sample Preparation: Samples are typically dissolved in a suitable organic solvent like methanol.[6]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including isomers of dipropylene glycol, the precursor to DPGDB.[7] While DPGDB itself has a high boiling point, GC-MS analysis is feasible.

  • Illustrative Protocol:

    • Column: A capillary column such as an HP-5 (30m x 0.25mm x 0.25 µm) is a common choice.[7]

    • Temperature Program: An initial temperature of 70°C held for a few minutes, followed by a ramp up to 280°C.[7]

    • Carrier Gas: Helium at a constant flow rate.[7]

    • Injection: Split injection is typically used.[7]

    • Detection: Mass spectrometry in electron ionization (EI) mode.[7]

Analytical_Workflow cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis cluster_Spectroscopy Spectroscopic Characterization HPLC_Sample Sample in Methanol C18_Column C18 Column HPLC_Sample->C18_Column HPLC_Detection CAD or UV Detection C18_Column->HPLC_Detection HPLC_Data Chromatogram HPLC_Detection->HPLC_Data GCMS_Sample Sample in Solvent HP5_Column HP-5 Capillary Column GCMS_Sample->HP5_Column MS_Detection Mass Spectrometer (EI) HP5_Column->MS_Detection GCMS_Data Chromatogram & Mass Spectrum MS_Detection->GCMS_Data FTIR_Analysis FTIR Spectroscopy Spectra_Data Structural Information FTIR_Analysis->Spectra_Data NMR_Analysis NMR Spectroscopy (1H and 13C) NMR_Analysis->Spectra_Data Sample DPGDB Sample Sample->HPLC_Sample Sample->GCMS_Sample Sample->FTIR_Analysis Sample->NMR_Analysis

Caption: An overview of analytical workflows for the characterization of DPGDB.

Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a valuable tool for the identification of functional groups present in DPGDB.

  • Expected Absorptions:

    • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in the benzoate esters.

    • C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester group.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range due to the vibrations of the benzene rings.

    • C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the dipropylene glycol backbone.

    • C-O-C Stretch (Ether): An absorption band around 1100 cm⁻¹ is indicative of the ether linkage in the dipropylene glycol moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of 1,1'-Oxybis-2-propanol dibenzoate.

  • ¹H NMR Spectroscopy (Predicted Chemical Shifts):

    • Aromatic Protons: Signals in the range of 7.2-8.1 ppm corresponding to the protons on the two benzoate rings.

    • Propylene Glycol Backbone Protons: A complex set of signals between approximately 3.5 and 5.5 ppm. The protons on the carbons adjacent to the ester and ether linkages will be the most downfield.

    • Methyl Protons: Doublets are expected around 1.2-1.4 ppm for the methyl groups on the propylene glycol backbone.

  • ¹³C NMR Spectroscopy (Predicted Chemical Shifts):

    • Carbonyl Carbons: Resonances around 165-167 ppm for the ester carbonyl carbons.

    • Aromatic Carbons: Signals in the 128-134 ppm region.

    • Propylene Glycol Backbone Carbons: Carbons attached to oxygen (ester and ether) will appear in the 65-80 ppm range, while the methyl carbons will be the most upfield, around 16-20 ppm.

Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with GC, provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation:

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (342.39 g/mol ) may be observed.

    • Fragment Ions: Common fragments would include the benzoyl cation (m/z 105) and fragments arising from the cleavage of the ester and ether linkages of the dipropylene glycol backbone.

Safety and Handling

While 1,1'-Oxybis-2-propanol dibenzoate is considered to have low toxicity, proper handling procedures should always be followed.[3] It is advisable to consult the Safety Data Sheet (SDS) for detailed information.

  • General Precautions: Avoid contact with skin and eyes, and prevent inhalation of vapors.[8]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[4]

  • Environmental Hazards: It is classified as harmful to aquatic life with long-lasting effects.[4] Release into the environment should be avoided.[4]

Conclusion

1,1'-Oxybis-2-propanol dibenzoate is a technically significant and commercially important non-phthalate plasticizer with a broad spectrum of applications. Its well-defined chemical and physical properties, coupled with a favorable safety profile, make it a preferred choice in numerous formulations. A thorough understanding of its identifiers, properties, and the analytical methods for its characterization, as detailed in this guide, is paramount for its effective and safe utilization in scientific research and industrial development. The illustrative analytical protocols provided herein offer a solid foundation for developing robust in-house methods for quality control and further investigation.

References

  • 1,1'-Oxybis-2-propanol dibenzoate | C20H22O5 | CID 101560. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/101560]
  • DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Ataman Kimya. [URL: https://www.ataman-kimya.
  • Supplementary Information Contents: 1. X-Ray Crystallographic Analyses 2. Spectral Data 3. 1H, 13C{1H}, and 19F{1H} NMR Chart of. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Method for separating and detecting dipropylene glycol isomer. Google Patents. [URL: https://patents.google.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [URL: https://www.rsc.
  • DIPROPYLENE GLYCOL DIBENZOATE. ADAKEM. [URL: https://adakem.
  • DATASHEET DPG. Shell Chemicals. [URL: https://www.shell.com/business-customers/chemicals/solvents/alcohols/dipropylene-glycol/_jcr_content/root/main/section/textimage.
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/pdf/10.1002/mrc.1260280410]
  • Di(propylene glycol) dibenzoate 75 , technical grade 27138-31-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/597236]
  • Analysis of Dipropylene Glycol. GL Sciences Inc. [URL: https://www.gls.co.jp/technique/gc/pdf/GA352-1140.pdf]
  • Supplementary Information. Royal Society of Chemistry. [URL: https://www.rsc.
  • MIGRESIVES. Fraunhofer-Publica. [URL: https://publica.fraunhofer.de/eprints/urn_nbn_de_0011-n-1229791.pdf]
  • Dipropylene glycol. EZGC Method Translator. [URL: https://www.restek.com/en/compound-details?cid=110-98-5]
  • Improved Measurement of Liquid Samples Using FTIR. Agilent. [URL: https://www.agilent.
  • DIPROPYLENE GLYCOL DIBENZOATE. Ataman Kimya. [URL: https://www.atamankimya.
  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Restek. [URL: https://www.restek.
  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121609]
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [URL: https://www.rsc.
  • 13C NMR of 1-Propanol. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/13c-1prl.html]
  • Plasticizing effect of biodegradable dipropylene glycol bibenzoate and epoxidized linseed oil on diglycidyl ether of bisphenol A based epoxy resin. ResearchGate. [URL: https://www.researchgate.net/publication/349818815_Plasticizing_effect_of_biodegradable_dipropylene_glycol_bibenzoate_and_epoxidized_linseed_oil_on_diglycidyl_ether_of_bisphenol_A_based_epoxy_resin]
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  • Identification and Quantitative Determination of Dipropylene Glycol in Terpene Mixtures Using 13C NMR Spectroscopy. ResearchGate. [URL: https://www.researchgate.net/publication/342907406_Identification_and_Quantitative_Determination_of_Dipropylene_Glycol_in_Terpene_Mixtures_Using_13C_NMR_Spectroscopy]
  • Production process of dipropylene glycol dibenzoate by using dipropylene glycol as main material. Google Patents. [URL: https://patents.google.
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  • FT–IR spectra of raw materials (propylene glycol and oleic acid) and... ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectra-of-raw-materials-propylene-glycol-and-oleic-acid-and-the-first-step_fig2_373511874]
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Protocols & Analytical Methods

Method

Synthesis of 1,1'-Oxybis-2-propanol Dibenzoate: A Standardized Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 1,1'-Oxybis-2-propanol dibenzoate, a widely utilized high-performance plasticizer. This document is intended for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1,1'-Oxybis-2-propanol dibenzoate, a widely utilized high-performance plasticizer. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable and well-understood method for preparing this compound. Beyond a mere recitation of steps, this note elucidates the chemical principles and practical considerations that underpin the protocol, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction to 1,1'-Oxybis-2-propanol Dibenzoate

1,1'-Oxybis-2-propanol dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a non-phthalate plasticizer valued for its excellent compatibility with a variety of polymers, high solvency, and low volatility.[1][2] These properties make it a crucial component in a diverse range of applications, including adhesives, sealants, coatings, and resilient flooring.[2] The synthesis of DPGDB is primarily achieved through the esterification of dipropylene glycol with benzoic acid.[3] This application note will detail a standardized laboratory-scale protocol for this synthesis, focusing on a method that employs stannous chloride as a catalyst, which is known for its efficiency.[4]

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target molecule is essential for its successful synthesis and purification.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₅[2]
Molecular Weight 342.39 g/mol [2]
Appearance Clear, colorless to pale yellow oily liquid[2]
Density Approximately 1.144 g/cm³ at 25°C[2]
Boiling Point 464.198°C[2]
Flash Point 202.303°C[2]
Solubility Insoluble in water; soluble in aliphatic and aromatic hydrocarbons
CAS Number 27138-31-4[2]

The Underlying Chemistry: Fischer-Speier Esterification

The synthesis of 1,1'-Oxybis-2-propanol dibenzoate is a classic example of a Fischer-Speier esterification, a reaction that involves the formation of an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst. The overall reaction is:

2 C₇H₆O₂ (Benzoic Acid) + C₆H₁₄O₃ (Dipropylene Glycol) ⇌ C₂₀H₂₂O₅ (DPGDB) + 2 H₂O

This reaction is reversible, and to achieve a high yield of the desired dibenzoate, the equilibrium must be shifted to the right.[5] This is typically accomplished by using an excess of one of the reactants (in this case, benzoic acid) and/or by removing the water produced during the reaction.[5]

The Role of the Catalyst

While strong protic acids like sulfuric acid can be used, they can also lead to side reactions and equipment corrosion.[6] Lewis acid catalysts, such as stannous chloride (SnCl₂), offer an effective alternative. The tin(II) ion is thought to activate the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7][8]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction, purification, and characterization to ensure the synthesis of a high-purity product.

Materials and Equipment
  • Reactants:

    • Benzoic Acid (C₇H₆O₂)

    • Dipropylene Glycol (C₆H₁₄O₃)

    • Stannous Chloride (SnCl₂), catalyst

  • Purification Chemicals:

    • 5% Sodium Hydroxide (NaOH) aqueous solution

    • Deionized Water

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Heating mantle with a magnetic stirrer

    • Reflux condenser with a Dean-Stark trap

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Esterification Reaction cluster_purification Purification Process Reactants Charge Reactants: - Benzoic Acid - Dipropylene Glycol - Stannous Chloride Heat Heat to 170-180°C Reactants->Heat Reflux Reflux and Water Removal (approx. 4-6 hours) Heat->Reflux Cool Cool to ~100°C Reflux->Cool Neutralize Neutralize with 5% NaOH (aq) to pH ~8 Cool->Neutralize Transfer Crude Product Wash1 Wash with Deionized Water Neutralize->Wash1 Separate Separate Organic Layer Wash1->Separate Dry Dry with Na₂SO₄ Separate->Dry Filter Filter Dry->Filter Evaporate Solvent Removal (Rotary Evaporator) Filter->Evaporate FinalProduct Final Product: 1,1'-Oxybis-2-propanol dibenzoate Evaporate->FinalProduct Yields

Caption: Experimental workflow for the synthesis of 1,1'-Oxybis-2-propanol dibenzoate.

Step-by-Step Methodology
  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, heating mantle, reflux condenser with a Dean-Stark trap, and a thermometer, add benzoic acid and dipropylene glycol in a molar ratio of 2.1:1.[4]

    • Add stannous chloride as a catalyst, at a concentration of approximately 0.25% of the total weight of the reactants.[4]

  • Esterification:

    • Begin stirring the mixture and heat it to a temperature of 170-180°C.[4]

    • As the reaction proceeds, water will be formed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 100°C.[4]

  • Purification:

    • Transfer the crude product to a separatory funnel.

    • Add a 5% aqueous solution of sodium hydroxide and shake gently to neutralize any unreacted benzoic acid and the catalyst. The pH of the aqueous layer should be around 8.[4]

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with deionized water, again allowing the layers to separate and discarding the aqueous layer. Repeat this washing step two more times.

    • Transfer the organic layer to a beaker and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture to remove the drying agent.

    • Remove any residual volatile components using a rotary evaporator to yield the final product, a clear, viscous liquid.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 1,1'-Oxybis-2-propanol dibenzoate, the following analytical techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show a strong absorption band around 1720 cm⁻¹, characteristic of the C=O stretch of the ester group, and the absence of a broad O-H stretching band from the starting alcohol and carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information on the proton environment in the molecule. The aromatic protons of the benzoate groups are expected to appear in the range of 7.4-8.1 ppm.

    • ¹³C NMR will show characteristic peaks for the carbonyl carbons of the ester groups (around 166 ppm) and the carbons of the dipropylene glycol backbone.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. Fragmentation patterns can also provide structural information.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: The synthesis should be carried out in a well-ventilated fume hood.

  • Chemical Hazards:

    • Benzoic Acid: Can cause skin and eye irritation.

    • Dipropylene Glycol: Generally considered to have low toxicity.

    • Stannous Chloride: Corrosive and can cause burns. Handle with care.

    • Sodium Hydroxide: Corrosive and can cause severe burns.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • Ehrhardt, D. W., & Loper, J. C. (1991). Metabolism of the plasticizer di(2-ethylhexyl) phthalate and the flame retardant tris(2-ethylhexyl) phosphate by a yeast, Rhodotorula rubra. Applied and Environmental Microbiology, 57(6), 1775–1782.
  • CN103739493A. (2014). Method for efficiently producing dipropylene glycol dibenzoate.
  • Erickson, H. C., Nahan, J. A., Lepp, R. L., & Mikkelson, M. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. Polymers, 10(6), 646.
  • Pétursson, S. (2001). New evidence for the mechanism of the tin(II) chloride catalyzed reactions of vicinal diols with diazodiphenylmethane in 1,2-dimethoxyethane.
  • Tran, V. H., Nguyen, A. T., & Kim, H. K. (2023). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. The Journal of Organic Chemistry, 88(19), 13291–13302.
  • Arendt, W. D., McBride, E., & Brewer, R. (2012). Dibenzoate plasticizer platform development for PVC applications. Journal of Vinyl and Additive Technology, 18(1), 1-7.
  • NIST. (n.d.). Diethylene glycol dibenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • CN102351703A. (2012). Preparation method of diethylene glycol dibenzoate.
  • Kusumaningtyas, R. D., et al. (2014). Tin (II) Chloride Catalyzed Esterification of High FFA Jatropha Oil: Experimental and Kinetics Study. International Journal of Renewable Energy Development, 3(2), 75-81.
  • EP3684746B1. (2023). Method for preparing benzoic acid esters.
  • Ataman Kimya. (n.d.). Dipropylene Glycol Dibenzoate (DPGDB). Retrieved from [Link]

  • PubChem. (n.d.). Propylene glycol dibenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Kusumaningtyas, R. D., et al. (2014). Tin (II) Chloride Catalyzed Esterification of High FFA Jatropha Oil: Experimental and Kinetics Study. International Journal of Renewable Energy Development, 3(2), 75-81.

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Application

Application Notes and Protocols for 1,1'-Oxybis-2-propanol dibenzoate in Polymer Science Research

Introduction: A Modern Approach to Polymer Plasticization 1,1'-Oxybis-2-propanol dibenzoate, commonly known as Dipropylene Glycol Dibenzoate (DPGDB), has emerged as a leading non-phthalate plasticizer in the polymer indu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Polymer Plasticization

1,1'-Oxybis-2-propanol dibenzoate, commonly known as Dipropylene Glycol Dibenzoate (DPGDB), has emerged as a leading non-phthalate plasticizer in the polymer industry. Its growing prominence is attributed to a favorable combination of high solvency, low volatility, and excellent compatibility with a wide range of polar polymers.[1] As regulatory scrutiny of traditional phthalate plasticizers intensifies, DPGDB offers a high-performance, environmentally conscious alternative for researchers and manufacturers.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DPGDB in various polymer systems. The protocols outlined herein are designed to be self-validating, with a focus on the causal relationships between formulation choices and material performance.

Physicochemical Properties of 1,1'-Oxybis-2-propanol dibenzoate

A thorough understanding of the physical and chemical properties of DPGDB is fundamental to its effective application in polymer science.

PropertyValueSource
Molecular FormulaC20H22O5[3]
Molecular Weight342.39 g/mol
AppearanceClear, colorless to pale yellow liquid[1][3]
Density~1.12 - 1.144 g/cm³ at 25°C[3]
Boiling Point232 °C @ 5 mm Hg
Flash Point>110°C
Water SolubilitySlightly soluble
VolatilityLow

Mechanism of Action: The Science of Solvation and Flexibility

The efficacy of DPGDB as a plasticizer is rooted in its molecular structure. The polar benzoate groups and the flexible ether linkage allow it to effectively interact with polar polymer chains, such as those in Polyvinyl Chloride (PVC). By positioning itself between these chains, DPGDB disrupts polymer-polymer interactions, thereby increasing the free volume and lowering the glass transition temperature (Tg) of the polymer. This molecular lubrication imparts greater flexibility, durability, and processability to the final material.[4] Its high solvency ensures a stable and homogenous blend with the polymer matrix.[4]

Application I: High-Performance Plasticizer for Polyvinyl Chloride (PVC)

DPGDB is extensively used as a primary plasticizer in flexible PVC formulations for a variety of applications, including vinyl flooring, artificial leather, and films.[4] Its key advantages in PVC are its high efficiency, low migration, and excellent resistance to extraction.

Protocol for Evaluating DPGDB in a Flexible PVC Formulation

This protocol outlines the steps to prepare and evaluate a flexible PVC compound plasticized with DPGDB, with a focus on assessing its mechanical properties in accordance with ASTM standards.

Materials:

  • PVC resin (suspension grade)

  • 1,1'-Oxybis-2-propanol dibenzoate (DPGDB)

  • Thermal stabilizer (e.g., calcium/zinc stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Tensile testing machine

  • Shore durometer

Experimental Workflow:

PVC_Formulation_Workflow cluster_prep Preparation cluster_processing Processing cluster_testing Characterization A Dry Blend PVC Resin, Stabilizer, and Lubricant B Add DPGDB (Varying Concentrations) A->B Introduce Plasticizer C Mix until Homogeneous B->C Ensure Uniformity D Melt Mix on a Two-Roll Mill C->D Compound Formulation E Compression Mold into Sheets (ASTM D638 Type IV) D->E Prepare Test Specimens F Tensile Testing (ASTM D2284) E->F Evaluate Mechanical Properties G Hardness Testing (Shore A) E->G Measure Hardness H Migration Testing (ASTM D1203) E->H Assess Plasticizer Permanence

PVC Formulation Workflow.

Procedure:

  • Formulation Preparation: Prepare a series of PVC dry blends with varying concentrations of DPGDB (e.g., 30, 40, 50, 60 parts per hundred of resin - phr). A typical starting formulation is:

    • PVC Resin: 100 phr

    • DPGDB: X phr (where X is the variable)

    • Thermal Stabilizer: 2-3 phr

    • Lubricant: 0.5-1 phr

  • Milling and Molding:

    • Transfer the dry blend to a two-roll mill preheated to 150-160°C.

    • Melt and mix the compound until a uniform sheet is formed.

    • Compression mold the milled sheets into test plaques of desired thickness using a hydraulic press at 170-180°C.

  • Mechanical Property Testing:

    • Tensile Strength and Elongation at Break (ASTM D2284): [5]

      • Cut dumbbell-shaped specimens from the molded sheets.

      • Conduct tensile testing using a universal testing machine at a crosshead speed of 500 mm/min.

      • Record the tensile strength at break and the percentage of elongation.

    • Hardness (Shore A):

      • Measure the Shore A hardness of the molded plaques using a durometer.

  • Plasticizer Migration Testing (ASTM D1203): [6]

    • This test method determines the volatile loss from a plastic material, which is primarily the plasticizer.

    • Place a weighed sample of the plasticized PVC in contact with activated carbon in a controlled temperature environment for a specified time.

    • The weight loss of the sample represents the amount of plasticizer that has migrated.

Expected Performance Data (Representative Values):

DPGDB Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
3020 - 25250 - 30085 - 90
4018 - 22300 - 35080 - 85
5015 - 20350 - 40075 - 80
6012 - 17400 - 45070 - 75

Causality: The inverse relationship between DPGDB concentration and tensile strength/hardness is a direct consequence of the plasticization mechanism. Higher concentrations of DPGDB lead to greater separation of PVC chains, resulting in a softer, more flexible material with lower tensile strength and increased elongation. The choice of concentration is therefore a critical balance between achieving the desired flexibility and maintaining adequate mechanical strength for the intended application.

Application II: Formulation of Adhesives and Sealants

DPGDB is a preferred plasticizer in the formulation of various adhesives and sealants, including water-based latex adhesives, polysulfide sealants, and polyurethane sealants.[3] It enhances flexibility, adhesion to various substrates, and improves the overall performance and weatherability of the sealant.

Protocol for Incorporating DPGDB into a Latex Sealant Formulation

This protocol provides a step-by-step guide for the formulation and evaluation of a latex sealant plasticized with DPGDB.

Materials:

  • Acrylic latex emulsion

  • 1,1'-Oxybis-2-propanol dibenzoate (DPGDB)

  • Filler (e.g., calcium carbonate)

  • Thickener (e.g., cellulosic or associative thickener)

  • Dispersant

  • Biocide

  • Defoamer

  • Water

  • High-speed disperser

  • Viscometer

  • Adhesion testing substrates (e.g., glass, aluminum, wood)

Experimental Workflow:

Sealant_Formulation_Workflow cluster_dispersion Dispersion Phase cluster_letdown Let-Down Phase cluster_evaluation Performance Evaluation A Charge Water, Dispersant, and Defoamer to Vessel B Add Filler and Disperse at High Speed A->B Prepare Pigment Grind C Add Latex Emulsion, DPGDB, and Biocide B->C Combine with Polymer D Adjust Viscosity with Thickener C->D Final Formulation E Measure Viscosity D->E Rheology Control F Adhesion Testing D->F Bond Strength G Flexibility and Crack Resistance D->G Durability Assessment

Latex Sealant Formulation Workflow.

Procedure:

  • Dispersion Phase:

    • To a mixing vessel, add water, dispersant, and defoamer.

    • Under high-speed dispersion, slowly add the filler (calcium carbonate) and disperse until a homogenous mixture is achieved.

  • Let-Down Phase:

    • Reduce the mixing speed and add the acrylic latex emulsion.

    • Slowly add the desired amount of DPGDB (typically 10-25% by weight of the latex solids).

    • Add the biocide and mix until uniform.

  • Viscosity Adjustment:

    • Slowly add the thickener to the mixture until the desired viscosity is reached.

  • Performance Evaluation:

    • Viscosity: Measure the viscosity of the sealant using a Brookfield viscometer.

    • Adhesion: Apply a bead of the sealant between two substrates and allow it to cure. Perform a peel adhesion test to evaluate the bond strength.

    • Flexibility: Apply the sealant to a substrate and allow it to cure. Bend the substrate to assess for cracking or loss of adhesion.

Causality: The addition of DPGDB to the latex sealant formulation improves its flexibility and adhesion. The plasticizer molecules integrate into the polymer matrix of the cured latex, allowing for greater movement and deformation without failure. This is crucial for sealants that need to accommodate joint movement. The concentration of DPGDB will influence the final hardness and elongation of the sealant, requiring optimization for specific performance requirements.

Application III: Enhancing Performance of Coatings

In the coatings industry, DPGDB is utilized to improve film formation, flexibility, and adhesion, particularly in water-based formulations. It acts as a coalescing agent, aiding in the formation of a continuous film as the coating dries.

Protocol for Evaluating DPGDB as a Coalescing Agent in a Latex Paint Formulation

Materials:

  • Acrylic latex emulsion

  • 1,1'-Oxybis-2-propanol dibenzoate (DPGDB)

  • Pigments and extenders (e.g., titanium dioxide, calcium carbonate)

  • Dispersant

  • Thickener

  • Defoamer

  • Biocide

  • Water

  • High-speed disperser

  • Drawdown bar

  • Scrub resistance tester

  • Minimum Film Formation Temperature (MFFT) bar

Procedure:

  • Pigment Dispersion: Prepare a pigment grind by dispersing the pigments and extenders in water with the aid of a dispersant and defoamer using a high-speed disperser.

  • Let-Down:

    • To the pigment dispersion, add the acrylic latex emulsion under slow agitation.

    • Introduce DPGDB at various concentrations (e.g., 5-15% based on latex solids).

    • Add the thickener, biocide, and any other additives.

  • Performance Testing:

    • Minimum Film Formation Temperature (MFFT): Determine the MFFT of the paint formulations using an MFFT bar to assess the coalescing efficiency of DPGDB. A lower MFFT indicates better coalescing power.

    • Film Properties: Apply the paint to a substrate using a drawdown bar to achieve a uniform film thickness. Allow the film to dry and cure.

    • Scrub Resistance: Evaluate the durability of the cured paint film using a scrub resistance tester according to ASTM D2486.

Causality: DPGDB's role as a coalescing agent is to temporarily soften the latex polymer particles, allowing them to fuse together into a continuous film as the water evaporates. Its high solvency and compatibility with the acrylic polymer make it highly effective in this role. The concentration of DPGDB will directly impact the MFFT and the subsequent film properties. An optimal concentration will ensure good film formation without excessively softening the final paint film, which could negatively affect properties like block resistance and hardness.

Conclusion

1,1'-Oxybis-2-propanol dibenzoate is a versatile and high-performance non-phthalate plasticizer with broad utility in polymer science research and industrial applications. Its unique combination of properties makes it an excellent choice for enhancing the flexibility, durability, and processability of a wide range of polymers. The protocols provided in these application notes offer a framework for the systematic evaluation of DPGDB in PVC, adhesives, sealants, and coatings. By understanding the underlying scientific principles and following standardized testing procedures, researchers can effectively harness the benefits of this modern plasticizer to develop innovative and high-performing polymer-based materials.

References

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Retrieved from [Link]

  • Ataman Kimya. (n.d.). DPGDB (DIPROPYLENE GLYCOL DIBENZOATE). Retrieved from [Link]

  • ASTM International. (2023). Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods (ASTM D1203-23). Retrieved from [Link]

  • Google Patents. (1997). Mono and dibenzoate ester blends as caulk plasticizers that are bioresistant to fungal growth.
  • Patsnap. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Retrieved from [Link]

  • iTeh Standards. (2011). ASTM D3291-11 - Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics. Retrieved from [Link]

  • Ataman Kimya A.Ş. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

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  • J Pharmachem. (2017). DEGDB:DPGDB 50:50 Technical Datasheet. Retrieved from [Link]

  • Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]

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  • ResearchGate. (2005). Influence of the glycol component in dibenzoate plasticizers on the properties of plasticized PVC films. Retrieved from [Link]

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  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Multifaceted Applications of Dipropylene Glycol Dibenzoate (DPGDB) in Modern Industries. Retrieved from [Link]

  • Google Patents. (2017). Blends of dibenzoate plasticizers.
  • PubMed. (2021). Evaluating the risk of phthalate and non-phthalate plasticizers in dust samples from 100 Japanese houses. Retrieved from [Link]

  • Intertek. (n.d.). Chemical Compatibility ASTM D543. Retrieved from [Link]

  • ResearchGate. (2010). How about alternatives to phthalate plasticizers?. Retrieved from [Link]

  • ResearchGate. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Retrieved from [Link]

  • Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC. Retrieved from [Link]

  • PubMed. (2015). Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. Retrieved from [Link]

  • Document Center Inc. (2022). ASTM D3291-22 - Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics Under Compression. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Formulation of Adhesives and Sealants Using 1,1'-Oxybis-2-propanol Dibenzoate

Introduction: A Modern Approach to Plasticization In the dynamic landscape of adhesive and sealant formulation, the pursuit of high-performance, safe, and environmentally conscious materials is paramount. 1,1'-Oxybis-2-p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Plasticization

In the dynamic landscape of adhesive and sealant formulation, the pursuit of high-performance, safe, and environmentally conscious materials is paramount. 1,1'-Oxybis-2-propanol dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), has emerged as a leading non-phthalate plasticizer, offering a compelling alternative to traditional additives that have come under regulatory scrutiny.[1] This high-solvating, polar monomeric ester provides formulators with a versatile tool to enhance the performance of a wide array of polymer systems, including acrylics, polyvinyl acetate (PVAc), vinyl acetate-ethylene (VAE), and polysulfides.

These application notes serve as a comprehensive technical guide for researchers, scientists, and product development professionals. We will delve into the fundamental mechanisms of DPGDB's function, provide detailed starting formulations, and outline rigorous testing protocols to validate performance. Our objective is to equip you with the foundational knowledge and practical methodologies to effectively incorporate 1,1'-Oxybis-2-propanol dibenzoate into your next generation of adhesive and sealant products.

Mechanism of Action: The Science of Solvation and Flexibility

The primary function of a plasticizer is to increase the flexibility and workability of a polymer system. DPGDB achieves this through a process of efficient solvation and reduction of the polymer's glass transition temperature (Tg).[2] The polar nature of the dibenzoate molecule allows it to readily associate with and interrupt the intermolecular forces between polar polymer chains.

Diagram: Mechanism of Plasticization by 1,1'-Oxybis-2-propanol Dibenzoate

cluster_0 Unplasticized Polymer Matrix cluster_1 Addition of DPGDB cluster_2 Plasticized Polymer Matrix PolymerChains_A Polymer Chains (High Tg) Strong Intermolecular Forces DPGDB 1,1'-Oxybis-2-propanol dibenzoate (DPGDB) PolymerChains_A->DPGDB Solvation PlasticizedPolymer Polymer Chains with DPGDB (Lowered Tg) Reduced Intermolecular Forces Increased Flexibility DPGDB->PlasticizedPolymer Integration

Caption: Solvation of polymer chains by DPGDB, leading to increased flexibility.

This integration of DPGDB molecules between the polymer chains effectively increases the free volume and reduces the energy required for segmental motion, resulting in a lower Tg. This translates to improved flexibility, particularly at low temperatures, enhanced film formation in waterborne systems, and a modification of the final product's mechanical properties.[3]

Formulation Guidelines and Starting Points

The versatility of 1,1'-Oxybis-2-propanol dibenzoate allows for its use in a variety of adhesive and sealant formulations. Below are starting point formulations for common systems. It is crucial to note that these are foundational recipes and should be optimized based on specific performance requirements and raw material characteristics.

Waterborne Acrylic Adhesive

Waterborne acrylic adhesives are widely used in pressure-sensitive applications, coatings, and construction. DPGDB is highly compatible with acrylic polymers and can improve tack, peel adhesion, and open time.

Table 1: Starting Formulation for a Waterborne Acrylic Adhesive

ComponentFunctionWeight Percentage (%)
Acrylic Emulsion (e.g., ~45% solids, Tg ~ -20°C)Polymer Binder85.0 - 95.0
1,1'-Oxybis-2-propanol dibenzoate (DPGDB) Plasticizer 5.0 - 15.0
Tackifier Dispersion (e.g., Rosin Ester)Tack Enhancer0.0 - 10.0
Surfactant/Wetting AgentSubstrate Wetting0.1 - 0.5
DefoamerProcess Aid0.1 - 0.3
pH Adjuster (e.g., Ammonia)StabilityAs needed to pH 7.5-8.5
WaterDiluentTo desired viscosity

Note: The level of DPGDB can be adjusted to achieve the desired balance of flexibility, tack, and shear strength. Higher levels will generally increase tack and peel but may reduce shear strength.[2]

Polyvinyl Acetate (PVAc) Wood Glue

In PVAc-based adhesives, DPGDB acts as an effective coalescing agent and plasticizer, improving film formation and the flexibility of the final bond.[4]

Table 2: Starting Formulation for a PVAc Wood Glue

ComponentFunctionWeight Percentage (%)
PVAc Homopolymer Emulsion (~50% solids)Polymer Binder90.0 - 97.0
1,1'-Oxybis-2-propanol dibenzoate (DPGDB) Plasticizer/Coalescent 3.0 - 10.0
Polyvinyl Alcohol (PVOH) SolutionProtective Colloid/Viscosity Modifier1.0 - 3.0
DefoamerProcess Aid0.1 - 0.3
PreservativeBiostability0.1 - 0.2
Two-Part Polysulfide Sealant

DPGDB is an excellent choice for plasticizing polysulfide sealants, offering good compatibility and contributing to the desired flexibility and durability of the cured sealant.[1][5]

Table 3: Starting Formulation for a Two-Part Polysulfide Sealant (Base Component)

ComponentFunctionParts by Weight
Liquid Polysulfide Polymer (e.g., Thiokol™ LP-2)Base Polymer100
1,1'-Oxybis-2-propanol dibenzoate (DPGDB) Plasticizer 20 - 40
Calcium Carbonate (Precipitated)Filler30 - 50
Titanium DioxidePigment5 - 15
Fumed SilicaThixotropic Agent1 - 3
Adhesion Promoter (e.g., Silane)Adhesion to Substrates0.5 - 1.5

The curing agent (Part B) for a polysulfide sealant typically contains a metallic oxide (e.g., manganese dioxide) and a retarder to control the cure rate.[5]

Experimental Protocols and Performance Validation

Rigorous testing is essential to validate the performance of adhesive and sealant formulations containing 1,1'-Oxybis-2-propanol dibenzoate. The following protocols outline key performance evaluations based on industry-standard ASTM methods.

Diagram: Adhesive and Sealant Testing Workflow

cluster_0 Testing Protocols Formulation Formulation Preparation Application Adhesive/Sealant Application and Curing Formulation->Application Performance_Testing Performance Testing Application->Performance_Testing Peel_Adhesion Peel Adhesion (ASTM D3330) Performance_Testing->Peel_Adhesion Loop_Tack Loop Tack (ASTM D6195) Performance_Testing->Loop_Tack Hardness Hardness (ASTM D2240) Performance_Testing->Hardness Viscosity Viscosity Measurement Performance_Testing->Viscosity Data_Analysis Data Analysis and Formulation Optimization Peel_Adhesion->Data_Analysis Loop_Tack->Data_Analysis Hardness->Data_Analysis Viscosity->Data_Analysis

Caption: A typical workflow for testing adhesive and sealant formulations.

Protocol 1: 180° Peel Adhesion of Pressure-Sensitive Adhesives

Objective: To determine the force required to remove a pressure-sensitive adhesive from a standard test panel at a 180° angle. This test is a critical measure of the adhesive's bonding strength.

Standard: Based on ASTM D3330/D3330M.

Materials:

  • Tensile testing machine with a suitable load cell.

  • Standard stainless steel test panels.

  • 2 kg rubber-covered roller.

  • Specimen cutter (25.4 mm width).

  • Adhesive-coated substrate.

Procedure:

  • Prepare adhesive-coated specimens by drawing down the formulated adhesive onto a suitable film (e.g., 2 mil PET) to a controlled dry thickness.

  • Cut the coated film into 25.4 mm wide strips.

  • Clean the test panels with a solvent (e.g., a mixture of isopropanol and heptane).

  • Apply the adhesive strip to the test panel, leaving an overhang to serve as a tab.

  • Roll over the applied strip twice in each direction with the 2 kg roller at a speed of approximately 300 mm/min.

  • Allow the bonded assembly to dwell for a specified time (e.g., 20 minutes or 24 hours) under controlled temperature and humidity.

  • Clamp the free end of the adhesive strip in the upper jaw of the tensile tester and the test panel in the lower jaw.

  • Initiate the test at a peel rate of 300 mm/min, recording the force required to peel the adhesive from the panel.

  • The average force over a specified distance is reported in N/25.4 mm or oz/in.

Protocol 2: Loop Tack of Pressure-Sensitive Adhesives

Objective: To measure the immediate "grab" or tackiness of a pressure-sensitive adhesive.

Standard: Based on ASTM D6195.

Materials:

  • Tensile testing machine with a suitable load cell.

  • 1-inch x 1-inch polished steel test fixture.

  • Adhesive-coated substrate.

Procedure:

  • Prepare a 25.4 mm x 125 mm strip of the adhesive-coated material.

  • Form the strip into a loop with the adhesive side facing outwards and clamp the ends in the upper jaw of the tensile tester.

  • Position the steel test fixture in the lower jaw.

  • Move the crosshead down until the adhesive loop makes full contact with the test fixture.

  • Immediately reverse the direction of the crosshead at a speed of 300 mm/min.

  • Record the maximum force required to separate the loop from the fixture. This is the loop tack value.

Protocol 3: Durometer Hardness of Sealants

Objective: To measure the indentation hardness of a cured sealant.

Standard: Based on ASTM D2240.[6][7]

Materials:

  • Shore A durometer.

  • Cured sealant specimens of at least 6 mm thickness.

Procedure:

  • Prepare cured sheets of the sealant formulation according to the recommended cure schedule.

  • Ensure the surface of the specimen is flat and free of defects.

  • Press the durometer firmly and vertically onto the specimen surface.

  • Read the hardness value within 1 second of firm contact.[8]

  • Take at least five readings at different locations on the specimen and report the average value.

Performance Data and Comparative Analysis

The inclusion of 1,1'-Oxybis-2-propanol dibenzoate can significantly impact the performance characteristics of an adhesive or sealant. The following tables provide illustrative data comparing a formulation with DPGDB to a similar formulation containing a traditional phthalate plasticizer.

Table 4: Illustrative Performance of DPGDB in a Waterborne Acrylic PSA

PropertyDPGDB (10 phr)Di-n-butyl Phthalate (DBP) (10 phr)
Viscosity (cP) ~1500~1200
180° Peel Adhesion (N/25.4 mm) 4.54.2
Loop Tack (N) 5.04.8
Glass Transition Temp. (Tg, °C) -35-33

This data is illustrative and will vary depending on the specific acrylic polymer and other formulation components.

Table 5: Illustrative Properties of a Cured Polysulfide Sealant

PropertyDPGDB (30 phr)Dioctyl Phthalate (DOP) (30 phr)
Shore A Hardness 25 - 3528 - 38
Elongation at Break (%) > 400> 350
Tensile Strength (MPa) 0.8 - 1.20.9 - 1.3

Conclusion and Future Outlook

1,1'-Oxybis-2-propanol dibenzoate is a high-performance, non-phthalate plasticizer that offers formulators a robust solution for developing modern adhesives and sealants. Its excellent compatibility with a wide range of polymers, coupled with its ability to enhance key performance attributes such as flexibility, adhesion, and workability, makes it a valuable tool for innovation. Furthermore, its favorable environmental and safety profile aligns with the growing demand for sustainable chemical technologies.[9]

The protocols and starting formulations provided in these application notes are intended to serve as a solid foundation for your development efforts. Through systematic formulation and rigorous testing, the full potential of 1,1'-Oxybis-2-propanol dibenzoate can be realized, leading to the creation of next-generation adhesives and sealants that meet the evolving demands of the market.

References

  • Adhesives Magazine. (2014, March 1). Dibenzoate Plasticizers in Waterborne Acrylic PSAs. Retrieved from [Link]

  • Ataman Kimya A.Ş. DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

  • Pressure Sensitive Tape Council. DIBENZOATES IN PSA'S. Retrieved from [Link]

  • Google Patents. (2013). Preparation method of polysulfide rubber sealant.
  • Plan Tech, Inc. (2017, May 9). ASTM D2240 Durometer Hardness. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Characteristic of Waterborne Acrylate Adhesive. Retrieved from [Link]

  • Power Adhesives. (2023, July 31). Open time: What is it and what affects it? Retrieved from [Link]

  • Google Patents. (n.d.). Blends of dibenzoate plasticizers.
  • Scribd. (n.d.). Starting Formula For Polysulfide Adhesives. Retrieved from [Link]

  • J Pharmachem. (2017). DEGDB:DPGDB 80:20 Technical Datasheet. Retrieved from [Link]

  • ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DPGDB (DIPROPYLENE GLYCOL DIBENZOATE). Retrieved from [Link]

  • PubMed. (2003). Effect of changing application times on adhesive systems bond strengths. Retrieved from [Link]

  • ACE Laboratories. (n.d.). Durometer Hardness Testing - ASTM D2240. Retrieved from [Link]

  • Forest Products Journal. (2012). Adhesion properties of eco-friendly PVAc emulsion adhesive using nonphthalate plasticizer. Retrieved from [Link]

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Application

Analytical techniques for the characterization of 1,1'-Oxybis-2-propanol dibenzoate.

An Application Guide to the Analytical Characterization of 1,1'-Oxybis-2-propanol Dibenzoate Abstract This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 1,1'...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Characterization of 1,1'-Oxybis-2-propanol Dibenzoate

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 1,1'-Oxybis-2-propanol dibenzoate, a widely used non-phthalate plasticizer. This document is intended for researchers, scientists, and quality control professionals in the pharmaceutical, polymer, and materials science industries. It outlines a multi-technique approach encompassing chromatographic, spectroscopic, and thermal analysis methods to ensure the identity, purity, and physical properties of the substance. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles.

Introduction: Understanding 1,1'-Oxybis-2-propanol Dibenzoate

1,1'-Oxybis-2-propanol dibenzoate, commonly known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency plasticizer valued for its compatibility with a wide range of polar polymers, including PVC, PVAc adhesives, and polysulfide sealants.[1] It serves as an environmentally friendly alternative to traditional phthalate plasticizers.[1]

The commercial product is typically synthesized through the esterification of dipropylene glycol with benzoic acid.[2] It is crucial to recognize that commercial dipropylene glycol is itself a mixture of three isomers: 1,1'-oxybis(2-propanol), 1,2'-oxybis(1-propanol), and 2,2'-oxybis(1-propanol). Consequently, the resulting DPGDB is a complex mixture of corresponding dibenzoate isomers. This isomeric complexity necessitates the use of high-resolution analytical techniques for comprehensive characterization.

This guide will focus on the primary component, 1,1'-Oxybis-2-propanol dibenzoate (CAS No. refers to the isomer mixture, commonly 27138-31-4), and provide methods to analyze the overall purity and properties of the technical grade material.[3]

Key Physicochemical Properties

A summary of the essential physical and chemical properties of DPGDB is presented below. These values are critical for method development and safety considerations.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₂O₅[4]
Molecular Weight 342.39 g/mol [3]
Appearance Clear, colorless to pale yellow viscous liquid[2]
Boiling Point ~230-232 °C @ 1 atm[5][6]
Freezing Point ~ -30 to -40 °C[2][5]
Density ~1.12 - 1.14 g/cm³ at 20°C[1][2]
Flash Point >202 °C[1][5]
Solubility Insoluble in water; soluble in hydrocarbons and other organic solvents[6]

Overall Analytical Workflow

A robust characterization of 1,1'-Oxybis-2-propanol dibenzoate involves a multi-faceted approach to confirm its identity, purity, and physical characteristics. The following workflow provides a logical sequence for a comprehensive analysis.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling cluster_2 Structural & Thermal Properties Start Sample Receipt: 1,1'-Oxybis-2-propanol dibenzoate PhysChem Physical-Chemical Tests (Appearance, Solubility) Start->PhysChem FTIR_ID Identity Confirmation (FTIR Spectroscopy) PhysChem->FTIR_ID Chrom_Sep Chromatographic Separation (HPLC or GC) FTIR_ID->Chrom_Sep MS_ID Impurity Identification (Mass Spectrometry) Chrom_Sep->MS_ID Quant Purity Assay & Quantification MS_ID->Quant NMR_Struct Structural Elucidation (NMR Spectroscopy) Quant->NMR_Struct Thermal Thermal Properties (TGA & DSC) NMR_Struct->Thermal Final Final Certificate of Analysis Thermal->Final

Caption: Overall workflow for the characterization of DPGDB.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatography is the cornerstone for determining the purity of 1,1'-Oxybis-2-propanol dibenzoate and identifying any related substances, such as unreacted starting materials (benzoic acid, dipropylene glycol) or byproducts (monoesters). Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable, with the choice often depending on the volatility of potential impurities and available instrumentation.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is an ideal technique for this analysis due to its high resolving power for separating the different isomers and its ability to provide definitive identification of separated components through their mass spectra.[8] It is particularly effective for assessing volatile and semi-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the DPGDB sample into a 10 mL volumetric flask.[9]

    • Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Ethyl Acetate.[9]

    • Mix thoroughly until the sample is fully dissolved.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Instrumentation & Conditions: The following parameters are a robust starting point and can be adapted from methods for similar benzoate esters.[9]

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (20:1 ratio)
Oven Program Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 500 amu
  • Data Interpretation:

    • Identification: The primary DPGDB isomer peaks will be identified by their characteristic retention times and by comparing their mass spectra with a reference library. Key fragments for benzoate esters include m/z 105 (benzoyl cation) and 122 (benzoic acid). The fragmentation pattern of DPGDB metabolites suggests a key fragment at m/z 163 may also be present, corresponding to a monobenzoate fragment.[10]

    • Purity Calculation: Purity is determined by area percent calculation. The area of all peaks is summed, and the percentage of the main DPGDB isomer peaks relative to the total area is calculated.

    • Impurity Identification: Unknown peaks can be tentatively identified by searching their mass spectra against the NIST library.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is an excellent orthogonal technique to GC and is particularly advantageous for analyzing non-volatile impurities or thermally sensitive compounds.[7] A reverse-phase method provides robust separation of the polar and non-polar components in the sample.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the DPGDB sample into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with Acetonitrile.

    • Mix thoroughly and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

ParameterRecommended Setting
HPLC System Waters ACQUITY UPLC or equivalent
Detector UV/Vis Diode Array (PDA) and/or Charged Aerosol (CAD)
Column C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size)[11]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 60% B2-15 min: 60% to 100% B15-20 min: 100% B20.1-25 min: 60% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
UV Detection 230 nm and 254 nm
CAD Settings Nitrogen gas, Evaporation Temp: 35 °C
  • Data Interpretation:

    • Rationale for Dual Detection: The benzoate functional groups in DPGDB provide strong UV absorbance, making a PDA detector highly effective for quantification.[11] However, some impurities (like dipropylene glycol) lack a chromophore. A Charged Aerosol Detector (CAD) is a near-universal mass-based detector that can detect these non-UV active compounds, providing a more comprehensive impurity profile.[11]

    • Quantification: Purity is assessed using an area percent method from the UV chromatogram at 230 nm. Impurities are reported as a percentage of the total peak area.

Spectroscopic Characterization

Spectroscopy provides unambiguous structural confirmation and functional group identification, which are critical components of a complete characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups within the DPGDB molecule, serving as a primary identity test. It confirms the ester linkage and the aromatic rings.

  • Sample Preparation: As DPGDB is a viscous liquid, no sample preparation is typically required when using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply a small drop of the DPGDB sample directly onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Interpretation: The resulting spectrum should be compared to a reference spectrum. Key characteristic absorption bands for DPGDB include:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3060C-H stretchAromatic Ring
~2970, 2875C-H stretchAliphatic (CH₃, CH₂, CH)
~1720 C=O stretch Ester Carbonyl (Strong)
~1600, 1450C=C stretchAromatic Ring
~1270, 1100 C-O stretch Ester & Ether Linkages (Strong)
~710C-H bendMonosubstituted Benzene Ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most detailed structural information, allowing for the confirmation of the carbon-hydrogen framework and the connectivity of the molecule. It can distinguish between isomers and provide definitive structural elucidation. A study on deuterated DPGDB has confirmed the utility of NMR for probing its structure and dynamics.[12]

  • Sample Preparation:

    • Dissolve 10-20 mg of the DPGDB sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (500 MHz Spectrometer):

    • ¹H NMR: Acquire standard proton spectra. The chemical shifts will be referenced to the residual CHCl₃ signal at 7.26 ppm.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra. The chemical shifts will be referenced to the CDCl₃ triplet at 77.16 ppm.

  • Data Interpretation (Expected Chemical Shifts): Based on the structure of 1,1'-Oxybis-2-propanol dibenzoate and data from similar esters like diethylene glycol dibenzoate, the following regions are of interest.[13]

NucleusExpected Chemical Shift (ppm)Assignment
¹H~8.0Aromatic protons ortho to C=O
¹H~7.4-7.6Aromatic protons meta & para to C=O
¹H~3.5-4.5Protons on carbons adjacent to oxygen (ester & ether)
¹H~1.2-1.4Methyl protons (CH₃)
¹³C~166Ester Carbonyl (C=O)
¹³C~128-133Aromatic carbons
¹³C~65-75Aliphatic carbons adjacent to oxygen (C-O)
¹³C~16-20Methyl carbons (CH₃)

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, decomposition profile, and transitional properties of DPGDB, which are critical for its application as a plasticizer in various materials.[14]

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of DPGDB and can also be used to quantify its content in a formulated product.[15]

  • Sample Preparation: Accurately weigh 5-10 mg of the DPGDB sample into a ceramic or platinum TGA pan.

  • Data Acquisition:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.[15]

    • Use a nitrogen atmosphere with a purge rate of 50 mL/min.

  • Data Interpretation:

    • Onset of Decomposition: The temperature at which significant weight loss begins indicates the limit of thermal stability.

    • Decomposition Profile: The derivative of the weight loss curve (DTG) will show the temperature of maximum decomposition rate. For DPGDB, a single major decomposition step is expected.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine key thermal transitions, such as the glass transition temperature (Tg), which is a critical parameter for understanding the effect of a plasticizer on a polymer.

  • Sample Preparation: Accurately weigh 5-10 mg of the DPGDB liquid sample into a hermetically sealed aluminum DSC pan.

  • Data Acquisition (Heat-Cool-Heat Cycle):

    • First Heat: Equilibrate at -80 °C. Ramp to 50 °C at 10 °C/min. This step removes any thermal history.

    • Cool: Cool the sample from 50 °C to -80 °C at 10 °C/min.

    • Second Heat: Ramp from -80 °C to 50 °C at 10 °C/min. The glass transition is analyzed from this second heating scan.

  • Data Interpretation:

    • Glass Transition (Tg): The Tg will be observed as a step change in the heat flow curve during the second heating scan. This value is characteristic of the amorphous liquid state of the material.

Conclusion

The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the complete characterization of 1,1'-Oxybis-2-propanol dibenzoate. By combining chromatographic separation for purity assessment, spectroscopic analysis for structural confirmation, and thermal analysis for physical property determination, researchers and quality control professionals can ensure the material meets the required specifications for its intended application. The use of orthogonal techniques and a logical workflow, as outlined, establishes a robust system for validation and routine analysis.

References

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Retrieved from [Link]

  • Google Patents. (1991). CN1158842A - Production process of dipropylene glycol dibenzoate by using dipropylene glycol as main material.
  • Regulations.gov. (2017). REACH: GC analysis of Ethylene glycol dibenzoate (CAS 94-49-5). Retrieved from [Link]

  • PubChem. (n.d.). Propylene glycol dibenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum fragmentation patterns of... one of the isomers of the metabolite observed in a dipropylene glycol dibenzoate fermentation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE | Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2018). Analytical Methods for the Determination of Plasticizers in Food and Beverages. Retrieved from [Link]

  • ResearchGate. (2020). Plasticizing effect of biodegradable dipropylene glycol dibenzoate and epoxidized linseed oil on diglycidyl ether of bisphenol A based epoxy resin. Retrieved from [Link]

  • European Patent Office. (2021). EP 3851483 A1 - PLASTICIZER BLENDS OF KETAL COMPOUNDS. Retrieved from [Link]

  • Polymer Solutions. (n.d.). Plasticizer Analysis. Retrieved from [Link]

  • National Institutes of Health. (2018). Analytical Methods for the Determination of Plasticizers in Food and Beverages. Retrieved from [Link]

  • Fraunhofer-Publica. (n.d.). MIGRESIVES. Retrieved from [Link]

  • ACS Publications. (2012). Dynamics of Di(propylene glycol) Dibenzoate-d10 in Poly(vinyl acetate) by Solid-State Deuterium NMR. Macromolecules. Retrieved from [Link]

  • National Institutes of Health. (2021). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Retrieved from [Link]

  • NIST. (n.d.). Diethylene glycol dibenzoate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Method

Application Note: Structural Elucidation of 1,1'-Oxybis-2-propanol dibenzoate using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the analysis of 1,1'-Oxybis-2-propanol dibenzoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, field-proven proto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of 1,1'-Oxybis-2-propanol dibenzoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation, data acquisition, and processing. Furthermore, a thorough interpretation of the predicted ¹H and ¹³C NMR spectra is provided, correlating specific resonances to the molecular structure. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require robust analytical methods for the structural characterization of benzoate esters and polyether compounds.

Introduction

1,1'-Oxybis-2-propanol dibenzoate is a diester of benzoic acid and the "tail-to-tail" isomer of dipropylene glycol.[1] Its molecular structure, featuring two benzoate moieties linked by a flexible di-propylene glycol ether chain, imparts properties that make it a versatile plasticizer and solvent in various polymer and resin applications.[2] Accurate structural confirmation and purity assessment are critical for its use in these applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity of atoms, the electronic environment of different functional groups, and the stereochemistry of the molecule. This application note outlines the complete workflow for the ¹H and ¹³C NMR analysis of 1,1'-Oxybis-2-propanol dibenzoate, from sample preparation to spectral interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and concise interpretation of the NMR data, the atoms in 1,1'-Oxybis-2-propanol dibenzoate have been systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this document to assign specific NMR signals to their corresponding nuclei.

Caption: Molecular structure of 1,1'-Oxybis-2-propanol dibenzoate with atom numbering.

Experimental Protocol

The following protocol provides a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure reproducibility and high-fidelity data.

I. Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent ability to dissolve a wide range of organic compounds, including 1,1'-Oxybis-2-propanol dibenzoate, its relatively low cost, and ease of removal post-analysis.[3][4] Its residual proton signal at ~7.26 ppm does not typically interfere with the key signals of the analyte.[5]

  • Analyte Concentration:

    • For ¹H NMR , accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • For ¹³C NMR , a higher concentration is required due to the low natural abundance of the ¹³C isotope. Accurately weigh 20-50 mg of the sample.

  • Solubilization: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active volume of the NMR probe.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the CDCl₃ solvent before use. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[4]

  • Transfer and Filtration: Gently vortex the vial to ensure complete dissolution. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This prevents magnetic field inhomogeneities that can degrade spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

II. NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient. A 30-degree pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.

  • Spectral Width: 12-16 ppm to ensure all signals, from TMS to potentially deshielded aromatic protons, are captured.

  • Acquisition Time: ~2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ relaxation time is necessary.[6]

  • Number of Scans: 8-16 scans are typically adequate for achieving a good signal-to-noise ratio for a sample of this concentration.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) is used to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: 0-220 ppm, which covers the full range of common organic carbon chemical shifts.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is generally required for quaternary carbons, which have longer relaxation times.

  • Number of Scans: Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required, depending on the sample concentration.

III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline, which is crucial for accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used as a secondary reference (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.

NMR Analysis Workflow

The overall process for the NMR analysis of 1,1'-Oxybis-2-propanol dibenzoate is summarized in the following workflow diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS (0 ppm) phase_base->reference integrate Integrate (¹H) & Peak Pick reference->integrate assign Assign Signals to Structure integrate->assign report Generate Report assign->report

Caption: Workflow for the NMR analysis of 1,1'-Oxybis-2-propanol dibenzoate.

Predicted Spectral Data and Interpretation

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1,1'-Oxybis-2-propanol dibenzoate, generated using the online prediction tool NMRDB.org. The interpretation explains the rationale behind the predicted chemical shifts and multiplicities based on the molecular structure.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Atom LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
H9, H13, H16, H208.0 - 8.1Doublet of Doublets4HAromatic Protons (ortho to C=O)
H11, H187.5 - 7.6Triplet of Triplets2HAromatic Protons (para to C=O)
H10, H12, H17, H197.4 - 7.5Triplet of Triplets4HAromatic Protons (meta to C=O)
H2, H55.1 - 5.2Multiplet2H-CH-O(C=O)
H3, H43.5 - 3.7Multiplet4H-CH₂-O-
H1, H61.2 - 1.3Doublet6H-CH₃
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Atom LabelPredicted δ (ppm)Assignment
C7, C14166.0Carbonyl Carbon (-C=O)
C8, C15130.5Aromatic Carbon (ipso)
C11, C18133.0Aromatic Carbon (para)
C9, C13, C16, C20129.7Aromatic Carbon (ortho)
C10, C12, C17, C19128.4Aromatic Carbon (meta)
C3, C475.0Methylene Carbon (-CH₂-O-)
C2, C571.0Methine Carbon (-CH-O)
C1, C617.0Methyl Carbon (-CH₃)
Interpretation of Predicted Spectra
  • Aromatic Region (¹H: 7.4-8.1 ppm; ¹³C: 128-134 ppm): The benzoate groups give rise to characteristic signals in the aromatic region of both spectra. In the ¹H spectrum, the protons ortho to the electron-withdrawing carbonyl group (H9, H13, H16, H20) are the most deshielded and appear furthest downfield. The para (H11, H18) and meta (H10, H12, H17, H19) protons appear at slightly higher fields. The corresponding carbon signals show a predictable pattern, with the para carbon being the most deshielded among the protonated aromatic carbons.

  • Propoxy Methine Protons (H2, H5 at ~5.1-5.2 ppm): These protons are directly attached to the carbon bearing the benzoate ester. The strong deshielding effect of the ester oxygen causes a significant downfield shift. Their multiplicity will be complex due to coupling with the adjacent methyl and methylene protons.

  • Ether Methylene Protons (H3, H4 at ~3.5-3.7 ppm): The protons of the methylene groups adjacent to the ether oxygen are deshielded compared to a simple alkane but are upfield relative to the methine protons attached to the ester.

  • Methyl Protons (H1, H6 at ~1.2-1.3 ppm): These protons are the most upfield in the aliphatic region. They will appear as doublets due to coupling with the adjacent methine protons (H2 and H5).

  • Carbonyl Carbons (C7, C14 at ~166.0 ppm): The ester carbonyl carbons are highly deshielded and appear at the downfield end of the ¹³C spectrum, which is characteristic of this functional group.

  • Aliphatic Carbons (¹³C: 17-75 ppm): The chemical shifts of the carbons in the propylene glycol chain are influenced by the attached oxygen atoms. The carbons directly bonded to oxygen (C2, C3, C4, C5) are deshielded and appear in the 70-75 ppm range, while the methyl carbons (C1, C6) are the most shielded and appear around 17 ppm.

Conclusion

This application note has detailed a comprehensive protocol for the ¹H and ¹³C NMR analysis of 1,1'-Oxybis-2-propanol dibenzoate. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible NMR spectra. The provided interpretation of the predicted spectral data, based on established principles of NMR spectroscopy, serves as a reliable guide for the structural verification of this compound and can be extended to the analysis of structurally related molecules.

References

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  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

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  • Eurisotop. (n.d.). Standards for qNMR. Retrieved from [Link]

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  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Kim, K. H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 20299. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis. Retrieved from [Link]

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  • Mestrelab Research. (2022, January 11). MestreNova Manual. Retrieved from [Link]

  • ShanghaiTech University Library. (2018, October 24). [Training]How to Use MestReNova (Mnova) Software to Process, Analyze and Publish NMR Efficiently. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

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  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

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Application

Use of 1,1'-Oxybis-2-propanol dibenzoate as a non-phthalate plasticizer alternative.

An In-Depth Technical Guide to 1,1'-Oxybis-2-propanol dibenzoate as a High-Performance Non-Phthalate Plasticizer Introduction: The Imperative for Phthalate-Free Polymer Formulations Plasticizers are essential additives t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,1'-Oxybis-2-propanol dibenzoate as a High-Performance Non-Phthalate Plasticizer

Introduction: The Imperative for Phthalate-Free Polymer Formulations

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers. For decades, phthalate esters have been the industry standard, particularly in polyvinyl chloride (PVC) applications. However, mounting regulatory scrutiny and health concerns have driven a paradigm shift towards safer, non-phthalate alternatives. Several phthalates are now classified as substances of very high concern (SVHC) under regulations like the European Union's REACH, due to their potential as endocrine disruptors.[1][2][3][4][5] This has created an urgent need for high-performance, environmentally friendly plasticizers that do not compromise material quality.

1,1'-Oxybis-2-propanol dibenzoate, also known as Dipropylene Glycol Dibenzoate (DPGDB), has emerged as a leading non-phthalate alternative.[6] It is a high-solvating plasticizer that offers an excellent combination of performance, compatibility, and a favorable safety profile.[7] This guide provides a comprehensive overview of DPGDB, its properties, and detailed protocols for its application and evaluation in polymer systems, designed for researchers, scientists, and formulation chemists.

Physicochemical Properties of 1,1'-Oxybis-2-propanol dibenzoate (DPGDB)

Understanding the fundamental properties of a plasticizer is crucial for predicting its behavior in a polymer matrix. DPGDB is a clear, colorless to pale yellow liquid with a mild odor.[8] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 27138-31-4[8]
Molecular Formula C20H22O5[9]
Molecular Weight 342.39 g/mol
Appearance Clear, colorless to pale yellow liquid[8]
Density (25 °C) 1.12 - 1.13 g/mL[10]
Boiling Point 232 °C @ 5 mm Hg
Melting Point -40 °C[8]
Flash Point 204 °C[8]
Solubility in Water Slightly soluble[8]
Refractive Index (20°C) 1.523[8]

Mechanism of Action: The Science of Plasticization

Plasticizers function by inserting themselves between the long polymer chains, disrupting the strong intermolecular forces (van der Waals forces) that hold the chains together in a rigid structure. This separation of chains allows them to slide past one another more easily, resulting in increased flexibility and a lower glass transition temperature (Tg).

DPGDB's effectiveness as a plasticizer is attributed to its molecular structure. The polar ester groups in the DPGDB molecule have a strong affinity for the polar sites on PVC chains. This high solvating ability allows DPGDB to rapidly and efficiently integrate into the polymer matrix, leading to faster processing times and reduced energy consumption during manufacturing.

Applications and Polymer Compatibility

DPGDB's high compatibility with a wide range of polar polymers and rubbers makes it a versatile choice for numerous applications. Its primary uses include:

  • PVC Plastisols: Used in resilient flooring, wall coverings, artificial leather, and coated fabrics.

  • Adhesives and Sealants: Enhances flexibility, adhesion, and weatherability in waterborne adhesives and polysulfide sealants.

  • Coatings and Inks: Acts as a coalescent agent, promoting film formation.

  • Caulks: Improves flexibility and durability.

  • Urethanes: Serves as a non-phthalate plasticizer in cast urethane applications.

DPGDB is compatible with polymers such as PVC, EVA emulsions, and polysulfide rubbers.

Experimental Protocols for Performance Evaluation

To validate the efficacy of DPGDB in a specific formulation, a series of standardized tests should be performed. The following protocols provide step-by-step methodologies for evaluating key performance indicators.

Protocol 1: Formulation and Preparation of Plasticized PVC Sheets

Objective: To prepare standardized plasticized PVC sheets for subsequent mechanical and thermal testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • 1,1'-Oxybis-2-propanol dibenzoate (DPGDB)

  • Heat stabilizer (e.g., mixed metal or tin stabilizer)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heated platens

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, heat stabilizer, and lubricant for 5-10 minutes until a homogenous powder is obtained.

  • Plasticizer Addition: Slowly add the DPGDB to the powder blend while continuing to mix. Mix for an additional 10-15 minutes to ensure uniform absorption of the plasticizer.

  • Milling: Set the temperature of the two-roll mill to 160-170°C. Transfer the PVC compound to the mill and begin the milling process.

  • Sheet Formation: Continuously cut and fold the material on the mill for 5-7 minutes to ensure complete fusion and homogenization.

  • Pressing: Remove the milled sheet and place it in a mold between two polished metal plates. Press the sheet in a hydraulic press at 170-180°C for 3-5 minutes under a pressure of 10-15 MPa.

  • Cooling: Cool the pressed sheet under pressure to below 50°C before removal.

  • Conditioning: Condition the prepared sheets for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, in accordance with standard practices.

Protocol 2: Mechanical Properties Testing

Objective: To quantify the effect of DPGDB on the tensile properties of the PVC formulation, which is a direct measure of its plasticizing efficiency.

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[11]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Specimen cutter (dumbbell shape).

  • Micrometer for thickness measurement.

Procedure:

  • Specimen Preparation: Cut at least five dumbbell-shaped specimens from the conditioned PVC sheet using the specimen cutter.

  • Thickness Measurement: Measure the thickness of each specimen at three points within the gauge length and calculate the average.

  • Testing:

    • Set the crosshead speed of the UTM (e.g., 10 mm/s, as specified in ASTM D882).[11]

    • Mount the specimen in the grips of the UTM.

    • Start the test and record the load versus extension data until the specimen breaks.

  • Data Analysis: From the stress-strain curve, calculate the following:

    • Tensile Strength at Break (MPa): The maximum stress the material can withstand before fracturing.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Young's Modulus (MPa): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

Interpretation: An effective plasticizer will typically decrease the tensile strength and Young's modulus while significantly increasing the elongation at break, indicating enhanced flexibility.

Protocol 3: Thermal Analysis

Objective: To determine the glass transition temperature (Tg) and thermal stability of the DPGDB-plasticized PVC.

Part A: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Apparatus: Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan.

  • DSC Run:

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.

    • Cool the sample to a low temperature (e.g., -50°C).

    • Reheat the sample at the same controlled rate.

  • Data Analysis: Determine the Tg from the second heating scan as the midpoint of the step change in the heat flow curve.

Interpretation: A lower Tg indicates a more efficient plasticizer, as it reduces the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Part B: Thermogravimetric Analysis (TGA) for Thermal Stability

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Place a small sample (10-15 mg) of the plasticized PVC in the TGA sample pan.

  • TGA Run: Heat the sample from room temperature to an elevated temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition.

Interpretation: The TGA curve provides information on the thermal stability of the formulation. A higher decomposition temperature indicates better thermal stability.

Protocol 4: Plasticizer Migration Resistance

Objective: To evaluate the tendency of DPGDB to migrate out of the PVC matrix, a critical factor for product longevity and safety.

Method: Gravimetric analysis of weight loss after immersion in a solvent.

Materials:

  • Conditioned PVC samples of known dimensions and weight.

  • Extraction solvent (e.g., hexane, ethanol, or a relevant food simulant).

  • Glass containers with lids.

  • Analytical balance.

  • Oven.

Procedure:

  • Initial Measurement: Cut circular samples (e.g., 2 cm diameter) from the PVC sheet. Weigh each sample accurately (W_initial).

  • Immersion: Place each sample in a separate glass container and add a sufficient volume of the chosen solvent to fully immerse the sample.

  • Incubation: Seal the containers and incubate at a specified temperature (e.g., 50°C) for a set duration (e.g., 24 hours).

  • Drying: Remove the samples from the solvent, gently pat them dry with a lint-free cloth, and then dry them in an oven at 60°C until a constant weight is achieved.

  • Final Measurement: Weigh the dried samples accurately (W_final).

  • Calculation: Calculate the percentage of plasticizer migration as follows:

    • Migration (%) = [(W_initial - W_final) / W_initial] * 100

Interpretation: A lower percentage of weight loss indicates higher migration resistance, which is a desirable characteristic for a plasticizer.

Data Visualization and Workflow Diagrams

Clear visualization of experimental workflows and data is essential for reproducibility and interpretation.

Mechanical_Testing_Workflow cluster_prep Sample Preparation cluster_test Testing cluster_analysis Data Analysis Prep Prepare Plasticized PVC Sheet (Protocol 1) Condition Condition Sheet (24h, 23°C, 50% RH) Prep->Condition Cut Cut Dumbbell Specimens (ASTM D882) Condition->Cut Measure Measure Specimen Thickness Cut->Measure Mount Mount Specimen in UTM Measure->Mount Test Apply Tensile Load until Failure Mount->Test Record Record Load vs. Extension Data Test->Record Calculate Calculate: - Tensile Strength - Elongation at Break - Young's Modulus Record->Calculate

Caption: Workflow for Mechanical Properties Testing.

Migration_Testing_Workflow Start Cut & Weigh PVC Sample (W_initial) Immerse Immerse in Solvent Start->Immerse Incubate Incubate (e.g., 50°C, 24h) Immerse->Incubate Remove Remove & Pat Dry Incubate->Remove OvenDry Dry in Oven (60°C to constant weight) Remove->OvenDry End Weigh Dried Sample (W_final) OvenDry->End Calculate Calculate % Migration: [(W_initial - W_final) / W_initial] * 100 End->Calculate

Caption: Workflow for Plasticizer Migration Testing.

Safety and Toxicological Profile

A significant advantage of DPGDB is its favorable safety profile. Extensive data indicates that dibenzoate esters are low in toxicity, non-mutagenic, and non-carcinogenic. The oral LD50 in rats is reported as 9.80 g/kg, indicating a low order of acute toxicity.[10] Furthermore, DPGDB is readily biodegradable, which minimizes its environmental impact.[12] While it is considered to have low toxicity, standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses), should always be followed to minimize exposure.[10][13]

Conclusion

1,1'-Oxybis-2-propanol dibenzoate stands as a robust and reliable alternative to traditional phthalate plasticizers. Its high solvation efficiency, broad polymer compatibility, and excellent performance characteristics make it suitable for a wide array of demanding applications. Crucially, its favorable toxicological and environmental profile addresses the regulatory and market pressures for safer, more sustainable materials.[12] By following the detailed protocols outlined in this guide, researchers and formulators can effectively evaluate and incorporate DPGDB into their polymer systems, achieving high-performance, compliant, and environmentally responsible products.

References

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Sources

Method

Experimental procedures for blending 1,1'-Oxybis-2-propanol dibenzoate with polymers.

An Application Guide to the Formulation and Characterization of Polymer Blends with 1,1'-Oxybis-2-propanol Dibenzoate This document provides a comprehensive guide for researchers, scientists, and formulation professional...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Formulation and Characterization of Polymer Blends with 1,1'-Oxybis-2-propanol Dibenzoate

This document provides a comprehensive guide for researchers, scientists, and formulation professionals on the experimental procedures for blending 1,1'-Oxybis-2-propanol dibenzoate, commonly known as Dipropylene Glycol Dibenzoate (DPGDB), with various polymer systems. This guide moves beyond simple instructions to explain the scientific rationale behind material selection, processing choices, and validation techniques, ensuring robust and reproducible results.

Introduction: Understanding 1,1'-Oxybis-2-propanol Dibenzoate (DPGDB)

1,1'-Oxybis-2-propanol dibenzoate (CAS No: 27138-31-4) is a high-solvating, polar, non-phthalate plasticizer valued for its excellent compatibility with a wide range of polar polymers and rubbers. Its primary function is to increase the flexibility, workability, and durability of polymeric materials.[1] Unlike rigid polymers, which are characterized by strong intermolecular forces between polymer chains, plasticized polymers exhibit increased chain mobility due to the insertion of plasticizer molecules between them.[2] This process effectively reduces the material's glass transition temperature (Tg), transforming a rigid, often brittle material into a flexible and more processable one.[1][3]

DPGDB is frequently utilized in applications such as adhesives, sealants, latex caulks, coatings, and vinyl plastisols, particularly with polyvinyl chloride (PVC) and polyurethane resins. Its low volatility, good durability, and resistance to oil and extraction make it a versatile choice for demanding applications.

Table 1: Physicochemical Properties of 1,1'-Oxybis-2-propanol Dibenzoate

PropertyValueSource
Molecular Formula C₂₀H₂₂O₅[4]
Molecular Weight 342.4 g/mol [4]
Appearance Viscous, straw-colored liquidAtaman Kimya
CAS Number 27138-31-4SIELC Technologies[5]
Primary Function Plasticizer, SolvatorPubChem CID 101560[4]

The Mechanism of Plasticization: A Molecular Perspective

External plasticization is a physical process involving the incorporation of a low-volatility substance into a polymer matrix.[3] The process can be understood through a multi-stage interaction model:

  • Adsorption & Adhesion: The liquid plasticizer is initially mixed with the polymer resin, coating and beginning to penetrate the resin particles.[6]

  • Absorption & Swelling: At elevated temperatures, the plasticizer molecules diffuse into the polymer structure, swelling the particles and breaking the strong polymer-polymer intermolecular bonds.[2][6]

  • Intermolecular Plasticizing: The polar groups of the DPGDB molecules interact with the polar sites on the polymer chains, effectively shielding them from each other.[6]

  • Structural Re-establishment: The polymer structure re-forms with the plasticizer molecules interspersed, creating a more mobile and flexible network.[6]

This increased molecular mobility is macroscopically observed as a decrease in stiffness (modulus) and glass transition temperature (Tg).

Caption: Mechanism of DPGDB plasticization.

Pre-Blending Considerations: Ensuring Compatibility

Successful plasticization hinges on the thermodynamic compatibility between the polymer and the plasticizer.[7] Poor compatibility can lead to phase separation, plasticizer migration (leaching), and a failure to achieve the desired mechanical properties.

Polymer Selection

DPGDB is a polar molecule, making it most compatible with polar polymers. Good compatibility requires that the forces between the plasticizer and polymer molecules are stronger than the forces between the polymer molecules themselves.[3]

Table 2: Polymer Systems Compatible with DPGDB

Polymer FamilySpecific ExamplesCommon Applications
Vinyls Polyvinyl Chloride (PVC)Flooring, Films, Coatings, Cables
Urethanes Castable Polyurethanes (CPU)Sealants, Adhesives, Elastomers
Acrylics Polymethyl Methacrylate (PMMA) based systemsCoatings, Adhesives
Rubbers Nitrile Rubber (NBR)Gaskets, Hoses
Cellulosics NitrocelluloseLacquers, Coatings
Predicting Compatibility

While empirical testing is definitive, compatibility can be predicted using the Hildebrand or Hansen solubility parameters (δ). The principle states that materials with similar solubility parameters are likely to be miscible. The Gibbs free energy of mixing (ΔG_mix) must be negative for spontaneous mixing to occur, which is more likely when the difference in solubility parameters is small.[7]

Experimental Protocols

Safety is paramount. Always consult the Safety Data Sheet (SDS) for DPGDB and any polymers or solvents used.[8] Appropriate Personal Protective Equipment (PPE), including safety goggles and gloves, should be worn. All melt processing should be performed in a well-ventilated area.

Protocol 4.1: Melt Blending using a Laboratory Two-Roll Mill

Melt blending is a common industrial technique for incorporating plasticizers into thermoplastic polymers like PVC.[9] This protocol describes a lab-scale procedure.

Objective: To achieve a homogeneous blend of DPGDB in a polymer matrix via the application of heat and shear.

Materials & Equipment:

  • Polymer resin (e.g., PVC K-67)

  • 1,1'-Oxybis-2-propanol dibenzoate (DPGDB)

  • Thermal stabilizer (e.g., Ca/Zn or Ba/Zn stearate for PVC)

  • Laboratory two-roll mill with heating capabilities

  • Weighing balance

  • Spatula and cutting tools

Procedure:

  • Pre-Drying: Dry the polymer resin in a vacuum oven at the recommended temperature (e.g., 60-80 °C for PVC) for 4-6 hours to remove any absorbed moisture.

  • Formulation: Calculate and weigh the required amounts of polymer, DPGDB, and stabilizer. A common starting concentration for plasticizers is 20-50 parts per hundred resin (phr).

  • Mill Preparation: Preheat the two-roll mill to a temperature above the polymer's softening point but below its degradation temperature. For flexible PVC, a typical range is 155-170 °C.[10] Set a small nip gap between the rolls.

  • Polymer Banding: Add the dried polymer resin to the mill rolls. The polymer will melt and form a continuous sheet, or "band," around one of the rolls.

  • Additive Incorporation: Once a stable band is formed, slowly and carefully add the pre-weighed stabilizer to the molten polymer band. Allow it to mix for 1-2 minutes until uniformly dispersed.

  • Plasticizer Addition: Slowly pour the DPGDB into the nip of the rolls. The liquid will be gradually incorporated into the molten polymer. Be cautious to add it slowly to prevent the polymer band from slipping.

  • Homogenization: Continue mixing for 5-10 minutes. During this time, cut the polymer sheet from the roll, fold it, and re-introduce it into the nip at a 90° angle. Repeat this process 6-8 times to ensure a homogeneous blend.

  • Sheet Formation: Once mixing is complete, gradually increase the nip gap to achieve the desired sheet thickness.

  • Cooling: Carefully remove the final plasticized sheet from the mill and place it on a flat, heat-resistant surface to cool to room temperature.

Observations: A successful blend will appear as a uniform, translucent or opaque sheet with no visible signs of liquid exudation or phase separation.

Protocol 4.2: Solvent Casting for Laboratory-Scale Film Preparation

Solvent casting is an ideal method for preparing small, thin-film samples for initial compatibility screening and characterization, especially when melt processing equipment is unavailable.

Objective: To create a thin polymer film with dispersed DPGDB by dissolving the components in a common solvent and then evaporating the solvent.

Materials & Equipment:

  • Polymer resin (e.g., PVC, PMMA)

  • 1,1'-Oxybis-2-propanol dibenzoate (DPGDB)

  • Volatile solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a suitable mixture)[11]

  • Glass Petri dish or flat glass plate

  • Magnetic stirrer and stir bar

  • Beaker

  • Fume hood

  • Vacuum oven

Procedure:

  • Solution Preparation: In a beaker, dissolve the polymer in a suitable solvent under magnetic stirring to create a solution of 5-15% (w/v). This may take several hours.

  • Plasticizer Addition: Once the polymer is fully dissolved, add the pre-weighed DPGDB to the solution and continue stirring until it is fully mixed and the solution is homogeneous.

  • Casting: Place the clean, dry Petri dish on a level surface inside a fume hood. Pour the polymer-plasticizer solution into the dish, ensuring the bottom is evenly covered.

  • Solvent Evaporation: Cover the dish loosely (e.g., with perforated aluminum foil) to allow for slow, controlled solvent evaporation. This minimizes the formation of bubbles or surface defects. Let it stand for 24-48 hours at room temperature.

  • Final Drying: Once the film appears solid, transfer the dish to a vacuum oven. Dry at a moderate temperature (e.g., 40-60 °C) under vacuum for at least 24 hours to remove any residual solvent.

  • Film Removal: After cooling to room temperature, carefully peel the plasticized film from the glass substrate.

Observations: A compatible blend will yield a clear, continuous, and flexible film. Cloudiness or an oily surface may indicate incompatibility or incomplete solvent removal.

Post-Blending Characterization and Validation

Characterizing the blended material is a critical step to validate the success of the plasticization process.[12]

characterization_workflow Start Blended Polymer Sample (Sheet or Film) DSC Thermal Analysis (DSC) Measure Tg Start->DSC Tensile Mechanical Testing (ASTM D2284) Measure Modulus, Elongation Start->Tensile SEM Microscopy (SEM) Assess Morphology Start->SEM Result1 Tg Lowered? DSC->Result1 Result2 Flexibility Increased? Tensile->Result2 Result3 Homogeneous Phase? SEM->Result3 Success Successful Plasticization Result1->Success Yes Failure Incompatibility or Processing Issue Result1->Failure No Result2->Success Yes Result2->Failure No Result3->Success Yes Result3->Failure No

Caption: Post-blending characterization workflow.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg) of the polymer blend. A significant decrease in Tg compared to the pure polymer is the primary indicator of effective plasticization.[13][14]

  • Procedure: A small sample (5-10 mg) is heated in a DSC instrument, typically at a rate of 10 °C/min. The Tg is observed as a step change in the heat flow curve.

  • Expected Result: The Tg of the DPGDB-plasticized polymer will be lower than that of the unplasticized polymer.

Mechanical Testing: Tensile Analysis

Tensile testing quantifies the changes in a material's mechanical properties. Standard methods like ASTM D2284 are used to evaluate plasticizer efficiency in flexible PVC.[15]

  • Procedure: Dog-bone shaped specimens are cut from the blended sheets and pulled apart in a universal testing machine until they break.

  • Expected Results: Compared to the neat polymer, a plasticized sample will exhibit:

    • Lower Tensile Modulus (Stiffness)

    • Lower Tensile Strength

    • Higher Elongation at Break (Flexibility)

Table 3: Expected Property Changes in a Polymer After Plasticization with DPGDB

PropertyTypical ChangeRationale
Glass Transition Temp. (Tg) DecreaseIncreased polymer chain mobility[1]
Tensile Modulus DecreaseReduced intermolecular forces[16]
Elongation at Break IncreaseChains can slide past each other more easily[1]
Hardness (Shore) DecreaseMaterial becomes softer
Melt Viscosity DecreaseImproved processability at lower temperatures[16]
Microscopic Analysis: Scanning Electron Microscopy (SEM)

SEM is used to examine the morphology of the blend's fracture surface. This can reveal whether the plasticizer and polymer have formed a single, homogeneous phase.

  • Procedure: A sample is cryo-fractured (broken at liquid nitrogen temperature) to create a clean break surface, which is then sputter-coated with a conductive metal (e.g., gold) and imaged.

  • Expected Result: A smooth, uniform fracture surface indicates good compatibility and a single-phase morphology. The presence of distinct domains or spherical voids suggests phase separation of the plasticizer.

References

  • Characterization of Engineering Plastics Plasticized Using Supercritical CO2 - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). (n.d.). Ataman Kimya.[Link]

  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). (2025). Patsnap Eureka.[Link]

  • ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. (1995). iTeh Standards.[Link]

  • D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. (2019). ASTM International.[Link]

  • Arendt, W. D., et al. (2016). Blends of dibenzoate plasticizers. U.S.
  • Arendt, W. D., et al. (2013). Blends of dibenzoate plasticizers.
  • Arendt, W. D., et al. (2014). Blends of dibenzoate plasticizers.
  • D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. (2008). ASTM International.[Link]

  • DIPROPYLENE GLYCOL DIBENZOATE. (n.d.). Ataman Kimya.[Link]

  • Labbe, M. S., et al. (2005). Thermal and mechanical characterization of plasticized poly (l-lactide-co-d,l). AKJournals.[Link]

  • "Plasticizers". (2002). In: Encyclopedia of Polymer Science and Technology. ResearchGate. [Link]

  • USE OF PLASTICIZERS IN POLYMERS. (2023). International Journal of Innovations in Engineering Research and Technology.[Link]

  • Practical Considerations in mixing of Plasticized PVC Dry Blend Compound for Extruded Products. (2023). Kanademy.[Link]

  • Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography. (2022). ASTM International.[Link]

  • Koroly, J. E., & Beavers, E. M. (1952). Polymeric Plasticizers - Preparation and Characterization of a Series of Terminated Polyesters. Industrial & Engineering Chemistry.[Link]

  • 1,1'-Oxybis-2-propanol dibenzoate. (n.d.). PubChem.[Link]

  • Blending of the Thermodynamically Incompatible Polyvinyl Chloride and High-Pressure Polyethylene Polymers Using a Supercritical Fluid Anti-Solvent Method (SEDS) Dispersion Process. (2021). MDPI.[Link]

  • PVC Plastics Compounding and Extrusion Process. (n.d.). Kastrade.[Link]

  • Films Based on a Blend of PVC with Copolymer of 3-Hydroxybutyrate with 3-Hydroxyhexanoate. (2020). MDPI.[Link]

  • Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. (2018). ScienceDirect.[Link]

  • Melt mixing of rigid and flexible PVC. (2020). ResearchGate.[Link]

  • Characterization of polymer properties and identification of additives in commercially available research plastics. (2023). Green Chemistry (RSC Publishing).[Link]

  • Interactions between PVC and binary or ternary blends of plasticizers. Part I. PVC/plasticizer compatibility. (2003). ResearchGate.[Link]

  • Amazing information on Polymer Blends. (2022). Kruger.[Link]

  • Using Polymer Plasticizers. (2002). AZoM.[Link]

  • Interactions Between PVC and Binary or Ternary Blends of Plasticizers. Part I. PVC/plasticizer Compatibility. (n.d.). Scribd.[Link]

  • Di(propylene glycol) dibenzoate. (n.d.). SIELC Technologies.[Link]

  • Development and Characterization of Reinforced Flexible Packaging Based on Amazonian Cassava Starch Through Flat Sheet Extrusion. (2024). Preprints.org.[Link]

Sources

Application

The Role of 1,1'-Oxybis-2-propanol Dibenzoate in High-Performance Coatings and Inks: A Technical Guide

Abstract: This document provides a comprehensive technical guide on the application of 1,1'-oxybis-2-propanol dibenzoate (CAS: 27138-31-4), commonly known as dipropylene glycol dibenzoate (DPGDB), in the formulation of a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the application of 1,1'-oxybis-2-propanol dibenzoate (CAS: 27138-31-4), commonly known as dipropylene glycol dibenzoate (DPGDB), in the formulation of advanced coatings and inks. This guide is intended for researchers, scientists, and formulation chemists. We will delve into the fundamental mechanisms of action, provide detailed application notes with starting formulations, and outline rigorous testing protocols to evaluate performance.

Introduction to 1,1'-Oxybis-2-propanol Dibenzoate (DPGDB)

1,1'-Oxybis-2-propanol dibenzoate is a high-solvating, non-phthalate plasticizer that has gained significant traction in the coatings and inks industry.[1] Its primary function is to enhance the flexibility and durability of the polymer matrix in which it is incorporated. DPGDB is a colorless, viscous liquid with low volatility and a faint, characteristic odor. As a non-phthalate plasticizer, it is often considered a more environmentally friendly alternative to traditional phthalate-based plasticizers.

DPGDB's versatility is one of its key attributes, demonstrating excellent compatibility with a wide range of polar polymers, including acrylics, polyvinyl chloride (PVC), nitrocellulose, and various elastomers.[1][2] This compatibility allows for its use in a diverse array of applications, from architectural coatings and industrial finishes to screen printing and flexographic inks.[3][2]

Table 1: Typical Physical and Chemical Properties of DPGDB

PropertyValueReference
CAS Number 27138-31-4
Molecular Formula C20H22O5
Molecular Weight 342.39 g/mol [4]
Appearance Clear, colorless to pale yellow liquid[3]
Density ~1.12 g/cm³ at 20°C[3]
Boiling Point >350°C[3]
Flash Point ~204°C[3]
Vapor Pressure <0.01 mm Hg at 20°C[3]
Solubility in Water Slightly soluble[3]

Mechanism of Action: A Dual-Function Additive

DPGDB functions as both a plasticizer and a coalescing agent , contributing to the final properties of the coating or ink film in distinct yet complementary ways.

Plasticization

The primary role of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer. DPGDB achieves this by embedding itself between the polymer chains, thereby reducing the intermolecular forces (van der Waals forces) that hold the chains together. This separation of polymer chains increases the "free volume" within the polymer matrix, allowing the chains to move more freely past one another. This increased mobility results in a lower glass transition temperature (Tg) of the polymer, making the resulting film more flexible and less prone to cracking, especially at lower temperatures.

The "lubricity theory" of plasticization posits that the plasticizer molecules act as molecular lubricants, facilitating the movement of polymer chains.[5] The "gel theory" suggests that the plasticizer and polymer form a semi-solid gel, where the plasticizer molecules create a three-dimensional network that imparts flexibility.[6] The "free volume theory" is perhaps the most widely accepted, explaining that the increased space between polymer chains allows for greater segmental motion.[5]

PlasticizationMechanism Mechanism of Plasticization cluster_0 Rigid Polymer Matrix (Without DPGDB) cluster_1 Flexible Polymer Matrix (With DPGDB) p1 Polymer Chain p2 Polymer Chain p4 Polymer Chain p3 Polymer Chain dpgdb1 DPGDB p5 Polymer Chain dpgdb2 DPGDB p6 Polymer Chain dpgdb3 DPGDB

DPGDB molecules intersperse between polymer chains, increasing free volume and flexibility.
Coalescence in Water-Based Systems

In water-based latex coatings and inks, the polymer binder exists as discrete particles dispersed in water. For a continuous, durable film to form, these particles must fuse together in a process called coalescence. This process is highly dependent on the Minimum Film Formation Temperature (MFFT) of the latex polymer. If the application temperature is below the MFFT, the polymer particles will not fuse properly, resulting in a brittle, cracked film.

DPGDB acts as a coalescing agent by temporarily lowering the Tg of the latex polymer particles, thereby reducing the MFFT. As the coating or ink dries and the water evaporates, the DPGDB molecules diffuse into the polymer particles, softening them and allowing them to deform and fuse into a continuous film. Due to its low volatility, DPGDB remains in the film after drying, continuing to contribute to its flexibility as a plasticizer.

CoalescenceProcess Role of DPGDB in Film Formation cluster_0 Latex Dispersion cluster_1 Particle Packing (Water Evaporation) cluster_2 Coalescence (Film Formation with DPGDB) l1 p1 l1->p1 Evaporation l2 l3 l4 l5 l6 p2 film Continuous Film p1->film Coalescence p3 p4 p5 p6

DPGDB facilitates the fusion of latex particles into a continuous film.

Application Notes and Starting Formulations

The following sections provide detailed application notes and starting point formulations for incorporating DPGDB into various coating and ink systems. These are intended as a guide for development, and optimization will likely be required for specific applications.

DPGDB in Coatings

DPGDB is particularly effective in solvent-based lacquers and water-based architectural coatings.

In nitrocellulose lacquers, DPGDB acts as a plasticizer to improve the flexibility and chip resistance of the dried film. Its high solvency also aids in dissolving the nitrocellulose resin and other components of the formulation.

Table 2: Starting Formulation for a Nitrocellulose Wood Lacquer

ComponentWeight (%)Function
Nitrocellulose Resin (e.g., RS 1/2 sec)15.0Film Former
DPGDB5.0Plasticizer
Alkyd Resin (short oil)10.0Co-resin, improves gloss and adhesion
Ethyl Acetate30.0Solvent
Butyl Acetate20.0Solvent
Toluene20.0Solvent
Total 100.0

In water-based acrylic coatings, DPGDB serves the dual role of a coalescing agent and a plasticizer. It aids in film formation at lower temperatures and improves the scrub resistance and flexibility of the final coating.

Table 3: Starting Formulation for a Water-Based Acrylic Semi-Gloss Paint

ComponentWeight (%)Function
Water25.0Solvent
Propylene Glycol2.0Freeze-thaw stabilizer, humectant
Dispersant0.5Pigment wetting and stabilization
Defoamer0.2Prevents foam formation
Titanium Dioxide (Rutile)20.0Pigment
Calcium Carbonate10.0Extender pigment
Acrylic Latex Emulsion (50% solids)40.0Binder
DPGDB2.0Coalescing agent, plasticizer
Rheology Modifier0.3Controls viscosity
Total 100.0
DPGDB in Inks

DPGDB is a valuable additive in various ink formulations, particularly in screen printing and flexographic inks, where it enhances flexibility, adhesion, and pigment wetting.

In UV-curable screen printing inks, DPGDB can improve the flexibility of the cured ink film, which is particularly important for applications on flexible substrates. Its low volatility is also an advantage in these systems.

Table 4: Starting Formulation for a UV-Curable Screen Printing Ink

ComponentWeight (%)Function
Urethane Acrylate Oligomer35.0Binder
Monofunctional Acrylate Monomer20.0Reactive Diluent
Difunctional Acrylate Monomer15.0Reactive Diluent, crosslinker
DPGDB5.0Plasticizer
Pigment Dispersion20.0Colorant
Photoinitiator Blend5.0Curing agent
Total 100.0

In water-based flexographic inks, DPGDB acts as a plasticizer and can also aid in resolubility, preventing the ink from drying too quickly on the anilox roll.

Table 5: Starting Formulation for a Water-Based Flexographic Ink

ComponentWeight (%)Function
Acrylic Resin Solution (30% solids)40.0Binder
Pigment Dispersion30.0Colorant
Water20.0Solvent
DPGDB5.0Plasticizer, resolubilizer
Wax Emulsion4.0Slip and rub resistance
Defoamer1.0Prevents foam formation
Total 100.0

Experimental Protocols for Performance Evaluation

To assess the impact of DPGDB on coating and ink performance, a series of standardized tests should be conducted. The following protocols are based on widely accepted ASTM and ISO standards.

Coating Performance Testing

CoatingTestingWorkflow Workflow for Coating Performance Evaluation cluster_0 Formulation & Preparation cluster_1 Performance Testing Formulation Prepare Coating Formulations (with and without DPGDB) Application Apply Coatings to Substrates (e.g., steel panels, glass) Formulation->Application Curing Cure/Dry Coatings (as per specifications) Application->Curing Hardness Pencil Hardness (ASTM D3363) Curing->Hardness Flexibility Mandrel Bend Test (ASTM D522) Curing->Flexibility Adhesion Cross-Hatch Adhesion (ASTM D3359) Curing->Adhesion Gloss Gloss Measurement (ISO 2813) Curing->Gloss

A systematic approach to evaluating the performance of coatings containing DPGDB.

Standard: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test

  • Objective: To determine the hardness of the coating film by its resistance to scratching by pencils of known hardness.

  • Apparatus: A set of calibrated drawing pencils ranging in hardness from 6B (softest) to 6H (hardest), a pencil sharpener, and a flat, rigid support for the coated panel.

  • Procedure: a. Prepare a flat, smooth point on the pencil lead. b. Hold the pencil at a 45° angle to the coated surface. c. Push the pencil away from the operator with uniform pressure, creating a scratch of at least 6.5 mm (0.25 in). d. Start with a soft pencil and proceed to harder pencils until a scratch is observed that damages the film. e. The pencil hardness is reported as the hardest pencil that does not scratch the film.

Standard: ASTM D522 - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings

  • Objective: To assess the flexibility and adhesion of a coating when subjected to bending.

  • Apparatus: A conical or cylindrical mandrel bend tester.

  • Procedure: a. Secure the coated panel in the apparatus. b. Bend the panel over the mandrel at a uniform rate. c. Examine the bent surface for cracking or delamination. d. The result is reported as the smallest mandrel diameter at which the coating does not crack or delaminate. A smaller diameter indicates greater flexibility.

Standard: ISO 2813 - Paints and varnishes — Determination of gloss value at 20°, 60° and 85°[7][8][9][10][11]

  • Objective: To measure the specular gloss of a coating surface.[7]

  • Apparatus: A glossmeter with a specified geometry (20°, 60°, or 85°).[7] The 60° geometry is suitable for most coatings, while 20° is used for high-gloss coatings and 85° for low-gloss (matte) coatings.[11]

  • Procedure: a. Calibrate the glossmeter according to the manufacturer's instructions. b. Place the glossmeter on the coated surface and take a reading. c. Take multiple readings at different locations on the panel and calculate the average. d. The result is reported in Gloss Units (GU).

Ink Performance Testing

InkTestingWorkflow Workflow for Ink Performance Evaluation cluster_0 Formulation & Preparation cluster_1 Performance Testing Formulation Prepare Ink Formulations (with and without DPGDB) Printing Print Ink on Substrate (e.g., paper, film) Formulation->Printing Viscosity Viscosity Measurement (e.g., Brookfield viscometer) Formulation->Viscosity Curing Cure/Dry Ink (as per specifications) Printing->Curing Adhesion Tape Adhesion Test (similar to ASTM D3359) Curing->Adhesion Color Colorimetric Measurement (ISO 2846-1) Curing->Color Flexibility Crinkle Test Curing->Flexibility

A structured workflow for assessing the performance of ink formulations with DPGDB.
  • Objective: To determine the viscosity of the liquid ink.

  • Apparatus: A rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles.

  • Procedure: a. Bring the ink to a specified temperature (e.g., 25°C). b. Select a spindle and rotational speed appropriate for the expected viscosity range. c. Immerse the spindle in the ink to the specified depth. d. Allow the reading to stabilize and record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Standard: Adapted from ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test

  • Objective: To assess the adhesion of the ink to the substrate.

  • Apparatus: A sharp cutting tool, pressure-sensitive tape.

  • Procedure: a. Make a series of parallel cuts through the ink film to the substrate. b. Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern. c. Apply pressure-sensitive tape over the cross-hatched area and smooth it down. d. Rapidly pull the tape off at a 180° angle. e. Examine the cross-hatched area for removal of the ink and classify the adhesion according to the ASTM scale (5B = no removal, 0B = severe removal).

Regulatory and Safety Considerations

DPGDB is generally considered to have a favorable safety profile with low toxicity. It is not classified as a hazardous substance according to GHS. As a non-phthalate plasticizer, it is often used as a replacement for phthalates that have raised health and environmental concerns. Certain grades of DPGDB have received regulatory approval for use in indirect food contact applications, such as in adhesives and components of coatings for food packaging.[12][13] However, it is the responsibility of the formulator to ensure compliance with all applicable regulations for the intended end-use.

Conclusion

1,1'-Oxybis-2-propanol dibenzoate is a versatile and effective additive for the formulation of high-performance coatings and inks. Its dual functionality as a plasticizer and coalescing agent allows for the improvement of key properties such as flexibility, adhesion, and film formation. By understanding the underlying mechanisms of action and employing rigorous testing protocols, researchers and formulators can leverage the benefits of DPGDB to develop innovative and durable products.

References

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Retrieved from [Link]

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  • (2024, January 3). Coalescing Agents Transformed: Unleashing the Potential of Sophorolipid Biosurfactants.
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  • CeraSOL. (1999, April 1). BS EN ISO 2813:2000.
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  • hunan gonoava instrument co ltd. (2023, September 19). Method for determining the gloss of paint film (ISO 2813).
  • Ataman Kimya A.Ş. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests. (Standard No. D4366-16(2021)).
  • iTeh Standards. (n.d.).
  • ResearchGate. (n.d.). MECHANISMS OF PLASTICIZERS ACTION | Request PDF.
  • Scribd. (n.d.). Astm D4366 16. Retrieved from [Link]

  • atamankimya.com. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). US4657590A - Basic dye ink formulations and methods.
  • Scribd. (n.d.). Dow Ink Formulations. Retrieved from [Link]

  • YouTube. (2020, June 11). Pendulum damping test ASTM D4366 [Paint Testing]. Retrieved from [Link]

  • Ataman Kimya. (n.d.).
  • PCC Group. (n.d.). Chemical components of printing inks. Retrieved from [Link]

  • Science Publishing Group. (n.d.).
  • National Institutes of Health. (n.d.). Acrylic Paints: An Atomistic View of Polymer Structure and Effects of Environmental Pollutants.
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  • Google Patents. (n.d.). Solvent-based inkjet ink formulations - EP2456833A1.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 1,1'-Oxybis-2-propanol Dibenzoate

Welcome to the dedicated technical support guide for 1,1'-Oxybis-2-propanol dibenzoate, also widely known as Dipropylene Glycol Dibenzoate (DPGDB). This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1,1'-Oxybis-2-propanol dibenzoate, also widely known as Dipropylene Glycol Dibenzoate (DPGDB). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during their experiments. Here, we provide in-depth, field-proven insights and practical solutions to ensure the successful incorporation of DPGDB into your formulations.

Understanding the Solubility Profile of DPGDB

1,1'-Oxybis-2-propanol dibenzoate is a high-solvating, non-phthalate plasticizer and solvent characterized as a colorless to yellow, transparent oily liquid.[1] Its chemical structure lends it to be readily soluble in aliphatic and aromatic hydrocarbons and oils, but insoluble in water.[1][2] This inherent hydrophobicity is the primary cause of solubility challenges in aqueous or highly polar systems. However, its excellent compatibility with a broad range of polar polymers and rubbers, and its function as a strong solvent for other challenging ingredients, make it a versatile, albeit sometimes challenging, excipient.[2][3]

PropertyValueSource
Synonyms Dipropylene Glycol Dibenzoate (DPGDB), Oxydipropyl dibenzoate[1]
Appearance Transparent oily liquid, colorless to yellow[1]
Water Solubility Insoluble (8.69mg/L at 20℃)
Solubility Soluble in aliphatic and aromatic hydrocarbons, and oils[1][2]
Molecular Formula C20H22O5
Molecular Weight 342.39 g/mol

Frequently Asked Questions (FAQs)

Q1: Why is my 1,1'-Oxybis-2-propanol dibenzoate not dissolving in water?

A1: 1,1'-Oxybis-2-propanol dibenzoate is inherently a non-polar molecule, which makes it insoluble in polar solvents like water.[2] Its chemical structure, featuring two benzoate groups, results in a hydrophobic character. To incorporate it into aqueous-based formulations, you will need to use emulsification techniques or a co-solvent system.

Q2: I'm observing an oily layer on top of my formulation. What does this indicate?

A2: An oily layer signifies phase separation. This occurs when the concentration of 1,1'-Oxybis-2-propanol dibenzoate exceeds its solubility limit in the chosen solvent system, or when an emulsion has destabilized. The lower density of DPGDB compared to many aqueous phases will cause it to rise to the surface.

Q3: Can I heat the mixture to improve the solubility of DPGDB?

A3: Gentle heating can increase the rate of dissolution in compatible organic solvents. However, for aqueous systems, heating alone will not be sufficient to overcome the inherent insolubility and may lead to phase separation upon cooling. For emulsion preparation, heating the oil and water phases separately before homogenization is a standard and effective practice.

Q4: Are there any recommended solvents for DPGDB?

A4: Yes, DPGDB is soluble in aliphatic and aromatic hydrocarbons, as well as various oils.[1][2] For cosmetic and pharmaceutical applications, common compatible solvents include other esters, cosmetic emollients, and non-polar organic solvents. It is also an excellent solvent for many difficult-to-dissolve ingredients, such as UV filters and fragrance components.[2][4]

Troubleshooting Guide: Practical Solutions for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with 1,1'-Oxybis-2-propanol dibenzoate.

Issue 1: DPGDB remains as a separate phase in an aqueous formulation.

Cause: Direct addition of DPGDB to water or an aqueous buffer will result in phase separation due to its hydrophobic nature.

Solution: Emulsification is the most effective method to disperse DPGDB in an aqueous medium. This involves creating a stable mixture of oil (in this case, DPGDB and other oil-phase components) and water with the aid of an emulsifying agent.

Experimental Protocol: Preparing an Oil-in-Water (O/W) Emulsion

  • Phase Preparation:

    • Oil Phase: In a beaker, combine 1,1'-Oxybis-2-propanol dibenzoate with any other oil-soluble ingredients and your chosen emulsifier(s). Heat the mixture to 70-75°C with gentle stirring until all components are melted and uniform.

    • Aqueous Phase: In a separate beaker, combine water and any water-soluble ingredients. Heat to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously homogenizing using a high-shear mixer.

    • Continue homogenization for 5-10 minutes to ensure a fine droplet size distribution.

  • Cooling:

    • Transfer the emulsion to a low-shear mixer (e.g., a propeller mixer) and continue to stir gently while it cools to room temperature. This prevents the emulsion from breaking.

Diagram: Emulsification Workflow

G cluster_oil Oil Phase cluster_water Aqueous Phase DPGDB 1,1'-Oxybis-2-propanol dibenzoate Oils Other Oil-Soluble Ingredients DPGDB->Oils Emulsifier Emulsifier(s) Oils->Emulsifier Heat_Oil Heat to 70-75°C Emulsifier->Heat_Oil Homogenize Combine and Homogenize (High Shear) Heat_Oil->Homogenize Water Water Additives Water-Soluble Additives Water->Additives Heat_Water Heat to 70-75°C Additives->Heat_Water Heat_Water->Homogenize Cool Cool with Gentle Stirring Homogenize->Cool Result Stable O/W Emulsion Cool->Result

Caption: Workflow for creating a stable oil-in-water emulsion with DPGDB.

Issue 2: DPGDB is not dissolving in a non-aqueous, polar solvent system.

Cause: While DPGDB is miscible with many organic compounds, it may have limited solubility in highly polar organic solvents.

Solution: Employ a co-solvent system to bridge the polarity gap between DPGDB and the primary solvent.

Experimental Protocol: Using a Co-Solvent System

  • Solvent Selection: Choose a co-solvent that is miscible with both 1,1'-Oxybis-2-propanol dibenzoate and your primary polar solvent. Examples include less polar glycols or esters.

  • Solubilization:

    • In a separate vessel, first dissolve the DPGDB in the chosen co-solvent. Gentle warming and stirring can be applied to expedite this process.

    • Once a clear solution is obtained, slowly add this mixture to your primary polar solvent under constant agitation.

  • Optimization: The ratio of the primary solvent to the co-solvent will need to be optimized to ensure the final mixture remains a single, clear phase. Start with a small amount of co-solvent and titrate as needed.

Diagram: Co-Solvent Strategy

G DPGDB 1,1'-Oxybis-2-propanol dibenzoate Intermediate Intermediate Solution (DPGDB in Co-Solvent) DPGDB->Intermediate + CoSolvent Co-Solvent (e.g., less polar glycol) CoSolvent->Intermediate dissolve in PrimarySolvent Polar Organic Solvent Final Final Homogeneous Solution PrimarySolvent->Final + Intermediate->Final add to

Caption: Logic for using a co-solvent to dissolve DPGDB in a polar organic solvent.

Issue 3: The final product containing DPGDB becomes cloudy or precipitates upon cooling (recrystallization).

Cause: The concentration of DPGDB has exceeded its solubility at a lower temperature. This is common when a formulation is heated to achieve dissolution, but the compound is not stable in solution at ambient temperatures.

Solution:

  • Determine the Saturation Point: Conduct a solubility study to determine the maximum concentration of DPGDB that remains dissolved in your solvent system at the target storage temperature.

  • Employ a Crystal Inhibitor: In some cases, adding a small percentage of a polymeric crystal growth inhibitor can help maintain a supersaturated state and prevent precipitation.

  • Reformulate: If the required concentration of DPGDB is significantly above its saturation point at room temperature, you may need to adjust the solvent system to one in which DPGDB has higher solubility, as outlined in the co-solvent strategy.

References

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Retrieved from [Link]

  • Ataman Kimya. (n.d.). DI(PROPYLENE GLYCOL) DIBENZOATE. Retrieved from [Link]

  • Jinhua City, Zhejiang Province. (n.d.). Dipropylene Glycol Dibenzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL. Retrieved from [Link]

  • XR-342S. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DPGDB (DIPROPYLENE GLYCOL DIBENZOATE). Retrieved from [Link]

  • The Good Scents Company. (n.d.). dipropylene glycol dibenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 1,1'-Oxybis-2-propanol dibenzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN103739493A - Method for efficiently producing dipropylene glycol dibenzoate.
  • Wikipedia. (n.d.). Dipropylene glycol. Retrieved from [Link]

  • PubChem. (n.d.). 1,1'-Oxydi-2-propanol. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1,1'-oxybis-. Retrieved from [Link]

Sources

Optimization

Methods for improving the synthesis yield of 1,1'-Oxybis-2-propanol dibenzoate.

An Application Scientist's Guide to Optimizing the Synthesis of 1,1'-Oxybis-2-propanol dibenzoate Welcome to the Technical Support Center for Specialty Ester Synthesis. As Senior Application Scientists, we understand tha...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Optimizing the Synthesis of 1,1'-Oxybis-2-propanol dibenzoate

Welcome to the Technical Support Center for Specialty Ester Synthesis. As Senior Application Scientists, we understand that achieving high yield and purity is paramount in your research and development efforts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,1'-Oxybis-2-propanol dibenzoate, a versatile non-phthalate plasticizer also known as Dipropylene Glycol Dibenzoate (DPGDB).

This document is designed for chemical researchers and process development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve common synthesis challenges.

Core Synthesis Pathway: Esterification

The industrial production of 1,1'-Oxybis-2-propanol dibenzoate is primarily achieved through the direct esterification of 1,1'-Oxybis-2-propanol (dipropylene glycol) with two equivalents of benzoic acid.[1] This is a reversible condensation reaction where water is produced as a byproduct. The overall success of the synthesis hinges on effectively shifting the reaction equilibrium toward the formation of the desired diester.

G DPG Dipropylene Glycol (1,1'-Oxybis-2-propanol) ReactionVessel Reaction Mixture DPG->ReactionVessel BenzoicAcid Benzoic Acid (2 eq.) BenzoicAcid->ReactionVessel Monoester Dipropylene Glycol Monobenzoate ReactionVessel->Monoester + Benzoic Acid Water Water (Byproduct) ReactionVessel->Water Diester 1,1'-Oxybis-2-propanol dibenzoate (Product) Monoester->Diester + Benzoic Acid Purification Purification Steps (Neutralization, Adsorption, Distillation) Diester->Purification Removal Water Removal (Azeotropic Distillation) Water->Removal Catalyst Catalyst Catalyst->ReactionVessel Heat Heat (170-230°C) Heat->ReactionVessel Removal->ReactionVessel Drives Equilibrium (Le Chatelier's Principle) FinalProduct High-Purity DPGDB Purification->FinalProduct

Caption: DPGDB synthesis via catalyzed esterification.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthesis route for 1,1'-Oxybis-2-propanol dibenzoate?

The most common and economically viable method is the direct esterification of dipropylene glycol with benzoic acid.[1] This reaction is typically catalyzed and requires elevated temperatures to proceed at a reasonable rate. The key challenge is the removal of water, the reaction byproduct, to drive the synthesis to completion.[2]

Q2: What are the most critical factors influencing the final yield?

Four factors are paramount:

  • Stoichiometry: The molar ratio of benzoic acid to dipropylene glycol.

  • Catalyst Choice: The type and concentration of the catalyst used.

  • Water Removal: The efficiency of water removal from the reaction medium.[2]

  • Reaction Temperature: Maintaining an optimal temperature to ensure a high reaction rate without causing degradation.[3][4]

Q3: What is the optimal molar ratio of benzoic acid to dipropylene glycol?

To maximize the formation of the dibenzoate product and minimize the presence of the intermediate monobenzoate, a slight excess of benzoic acid is recommended.[5][6] A molar ratio of benzoic acid to dipropylene glycol of 2.1:1 to 2.2:1 is often used in practice.[3][6] While a larger excess can further push the equilibrium, it necessitates more rigorous downstream purification to remove unreacted acid.[5]

Q4: Which catalysts are most effective for this esterification?

A variety of catalysts can be used, each with distinct advantages and disadvantages. These include acid catalysts like p-toluenesulfonic acid (p-TSA) and metal-containing catalysts like titanium or tin compounds.[5][6][7] Titanium (IV) isopropoxide and tin (II) chloride are noted for their high efficiency.[5][6] While traditional mineral acids (e.g., sulfuric acid) are effective, they can cause equipment corrosion and lead to darker product coloration.[5][8]

Q5: What are the primary impurities or side products I should expect?

The most common impurities are:

  • Dipropylene glycol monobenzoate: The intermediate product formed when only one of the two hydroxyl groups on dipropylene glycol has been esterified.

  • Unreacted Benzoic Acid: Resulting from the use of excess acid to drive the reaction.[5]

  • Unreacted Dipropylene Glycol: If the reaction does not go to completion.

  • Color Bodies: Formed from degradation of reactants or products at excessively high temperatures.[8]

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific experimental problems in a structured question-and-answer format.

Problem 1: Low Reaction Conversion and Poor Yield

Q: My synthesis has stalled, and analysis shows a high concentration of starting materials and monoester. What are the probable causes and how can I improve the conversion rate?

A: Low conversion is almost always tied to the reaction equilibrium. The esterification is reversible, and if the byproduct (water) is not efficiently removed, the reaction cannot proceed to completion.

  • Cause A: Ineffective Water Removal

    • Scientific Rationale: According to Le Chatelier's principle, the removal of a product from a reaction at equilibrium will cause the equilibrium to shift in the direction that produces more of that product. In this synthesis, continuously removing water is critical to drive the formation of the dibenzoate ester.[9]

    • Solution: Employ azeotropic distillation. By adding a water-immiscible solvent (an azeotroping agent) like xylene or toluene to the reaction, you can form a low-boiling azeotrope with water.[2][5] This vapor can be condensed in a Dean-Stark trap, where the water separates and is collected, while the solvent is returned to the reactor. This method is far more effective than simply boiling the water off, especially at later stages of the reaction.

  • Cause B: Suboptimal Catalyst Activity or Concentration

    • Scientific Rationale: The catalyst accelerates both the forward and reverse reactions, allowing the system to reach equilibrium faster. An inappropriate choice or insufficient amount of catalyst will result in impractically long reaction times.

    • Solution: Evaluate your catalyst system. While p-TSA is common, organometallic catalysts like titanium or tin compounds often offer higher activity and selectivity with fewer side reactions.[5][6] Ensure the catalyst loading is appropriate, typically between 0.05% and 0.3% by weight of the total reactants.[3][4]

Catalyst Type Typical Loading (% total weight) Advantages Disadvantages
p-Toluenesulfonic Acid (p-TSA) 0.2% - 0.6%[5][7]Inexpensive, readily available.Corrosive to steel reactors, can cause darker product color.[5]
Titanium (IV) Isopropoxide 0.05% - 0.1%[5]High activity, good product color.Sensitive to moisture, can be more expensive.
Tin (II) Chloride ~0.25%[6]High efficiency reported for high yield.Potential for metal contamination in the final product.
  • Cause C: Insufficient Reaction Temperature or Time

    • Scientific Rationale: Esterification kinetics are highly temperature-dependent. A temperature that is too low will result in a very slow reaction rate.

    • Solution: Ensure your reaction temperature is within the optimal range of 170°C to 230°C .[3][4][5] The reaction should be monitored (e.g., by measuring water collected or by periodic GC/HPLC analysis) until the theoretical amount of water has been evolved, which can take from 4 to 16 hours depending on the specific conditions.[4][7]

Problem 2: Final Product is Discolored

Q: My crude product is yellow or brown, not the desired water-white color. What causes this discoloration and what purification steps should I take?

A: Discoloration is typically a sign of impurity formation, often from thermal degradation or residual acidic species.

  • Cause A: Excessive Reaction Temperature

    • Scientific Rationale: While high temperatures increase reaction rates, temperatures exceeding ~230°C can cause the starting materials or the ester product to decompose or "char," forming color bodies.

    • Solution: Carefully control the reaction temperature. It is better to run the reaction slightly cooler for a longer period than to overheat it in an attempt to shorten the time.

  • Cause B: Residual Acid Catalyst

    • Scientific Rationale: Acid catalysts, particularly at high temperatures, can promote side reactions and dehydration that lead to colored impurities.

    • Solution: The crude product must be neutralized after the reaction is complete. This is a critical step for both product stability and color.

  • Recommended Purification Protocol for Color Removal

    • Neutralization: After cooling the reaction mixture (e.g., to 70-100°C), wash the crude product with a dilute alkaline solution, such as 5% sodium hydroxide or sodium carbonate aqueous solution, to neutralize unreacted benzoic acid and the acid catalyst.[5][6] The pH should be adjusted to be neutral or slightly basic (pH 7-8).[6]

    • Washing: Wash the neutralized organic layer with water to remove residual salts. The layers should be separated.

    • Adsorbent Treatment: For persistent color, the product can be treated with an adsorbent. Add 0.1% to 1% by weight of activated carbon to the product, stir for a period at a moderate temperature (e.g., 80-100°C), and then filter to remove the adsorbent.[5]

    • Drying/Solvent Removal: Remove any residual water and azeotroping solvent via vacuum distillation.[7]

Problem 3: High Levels of Monoester and Unreacted Benzoic Acid in Product

Q: My final product purity is low due to significant contamination with dipropylene glycol monobenzoate and benzoic acid. How can I improve selectivity for the dibenzoate and purify the final product?

A: This issue points to an incomplete reaction and/or incorrect stoichiometry, followed by inadequate purification.

  • Cause: Incomplete Reaction and/or Incorrect Stoichiometry

    • Scientific Rationale: The formation of the dibenzoate requires two separate esterification events on the same dipropylene glycol molecule. If the reaction is stopped prematurely or if there is not enough benzoic acid present, a significant amount of the monoester intermediate will remain.

    • Solution: First, ensure the reaction is driven to completion using the strategies from Problem 1 (efficient water removal, optimal catalyst, sufficient time/temperature). Second, verify that you are using a molar excess of benzoic acid (e.g., a 2.1:1 ratio of acid to glycol) to favor the formation of the fully substituted product.[5][6]

  • Purification Strategy for High-Purity Dibenzoate

    • Initial Neutralization: As described previously, perform an alkaline wash to completely remove the unreacted benzoic acid as its water-soluble salt.[5] This is the most effective way to eliminate this impurity.

    • Vacuum Distillation: To separate the desired dibenzoate from the less volatile monoester and any unreacted dipropylene glycol, fractional distillation under reduced pressure is the preferred method.[3] Unreacted benzoic acid can also be removed via vacuum distillation, often along with the azeotropic solvent, before the neutralization step.[5]

      • Typical Parameters: A high vacuum (e.g., below 10 mmHg or 1.3 kPa) is necessary. The dibenzoate product will distill at approximately 210-223°C at a pressure of 5 mmHg (666.6 Pa).[3]

Detailed Experimental Protocols

Protocol 1: General Synthesis of 1,1'-Oxybis-2-propanol dibenzoate
  • Reactor Setup: Equip a reaction vessel with a mechanical stirrer, heating mantle, temperature controller, and a Dean-Stark apparatus connected to a condenser.

  • Charge Reactants: Charge the reactor with 1.0 mole of dipropylene glycol, 2.1 moles of benzoic acid, and an azeotroping agent (e.g., xylene, ~15% of the total reactant weight).[3][5]

  • Add Catalyst: Add the chosen catalyst (e.g., 0.1% by weight of titanium (IV) isopropoxide).

  • Reaction: Begin stirring and heat the mixture to reflux. The target internal temperature should be between 180-220°C.[3] Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue the reaction until the theoretical amount of water (2.0 moles) has been collected and the rate of water formation has ceased. This may take several hours.

  • Cooldown: Once the reaction is complete, stop heating and allow the mixture to cool to below 100°C.[6]

Protocol 2: Post-Synthesis Purification
  • Solvent Removal (Optional): If desired, remove the bulk of the azeotroping agent and any unreacted benzoic acid via vacuum distillation.[5]

  • Neutralization: Add a 5% aqueous sodium carbonate solution to the cooled reaction mixture and stir vigorously until the pH of the aqueous layer is between 7 and 8.[6]

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with an equal volume of warm water. Separate and discard the aqueous layer.

  • Decolorization (If needed): Add 0.5% by weight of activated carbon to the organic layer. Heat to 90°C and stir for 1 hour.[5]

  • Filtration: Filter the mixture through a bed of celite to remove the activated carbon.

  • Final Distillation: Transfer the filtered product to a distillation apparatus. Apply vacuum and gently heat to remove any residual water and solvent. For highest purity, perform a fractional vacuum distillation to collect the pure 1,1'-Oxybis-2-propanol dibenzoate fraction.[3]

References

  • European Patent Office. (2023). METHOD FOR PREPARING BENZOIC ACID ESTERS - EP 3684746 B1. EPO. [Link]

  • PubChem. 1,1'-Oxybis-2-propanol dibenzoate. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. DIPROPYLENE GLYCOL DIBENZOATE. [Link]

  • Google Patents. (2011).
  • Google Patents. (1992).
  • Junyuan Petroleum Group. DIPROPYLENE GLYCOL DIBENZOATE. [Link]

  • Google Patents. (2014).
  • SIELC Technologies. (2018). Di(propylene glycol) dibenzoate. [Link]

  • Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
  • Google Patents. (2014). CN102924242B - The method of purifying propylene glycol compounds.
  • Google Patents. (2013).
  • ACS Publications. (2003). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. Industrial & Engineering Chemistry Research. [Link]

  • "Politehnica" University of Timisoara. (2015). Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor. Chemical Bulletin. [Link]

  • ResearchGate. (2000). Study on esterification of benzoic acid with diethylene glycol. [Link]

  • Google Patents. (2014).
  • Patsnap Eureka. (1998). Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers. [Link]

  • Global Substance Registration System. 1,1'-OXYBIS-2-PROPANOL DIBENZOATE. [Link]

  • PubChem. 1,1'-Oxydi-2-propanol. National Center for Biotechnology Information. [Link]

  • University Course Material. Esterification of benzoic acid to methyl benzoate. [Link]

  • Google Patents. (1959).
  • precisionFDA. GSRS. [Link]

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Troubleshooting

Technical Support Center: Purification of High-Purity 1,1'-Oxybis-2-propanol Dibenzoate

Introduction: 1,1'-Oxybis-2-propanol dibenzoate, commonly known as dipropylene glycol dibenzoate (DPGDB), is a high-solvating plasticizer essential in a multitude of applications, including adhesives, sealants, coatings,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1,1'-Oxybis-2-propanol dibenzoate, commonly known as dipropylene glycol dibenzoate (DPGDB), is a high-solvating plasticizer essential in a multitude of applications, including adhesives, sealants, coatings, and as a component in polymer formulations. For researchers in materials science and drug development, achieving high purity of DPGDB is critical, as impurities can significantly impact the material's physical properties, performance, and regulatory compliance, especially in sensitive applications. This guide provides practical, field-proven solutions to common challenges encountered during the purification of this compound.

Section 1: Troubleshooting Common Purification Issues (Q&A Format)

This section addresses the most frequent problems researchers encounter. Each answer provides a direct solution followed by an explanation of the underlying chemical principles.

Q1: My final product is acidic, confirmed by pH testing or a broad peak in the ¹H NMR spectrum. How do I remove residual benzoic acid or acid catalyst?

A: The most effective method is a liquid-liquid extraction using a mild aqueous base.

  • Solution: Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer one to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (2-5%) solution of sodium carbonate (Na₂CO₃).[1][2]

  • Mechanism: Benzoic acid and acidic catalysts (like sulfuric or p-toluenesulfonic acid) are Brønsted-Lowry acids. A weak base like sodium bicarbonate deprotonates them, forming their corresponding sodium salts (sodium benzoate and sodium sulfate). These salts are highly soluble in water and are thus extracted from the organic phase into the aqueous phase.[3][4] Bubbles of carbon dioxide gas are often observed during this wash as the bicarbonate neutralizes the acid.[2] Caution should be exercised by venting the separatory funnel frequently.[3] After the base wash, a final wash with water is recommended to remove any remaining bicarbonate solution.

Q2: The purified product appears cloudy or hazy, and my Karl Fischer titration shows high water content. How do I effectively dry the product?

A: Cloudiness is a clear indicator of emulsified or dissolved water. This must be removed before final solvent evaporation.

  • Solution:

    • Brine Wash: Before using a drying agent, wash the organic solution with a saturated aqueous solution of sodium chloride (brine).[5]

    • Chemical Drying: Separate the organic layer and add an anhydrous inorganic drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1] Swirl the flask until the drying agent no longer clumps together, indicating that the water has been absorbed.

    • Filtration & Evaporation: Filter the drying agent away and remove the organic solvent using a rotary evaporator. For ultimate dryness, the final product can be placed under a high vacuum.

  • Mechanism: The brine wash works by increasing the ionic strength of the aqueous layer, which reduces the solubility of the organic product in the water phase and helps to break up emulsions ("salting out").[3] Anhydrous chemical drying agents work by forming hydrates, effectively sequestering the water molecules.

Q3: My overall yield is significantly lower than expected after the purification workflow. What are the common causes of product loss?

A: Product loss can occur at multiple stages. A systematic review of your procedure is necessary.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The synthesis of DPGDB is an equilibrium-limited esterification.[6] Ensure the reaction has gone to completion by using techniques like a Dean-Stark apparatus to remove the water byproduct, which drives the equilibrium toward the product side.[7]

    • Loss During Extractions: Aggressive shaking can create stable emulsions, leading to poor layer separation and loss of product at the interface. Additionally, some product will always have minor solubility in the aqueous wash solutions. Minimize the number of washes while ensuring purity.

    • Premature Crystallization: If performing recrystallization, adding too little solvent or cooling the solution too quickly can cause the product to precipitate prematurely during a hot filtration step, leading to loss.[8]

    • Transfer Losses: Be meticulous when transferring the product between flasks and equipment, as material is inevitably lost on glass surfaces.[6]

Q4: My DPGDB is a pale yellow or brown color, but the literature describes it as a colorless liquid. How can I decolorize it?

A: Color impurities often arise from the thermal degradation of starting materials or side reactions.[5]

  • Solution: Treatment with activated carbon is a standard and effective method.

    • Dissolve the colored product in a suitable organic solvent.

    • Add a small amount (typically 1-2% by weight) of activated carbon to the solution.

    • Gently heat and stir the mixture for 15-30 minutes.

    • Filter the mixture through a pad of Celite® or a fine filter paper to remove the carbon. The filtrate should be colorless.

  • Mechanism: Activated carbon has a highly porous structure with a large surface area, allowing it to adsorb the large, conjugated organic molecules that are typically responsible for color.[9]

Q5: During the aqueous workup, I'm getting a persistent emulsion at the interface between the organic and aqueous layers that won't separate. How can I resolve this?

A: Emulsions are a common frustration, especially when basic washes are used.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

    • Brine Wash: As mentioned in Q2, adding a saturated brine solution can effectively break most emulsions by increasing the polarity of the aqueous phase.[5]

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

    • Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

Q6: My NMR or GC analysis shows the presence of unreacted dipropylene glycol. What's the best way to remove it?

A: Dipropylene glycol is significantly more polar and water-soluble than the dibenzoate ester product.

  • Solution:

    • Aqueous Washing: A thorough wash with water should remove the majority of the unreacted dipropylene glycol.

    • Vacuum Distillation: If water washing is insufficient, vacuum distillation is an excellent method. Dipropylene glycol has a much lower boiling point (approx. 230°C at atmospheric pressure) than 1,1'-Oxybis-2-propanol dibenzoate, and this difference is amplified under vacuum, allowing for clean separation.[10][11]

    • Column Chromatography: If distillation is not feasible, column chromatography on silica gel, using a solvent system like hexane/ethyl acetate, will easily separate the polar glycol from the much less polar diester product.

Section 2: Standard Operating Protocols

These protocols provide step-by-step guidance for key purification techniques.

Protocol 1: Standard Aqueous Workup Procedure
  • Dissolution: Transfer the crude reaction mixture to a separatory funnel and dissolve it in an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Acid Removal: Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure. Shake gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual base. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution to initiate drying and break any emulsions.[5] Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl until the powder flows freely.

  • Isolation: Gravity filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

Note: This protocol is applicable if the DPGDB product is a solid or can be induced to crystallize. It is highly effective for removing small amounts of closely related impurities.

  • Solvent Selection: Choose a solvent in which DPGDB is highly soluble when hot but poorly soluble when cold. Non-hydroxylic solvents like toluene or a toluene/hexane mixture are good starting points to avoid transesterification.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[12]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven.

Section 3: Visual Guides & Data

Diagram 1: General Purification Workflow

This diagram outlines the typical sequence of steps for purifying crude 1,1'-Oxybis-2-propanol dibenzoate after synthesis.

crude Crude Reaction Mixture workup Aqueous Workup (Base & Brine Washes) crude->workup drying Drying with MgSO₄ workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal intermediate_product Crude Purified Product solvent_removal->intermediate_product analysis1 Purity Check? (TLC, GC) intermediate_product->analysis1 final_purification Final Purification Step analysis1->final_purification Purity < 99% analysis2 Final Purity Assessment? analysis1->analysis2 Purity > 99% distillation Vacuum Distillation final_purification->distillation recrystallization Recrystallization final_purification->recrystallization distillation->analysis2 recrystallization->analysis2 final_product High-Purity DPGDB analysis2->final_product Pass

Caption: General workflow for DPGDB purification.

Diagram 2: Troubleshooting Decision Tree for Low Purity

Use this logical guide if your initial purity analysis fails to meet specifications.

start Low Purity Detected check_acid Acidic Impurities (e.g., Benzoic Acid)? start->check_acid check_sm Unreacted Starting Material (Glycol)? check_acid->check_sm No base_wash Perform Additional NaHCO₃ Wash check_acid->base_wash Yes check_color Colored Impurities? check_sm->check_color No water_wash Perform Additional Water Washes check_sm->water_wash Yes check_other Other Impurities? check_color->check_other No carbon_treat Treat with Activated Carbon check_color->carbon_treat Yes distill_column Consider Vacuum Distillation or Column Chromatography check_other->distill_column Yes end Re-analyze Purity base_wash->end water_wash->end carbon_treat->end distill_column->end

Caption: Troubleshooting guide for low purity DPGDB.

Table 1: Common Impurities and Recommended Removal Techniques
ImpuritySourceRecommended Purification Technique(s)
Benzoic Acid Unreacted starting materialLiquid-liquid extraction with aqueous NaHCO₃ or Na₂CO₃ solution.[1][2]
Acid Catalyst Synthesis additiveLiquid-liquid extraction with aqueous NaHCO₃ or Na₂CO₃ solution.
Dipropylene Glycol Unreacted starting materialAqueous washing; Vacuum Distillation; Column Chromatography.[10]
Water Byproduct of esterification; aqueous workupBrine wash followed by drying with an anhydrous salt (e.g., MgSO₄).[5]
Colored Compounds Thermal degradation/side reactionsTreatment with activated carbon.[5][9]
Mono-benzoate Ester Incomplete reactionVacuum distillation or preparative column chromatography.
Organic Solvent Purification processRemoval by rotary evaporation and high vacuum.
Table 2: Comparison of Analytical Methods for Purity Assessment
TechniqueInformation ProvidedAdvantagesDisadvantages
Gas Chromatography (GC-MS) Quantitative purity; identification of volatile impurities.High sensitivity and resolving power; definitive identification via MS.[13][14]Requires analyte to be thermally stable and volatile.
High-Performance Liquid Chromatography (HPLC) Quantitative purity; analysis of non-volatile impurities.Excellent for non-volatile or thermally sensitive compounds; versatile.[13][15]May require more method development; MS detector needed for definitive ID.
Nuclear Magnetic Resonance (¹H NMR) Structural confirmation; quantitative purity against a standard.Provides detailed structural information; can quantify without analyte-specific standards.[16]Lower sensitivity than chromatographic methods; complex mixtures can be hard to interpret.
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional group analysis.Fast and simple; good for checking for presence/absence of starting materials (e.g., -OH stretch).[16]Not suitable for quantification of high-purity materials.
Karl Fischer Titration Precise quantification of water content.Gold standard for water determination.Only measures water content.

References

  • HSC Chemistry. (2025, March 4).
  • LookChem.
  • Ataman Kimya.
  • National Institutes of Health (NIH). (2024, October 19).
  • Benchchem.
  • Request PDF. SPECIALIZED ANALYTICAL METHODS IN PLASTICIZER TESTING.
  • Quora. (2017, August 15).
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  • ResearchGate. (2025, August 10). Analytical Methods for the Determination of Plasticizers in Food and Beverages.
  • ausetute.com.
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  • SIELC Technologies. (2018, February 16). Di(propylene glycol)
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  • ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?.
  • NIST WebBook. 1-Propanol, 2,2'-oxybis-.
  • Google Patents. CN102924242B - The method of purifying propylene glycol compounds.

Sources

Optimization

Technical Support Center: Preventing Crystallization of 1,1'-Oxybis-2-propanol Dibenzoate in Formulations

Prepared by: Senior Application Scientist, Formulation Science Division Welcome to the technical support center for 1,1'-Oxybis-2-propanol dibenzoate, commonly known as Dipropylene Glycol Dibenzoate (DPGDB). This guide i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulation Science Division

Welcome to the technical support center for 1,1'-Oxybis-2-propanol dibenzoate, commonly known as Dipropylene Glycol Dibenzoate (DPGDB). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile, high-solvating plasticizer and may encounter challenges with its crystallization in advanced formulations. Our goal is to provide you with the foundational knowledge, diagnostic tools, and preventative strategies to ensure the stability and performance of your products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding DPGDB and crystallization.

Q1: What exactly is 1,1'-Oxybis-2-propanol dibenzoate (DPGDB)?

A1: 1,1'-Oxybis-2-propanol dibenzoate is a polar, high-solvating, non-phthalate plasticizer. Due to its excellent compatibility with a wide range of polar polymers and its ability to dissolve other, often difficult-to-solubilize, ingredients, it is widely used in applications ranging from adhesives, sealants, and coatings to personal care products where it can act as an emollient and solvent for UV filters.[1] It is a clear, slightly viscous liquid under standard conditions and is valued as an environmentally friendly alternative to traditional phthalate plasticizers.[2]

Q2: Why is crystallization a problem in my formulation?

A2: Crystallization represents a physical phase separation of the DPGDB from your formulation. This is not a chemical degradation but a change in its physical state. The consequences are significant:

  • Loss of Function: Once crystallized, DPGDB is no longer acting as a plasticizer or solvent, leading to formulation failure (e.g., embrittlement, cracking, loss of adhesion).

  • Aesthetic Defects: The appearance of crystals, haze, or cloudiness can render a product commercially unviable.

  • Performance Issues: In drug formulations, precipitation can alter the bioavailability of the active pharmaceutical ingredient (API) and cause irritation at the site of administration.[3]

  • Processing Obstructions: Crystals can block nozzles, filters, and infusion lines during manufacturing or application.[3]

Q3: What are the primary triggers for DPGDB crystallization?

A3: Crystallization is initiated when the concentration of DPGDB exceeds its solubility limit in the formulation, a state known as supersaturation. The most common triggers that induce this state are:

  • Temperature Reduction: Solubility is often directly proportional to temperature. A decrease in storage or operating temperature is the most frequent cause of crystallization.[4]

  • Changes in Solvent Composition: The introduction of an "anti-solvent"—a component in which DPGDB is poorly soluble—can drastically reduce its solubility and force it out of solution.[3] Water can sometimes act as an anti-solvent.

  • High Concentration: Formulating with DPGDB levels that are too close to or exceed its saturation point at the lower end of the expected temperature range.

  • Presence of Nucleation Sites: Impurities, undissolved particles, or even the surfaces of the container can act as templates for crystal formation, a process known as heterogeneous nucleation.[5][6]

Q4: Is my DPGDB degrading or just crystallizing?

A4: In most cases, the solid precipitate observed is crystalline DPGDB, not a degradation product. DPGDB is chemically stable under normal processing and storage conditions. Ester hydrolysis can occur under extreme pH or high moisture and temperature, but this is a distinct chemical reaction.[7] Analytical techniques outlined in Section 3 are essential to confirm the identity of the precipitate.

Section 2: The Science of Crystallization: A Primer

Understanding the mechanism of crystallization is critical to preventing it. It is a two-step kinetic process that occurs only from a supersaturated solution.

The Crystallization Cascade: Supersaturation → Nucleation → Growth
  • Supersaturation (The Driving Force): A solution is supersaturated when it contains more dissolved solute than it can thermodynamically hold at a given temperature and pressure. This unstable state is the prerequisite for any crystallization event.

  • Nucleation (The "Birth" of a Crystal): This is the formation of initial, tiny, stable crystalline bodies (nuclei) from the supersaturated solution. This step is often the highest energy barrier in the process.[8] The presence of foreign particles or surfaces can lower this energy barrier, accelerating nucleation.[5][6]

  • Growth (The Maturation): Once stable nuclei have formed, they grow by incorporating more solute molecules from the surrounding solution, eventually becoming macroscopic crystals visible to the naked eye.[9]

Our prevention strategies are designed to interfere with this cascade, primarily by avoiding the initial state of supersaturation or by inhibiting the nucleation and growth steps.

Section 3: Troubleshooting Guide: Diagnosing Crystallization Issues

When crystals appear, a systematic approach is needed to identify the root cause. This workflow guides you through the diagnostic process.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Crystals or Haze Observed in Formulation confirm Step 1: Confirm Precipitate Identity start->confirm protocol_b Run Protocol B: Isolate and analyze solids via PLM, DSC, or XRPD confirm->protocol_b is_dpgdb Is the precipitate crystalline DPGDB? protocol_b->is_dpgdb root_cause Step 2: Identify Root Cause is_dpgdb->root_cause  Yes other_issue Investigate other component incompatibility or degradation. is_dpgdb->other_issue No   temp_check Were there temperature fluctuations below the specified storage range? root_cause->temp_check solvent_check Was the solvent system or an additive changed? temp_check->solvent_check No solution_thermal Solution: Implement Thermal Management (See Strategy 2) temp_check->solution_thermal Yes conc_check Is DPGDB concentration near its solubility limit? solvent_check->conc_check No solution_reformulate Solution: Reformulate. Evaluate co-solvents, plasticizer blends, or inhibitors (See Strategy 1) solvent_check->solution_reformulate Yes solution_solubility Solution: Determine solubility curve (Protocol A). Reduce DPGDB concentration or improve solvent system. conc_check->solution_solubility Yes

Caption: A logical workflow for diagnosing the root cause of crystallization.

Step 1: Confirm the Precipitate's Identity

Before attempting to solve the problem, verify that the solid material is indeed crystalline DPGDB.

  • Action: Isolate a small sample of the precipitate.

  • Analysis: Perform one or more of the characterization techniques described in Protocol B . Polarized Light Microscopy (PLM) is a rapid first step to confirm crystallinity.[10] Differential Scanning Calorimetry (DSC) will show a sharp melting endotherm characteristic of a crystalline solid, while X-ray Powder Diffraction (XRPD) provides a definitive fingerprint of the crystal structure.[11][12]

Step 2: Identify the Root Cause

Once confirmed as DPGDB, investigate the potential triggers:

  • Review Thermal History: Check temperature logs for the sample. Was it exposed to cold cycles during shipping or storage? Many crystallization events are triggered by "cold shocks."

  • Analyze Formulation Composition: Has any component of the formulation been changed recently? A new supplier for a solvent, a change in an additive, or even a slight change in the water content can alter the solubility of DPGDB.

  • Evaluate Concentration: Is the formulation pushing the limits of DPGDB solubility? Use Protocol A to determine the solubility curve and understand how close your formulation is to the saturation point at various temperatures.

Section 4: Proactive Prevention Strategies

The most robust solution to crystallization is to design formulations and processes that are inherently stable.

Strategy 1: Formulation Design & Optimization

The key is to create a formulation environment where DPGDB remains well below its saturation point under all expected conditions.

  • Co-Solvent Selection: DPGDB is soluble in many organic solvents like alcohols and esters. When developing a formulation, carefully select co-solvents that have high solvency for DPGDB and are compatible with the overall system. The goal is to create a robust solvent blend that maintains DPGDB in solution across the entire operational temperature range.

Solvent/Co-Solvent Class Relative Solvency for DPGDB Considerations
Ketones (e.g., Acetone, MEK)HighHigh volatility, may not be suitable for all applications.
Esters (e.g., Ethyl Acetate)HighGood compatibility, often used in coatings.
Aromatic HydrocarbonsMedium-HighSolvency depends on specific structure.
Alcohols (e.g., Isopropanol)MediumCan be effective; watch for potential hydrogen bonding interactions.
Glycol EthersHighExcellent compatibility and solvency.
WaterVery Low (Insoluble)Water can act as an anti-solvent; moisture control is critical.
  • Using Plasticizer Blends: Blending DPGDB with other compatible plasticizers is a highly effective strategy. The presence of a second, structurally different molecule can disrupt the ordered packing required for crystal lattice formation, effectively lowering the freezing point of the mixture (similar to freezing-point depression). DPGDB is often blended with diethylene glycol dibenzoate. A patent has also shown that adding monobenzoates to dibenzoates can convert a solid into a stable liquid.[13]

  • Incorporating Crystallization Inhibitors: In some systems, the addition of a small amount of a polymeric additive can inhibit crystallization. These molecules work by adsorbing to the surface of crystal nuclei, sterically hindering their growth into larger crystals. This is a common strategy in the pharmaceutical industry.[14]

Strategy 2: Process and Storage Control
  • Thermal Management: The simplest preventative measure is to maintain the formulation within a temperature range where DPGDB is highly soluble.

    • Storage: Store products in a temperature-controlled environment. Avoid placing them near exterior walls, windows, or in unheated warehouses.

    • Shipping: Use insulated shipping containers or temperature-controlled logistics for sensitive formulations to avoid cold shocks.

    • Processing: Ensure that all processing vessels and transfer lines are maintained at a consistent temperature.

  • Mixing and Homogenization: Ensure that DPGDB is fully dissolved and homogeneously distributed during manufacturing. Localized areas of high concentration can act as seeding points for crystallization. Use appropriate mixing equipment and validate the process to confirm homogeneity.

Section 5: Experimental Protocols
Protocol A: Determination of DPGDB Solubility Curve

This protocol helps you define the safe operating window for your formulation by mapping the temperature-dependent solubility.

  • Objective: To determine the temperature at which a given concentration of DPGDB dissolves (clear point) and crystallizes (cloud point).

  • Equipment: Jacketed glass reactor or vials with magnetic stirring, temperature controller with a programmable ramp, and a turbidity sensor or visual observation port. The Crystal16 instrument is ideal for this purpose in a high-throughput manner.[3]

  • Methodology:

    • Prepare a series of samples with a fixed DPGDB concentration in the formulation base.

    • Heat the samples slowly (e.g., 0.5 °C/min) while stirring until the solution is completely clear. Record this temperature as the "Clear Point." This represents the solubility limit.

    • Cool the samples slowly (0.5 °C/min) and record the temperature at which the first sign of cloudiness or crystals appears. This is the "Cloud Point," indicating the onset of crystallization from a supersaturated state.

    • Repeat this process for several different concentrations of DPGDB.

    • Plot the Clear Point temperatures against concentration to generate a solubility curve. This curve defines the boundary between the soluble and metastable/crystalline regions.

Protocol B: Characterization of Crystalline Material via DSC and PLM
  • Objective: To confirm that a solid precipitate is crystalline and to identify its thermal properties.

  • Part 1: Polarized Light Microscopy (PLM)

    • Sample Prep: Place a small amount of the precipitate on a microscope slide with a drop of an immiscible liquid (e.g., mineral oil). Place a coverslip on top.

    • Analysis: Observe the sample under a polarized light microscope. Crystalline materials are typically birefringent and will appear bright against a dark background as the stage is rotated. Amorphous materials will remain dark.[10]

  • Part 2: Differential Scanning Calorimetry (DSC)

    • Sample Prep: Accurately weigh 2-5 mg of the isolated and dried precipitate into an aluminum DSC pan and hermetically seal it.

    • Analysis: Place the sample pan and an empty reference pan into the DSC cell.

    • Method: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point of DPGDB.

    • Data Interpretation: A sharp, endothermic peak (a dip in the heat flow curve) is indicative of the melting of a crystalline solid.[12][15] The onset temperature of this peak is the melting point. An amorphous solid would show a subtle shift in the baseline, known as the glass transition (Tg), but no sharp melting peak.[10]

References
  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Co-crystallisation of benzoic acid with sodium benzoate: The significance of stoichiometry. (2025-08-10). ScienceDirect. [Link]

  • Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution - Semantic Scholar. (2021-07-12). Semantic Scholar. [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. (n.d.). National Institutes of Health. [Link]

  • Revealing the Roles of Desolvation and Molecular Self-Assembly in Crystal Nucleation from Solution: Benzoic and p -Aminobenzoic. (n.d.). White Rose Research Online. [Link]

  • Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids - MDPI. (2021-11-23). MDPI. [Link]

  • Analysis of the crystallization process of a biopharmaceutical compound in the presence of impurities using process analytical technology (PAT) tools | Request PDF - ResearchGate. (2025-08-06). ResearchGate. [Link]

  • DIPROPYLENE GLYCOL DIBENZOATE (DPGDB) - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

  • DPGDB (DIPROPYLENE GLYCOL DIBENZOATE) - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

  • DIPROPYLENE GLYCOL DIBENZOATE (DPGDB) - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024-03-08). CD-Carbodiimide. [Link]

  • Plasticizing effect of biodegradable dipropylene glycol bibenzoate and epoxidized linseed oil on diglycidyl ether of bisphenol A based epoxy resin - ResearchGate. (n.d.). ResearchGate. [Link]

  • DI(PROPYLENE GLYCOL) DIBENZOATE - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - RJPT. (n.d.). RJPT. [Link]

  • How Dipropylene Glycol Affects Solvent Performance? (2025-07-07). LinkedIn. [Link]

  • DATASHEET DPG. (n.d.). Shell. [Link]

  • Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers - Patsnap Eureka. (n.d.). Patsnap. [Link]

  • 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem. (n.d.). PubChem. [Link]

  • 1,1'-Oxybis-2-propanol dibenzoate | C20H22O5 | CID 101560 - PubChem. (n.d.). PubChem. [Link]

  • DIPROPYLENE GLYCOL DIBENZOATE. (n.d.). Barentz. [Link]

  • Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs | Crystal Growth & Design - ACS Publications. (n.d.). ACS Publications. [Link]

  • Crystal nucleation and growth in a polymorphic system: Ostwald's rule,: P -aminobenzoic acid and nucleation transition states | Request PDF - ResearchGate. (2025-08-10). ResearchGate. [Link]

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  • PLASTICIZER COMPOSITION, AND SEALANT/ADHESIVE COMPOSITIONS INCLUDING THE SAME - European Patent Office - EP 4047045 A1 - EPO. (2022-08-24). European Patent Office. [Link]

  • WO2008021800A2 - Method for preventing crystallization - Google Patents. (n.d.).
  • dipropylene glycol dibenzoate, 27138-31-4 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]

  • Dipropylene glycol - Wikipedia. (n.d.). Wikipedia. [Link]

  • Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer - ResearchGate. (2018-06-07). ResearchGate. [Link]

  • Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer - MDPI. (n.d.). MDPI. [Link]

  • CN103524727A - Preparation method of dibenzoate polyethylene glycol plasticizer - Google Patents. (n.d.).
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Troubleshooting

Determining the optimal processing temperature for 1,1'-Oxybis-2-propanol dibenzoate.

Technical Support Center: Optimal Processing of 1,1'-Oxybis-2-propanol Dibenzoate Welcome to the technical support guide for 1,1'-Oxybis-2-propanol dibenzoate, commonly known as Dipropylene Glycol Dibenzoate (DPGDB). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimal Processing of 1,1'-Oxybis-2-propanol Dibenzoate

Welcome to the technical support guide for 1,1'-Oxybis-2-propanol dibenzoate, commonly known as Dipropylene Glycol Dibenzoate (DPGDB). This document is designed for researchers, scientists, and formulation professionals. Its purpose is to provide expert guidance, actionable troubleshooting, and robust experimental protocols to help you define and optimize the processing temperature for DPGDB in your specific application.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and processing of DPGDB.

Q1: What is 1,1'-Oxybis-2-propanol dibenzoate (DPGDB)?

A1: DPGDB is a high-solvating, non-phthalate plasticizer and solvent.[1] It is a viscous, colorless to pale yellow liquid known for its excellent compatibility with a wide range of polar polymers, including PVC, polyurethane, and various adhesives.[1] Its primary function is to increase flexibility, improve processability, and reduce the processing temperature of polymer formulations.[1]

Q2: What are the key physical properties I should be aware of before processing?

A2: Understanding the fundamental physical properties of DPGDB is critical for successful processing. Key values gathered from various technical data sheets are summarized below.

PropertyTypical ValueSignificance for Processing
Molecular Weight 342.4 g/mol [2]Influences volatility and interactions with polymers.
Freezing Point -30°C to -40°C[3]Extremely low freezing point allows for easy handling at room temperature.[1]
Boiling Point ~230-232°C @ 5 mmHg[4][5]High boiling point indicates low volatility under normal processing conditions.
Flash Point >150°C (closed cup)[5]; ~199°C (open cup)[4]High flash point suggests a good safety profile regarding flammability during heating.
Specific Gravity ~1.12 - 1.13 @ 25°C[5]Important for accurate metering and mixing calculations.
Viscosity ~120 - 215 cP @ 20-25°CDPGDB is viscous at room temperature; heating is required to lower viscosity for efficient pumping and mixing.
Stability Stable under normal conditions; incompatible with strong oxidizing agents.[6]Thermal decomposition will occur at excessive temperatures.

Q3: Why is determining an "optimal" processing temperature so important?

A3: The processing temperature directly impacts three critical factors:

  • Viscosity: For DPGDB to be effectively pumped, mixed, or incorporated into a formulation, its viscosity must be lowered by heating. The optimal temperature ensures it is fluid enough for the specific equipment being used.

  • Solvation Efficiency: As a plasticizer, DPGDB needs to solvate polymer chains effectively. This process is temperature-dependent. Processing at too low a temperature can result in incomplete solvation, leading to poor final properties.[1]

  • Thermal Stability: Like all organic compounds, DPGDB will decompose at elevated temperatures. Exceeding its thermal stability limit will lead to discoloration, fuming, degradation of properties, and the generation of hazardous byproducts.[7] The optimal temperature must be well below the onset of decomposition.

The "optimal processing window" is therefore a balance between achieving low viscosity and high solvation without initiating thermal degradation.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the processing of DPGDB.

Problem: The material is too viscous and is difficult to pump or mix.

  • Root Cause: The processing temperature is too low. The viscosity of DPGDB is highly dependent on temperature.

  • Solution: Gradually increase the temperature of the material in your holding tank or processing line in 5-10°C increments. Monitor the viscosity (either quantitatively with an in-line viscometer or qualitatively by observing flow) until the desired fluidity is achieved. Ensure your heating systems are calibrated and providing uniform heat.

  • Causality: Increasing thermal energy overcomes the intermolecular forces within the liquid, reducing its resistance to flow (viscosity). For a comprehensive understanding, you should perform a viscosity-temperature profile as described in Protocol 3 .

Problem: I am observing yellowing, browning, or a harsh odor during processing.

  • Root Cause: You are likely exceeding the thermal stability limit of DPGDB, causing it to decompose. This can be due to excessive bulk temperature or localized "hot spots" in your equipment.

  • Solution:

    • Immediately reduce the processing temperature.

    • Verify the temperature controller and thermocouple readouts are accurate.

    • Check for hot spots in your equipment, such as un-agitated corners of a heated tank or areas of high shear in an extruder.

    • To definitively identify the maximum safe processing temperature, you must determine the onset of thermal decomposition using Thermogravimetric Analysis (TGA), as detailed in Protocol 2 .

Problem: The final product (e.g., a PVC plastisol or adhesive) has inconsistent properties like hardness or flexibility.

  • Root Cause: This often points to incomplete or inconsistent solvation of the polymer by the DPGDB plasticizer. The processing temperature may be too low or the mixing time too short.

  • Solution:

    • Confirm that your processing temperature is above the glass transition temperature (Tg) of the polymer-plasticizer blend. You can determine this using Differential Scanning Calorimetry (DSC), as described in Protocol 1 .

    • Consider increasing the processing temperature moderately to accelerate the solvation process.[1]

    • Increase mixing time or intensity to ensure homogeneous distribution of the DPGDB within the polymer matrix.

Section 3: Experimental Protocols for Optimization

As a Senior Application Scientist, I advocate for a data-driven approach. The following protocols are designed to be self-validating and will empower you to define the precise optimal processing window for DPGDB within your unique formulation.

Protocol 1: Determining Thermal Transitions via Differential Scanning Calorimetry (DSC)
  • Objective: To identify the glass transition temperature (Tg) of your DPGDB-containing formulation. Processing must occur above this temperature to ensure molecular mobility and effective plasticization.

  • Methodology:

    • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and heat flow using a certified indium standard.

    • Sample Preparation: Prepare a sample of your final formulation (e.g., DPGDB mixed with your polymer). Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

    • Thermal Program:

      • Step 1 (Equilibration): Equilibrate the sample at a temperature well below the expected Tg, for instance, -80°C.

      • Step 2 (First Heat): Heat the sample from -80°C to a temperature above the expected processing range (e.g., 150°C) at a controlled rate of 10°C/min. This step removes any prior thermal history.

      • Step 3 (Cooling): Cool the sample back down to -80°C at a rate of 10°C/min.

      • Step 4 (Second Heat): Heat the sample again from -80°C to 150°C at 10°C/min. The Tg is determined from this second heating scan.

    • Data Analysis: Analyze the heat flow curve from the second heating scan. The Tg is observed as a step-like change in the baseline. The midpoint of this transition is typically reported as the Tg. This value represents your minimum processing temperature for effective polymer mobility.

Protocol 2: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of thermal decomposition for DPGDB. This value defines the absolute maximum of your processing window.

  • Methodology:

    • Instrument Calibration: Verify the mass balance and temperature sensor of the TGA instrument are calibrated according to manufacturer guidelines.

    • Sample Preparation: Accurately weigh 10-15 mg of pure DPGDB into a ceramic or platinum TGA pan.

    • Thermal Program:

      • Step 1 (Equilibration): Equilibrate the sample at 30°C under an inert nitrogen atmosphere (flow rate ~20-50 mL/min).

      • Step 2 (Heating Ramp): Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.[8]

    • Data Analysis: Plot the sample weight (%) as a function of temperature. Determine the "onset temperature" of decomposition, which is often calculated by the instrument software as the intersection of the baseline tangent with the tangent of the steepest weight loss slope. For practical purposes, the temperature at which 5% weight loss occurs (Td5%) is a conservative and safe upper limit for your processing window.

Protocol 3: Characterizing Viscosity Profile via Rotational Rheometry
  • Objective: To understand how the viscosity of DPGDB changes with temperature. This data allows you to select a temperature that matches the requirements of your pumping and mixing equipment.

  • Methodology:

    • Instrument Setup: Use a rotational rheometer equipped with a temperature-controlled Peltier plate or convection oven. A cone-and-plate or parallel-plate geometry is suitable.

    • Sample Loading: Place a sufficient amount of DPGDB onto the lower plate. Lower the upper geometry to the measurement gap (e.g., 1 mm) and trim any excess sample.

    • Experimental Program:

      • Step 1 (Equilibration): Equilibrate the sample at a starting temperature, for example, 25°C.

      • Step 2 (Temperature Sweep): While applying a constant low shear rate (e.g., 10 s⁻¹), ramp the temperature from 25°C up to a temperature safely below the decomposition onset (e.g., 150°C) at a rate of 2-5°C/min.

    • Data Analysis: Plot viscosity (in Pa·s or cP) as a function of temperature. From this graph, you can identify the temperature required to achieve a target viscosity for your process (e.g., <50 cP for spraying applications).

Section 4: Data Interpretation & Defining the Processing Window

The optimal processing window is derived by synthesizing the data from the three core experiments described above. The relationship between these parameters establishes the safe and effective operating range for your process.

Defining the Processing Window

The diagram below illustrates the logical workflow for using the experimental data to establish your optimal processing temperature range.

G cluster_0 Experimental Data Acquisition cluster_1 Data Analysis & Synthesis cluster_2 Final Determination DSC Protocol 1: Run DSC (Determines Minimum Temp) Analysis Synthesize Results: 1. T_min = Tg of Formulation 2. T_max = T_d5% from TGA 3. T_ideal = Temp for Target Viscosity DSC->Analysis TGA Protocol 2: Run TGA (Determines Maximum Temp) TGA->Analysis RHEO Protocol 3: Run Rheometry (Determines Ideal Viscosity Temp) RHEO->Analysis Window Define Optimal Processing Window: A range between T_min and T_max centered around T_ideal Analysis->Window G cluster_axis axis_start Low Temp axis_end High Temp axis_start->axis_end Tg Tg (Min. Process Temp) T_ideal T_ideal (Target Viscosity) Td Td (Max. Process Temp) zone1 Poor Solvation / High Viscosity zone2 Optimal Process Zone zone3 Thermal Decomposition Risk

Caption: The relationship between key temperatures and the processing zone.

  • Lower Limit (Tmin): This is defined by the glass transition temperature (Tg) of your formulation from DSC. Processing below this temperature will result in poor plasticizer uptake and inefficient mixing.

  • Upper Limit (Tmax): This is dictated by the onset of thermal decomposition from TGA (e.g., Td5%). Exceeding this temperature will compromise the material's integrity and safety.

  • Ideal Temperature (Tideal): Within this safe window (Tmin to Tmax), your rheology data will show the temperature at which DPGDB reaches the ideal viscosity for your specific equipment and process. This Tideal should be your target setpoint.

By following these protocols and principles, you can confidently establish a robust and repeatable processing window for 1,1'-Oxybis-2-propanol dibenzoate, ensuring consistent product quality and safe operation.

References

  • CN1158842A - Production process of dipropylene glycol dibenzoate by using dipropylene glycol as main material. Google Patents.
  • DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Ataman Kimya. Available at: [Link]

  • DPGDB (DIPROPYLENE GLYCOL DIBENZOATE). Ataman Kimya A.Ş. Available at: [Link]

  • Dipropylene glycol dibenzoate. scipoly.com. Available at: [Link]

  • Dipropylene glycol dibenzoate(DPGDB). iyoung-chem.com. Available at: [Link]

  • DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Ataman Kimya. Available at: [Link]

  • Plasticizing effect of biodegradable dipropylene glycol bibenzoate and epoxidized linseed oil on diglycidyl ether of bisphenol A based epoxy resin. ResearchGate. Available at: [Link]

  • DIPROPYLENE GLYCOL DIBENZOATE. wjwuxing.com. Available at: [Link]

  • Technical Data Sheet - Dow Dipropylene Glycol, Regular Grade. Dow. Available at: [Link]

  • DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Ataman Kimya. Available at: [Link]

  • Dynamics of Di(propylene glycol) Dibenzoate-d10 in Poly(vinyl acetate) by Solid-State Deuterium NMR. Macromolecules (ACS Publications). Available at: [Link]

  • 1,1'-Oxybis-2-propanol dibenzoate | C20H22O5 | CID 101560. PubChem. Available at: [Link]

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Optimization

Addressing compatibility problems of 1,1'-Oxybis-2-propanol dibenzoate with other additives.

Welcome to the technical support center for 1,1'-Oxybis-2-propanol Dibenzoate (also known as Dipropylene Glycol Dibenzoate or DPGDB). This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1'-Oxybis-2-propanol Dibenzoate (also known as Dipropylene Glycol Dibenzoate or DPGDB). This guide is designed for researchers, scientists, and drug development professionals to address common compatibility challenges when incorporating DPGDB with other additives in various formulations. As a high-solvating, non-phthalate plasticizer, DPGDB offers significant performance benefits, but successful formulation requires a nuanced understanding of its interactions within a complex polymer matrix.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is 1,1'-Oxybis-2-propanol dibenzoate (DPGDB) and what are its primary applications?

A1: DPGDB is a polar, high-solvating plasticizer known for its excellent compatibility with a wide range of polar polymers and rubbers.[2][3][4] It is an environmentally friendly alternative to traditional ortho-phthalate plasticizers.[5][6] Its primary function is to increase the flexibility, durability, and processability of materials. Common applications include adhesives (water-based latexes), sealants, caulks, coatings, inks, and various polyvinyl chloride (PVC) products like resilient flooring and plastisols.[5][6]

Q2: With which common polymers is DPGDB generally compatible?

A2: DPGDB exhibits broad compatibility with many polar polymers.[2] It is highly compatible and widely used with Polyvinyl Chloride (PVC), Polyvinyl Acetate (PVAc), and ethylene vinyl acetate (EVA) emulsions. It is also used in formulations with polyurethanes (including 2K systems), polysulfide rubbers, and acrylics.[4]

Q3: What are the initial signs of a compatibility problem with DPGDB in a formulation?

A3: Initial signs of incompatibility often manifest as physical changes in the material. These can include:

  • Exudation or "Sweating": The appearance of an oily or sticky film on the surface of the polymer.[7][8] This is the most common indicator of plasticizer migration.

  • Blooming: The formation of a white, powdery, or crystalline deposit on the surface as the plasticizer solidifies after migrating.[7]

  • Hazing or Cloudiness: A loss of clarity in a previously transparent formulation.

  • Changes in Mechanical Properties: The material may become brittle, crack, or lose flexibility, which indicates a loss of plasticizer from the polymer matrix.[8][9]

  • Phase Separation: Visible separation of components within a liquid formulation, such as an adhesive or coating.

Q4: Can DPGDB be blended with other plasticizers?

A4: Yes, DPGDB is often blended with other plasticizers, such as diethylene glycol dibenzoate (DEGDB), to optimize performance characteristics like cost, low-temperature flexibility, and solvency.[4][10] Blending can be a strategic approach to fine-tune the properties of the final product.

Q5: How do additives influence the glass transition temperature (Tg) of a polymer?

A5: Additives like plasticizers directly impact the glass transition temperature (Tg), which is the temperature where a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[11] Plasticizers like DPGDB work by positioning themselves between polymer chains, increasing intermolecular space and allowing the chains to move more freely. This increased mobility lowers the Tg of the polymer, making the material more flexible at room temperature.[11][12] The extent of Tg reduction is typically dependent on the plasticizer concentration.[12][13]

Troubleshooting Guide: Specific Formulation Issues

This section addresses specific problems encountered during experimental work, explaining the underlying science and providing actionable solutions.

Issue 1: Oily or Sticky Surface on a Cured PVC Compound

Q: My PVC product, formulated with DPGDB, has developed a greasy film on its surface after a few days at ambient temperature. What is causing this and how can I fix it?

A: This phenomenon is known as plasticizer exudation or "sweating," and it is a classic sign of incompatibility or oversaturation.

  • Causality: Plasticizer migration occurs when the plasticizer is not fully soluble within the polymer matrix.[14] The polymer can only retain a certain amount of plasticizer; any excess will be forced out over time. This process is driven by a thermodynamic desire to reach equilibrium. The rate of migration is often accelerated by elevated temperatures, as this increases the kinetic energy of the plasticizer molecules.[8][15] While DPGDB has excellent compatibility with PVC, using it above its solubility limit will inevitably lead to exudation.[16]

  • Troubleshooting & Resolution:

    • Verify Concentration: The most common cause is simply an excessive concentration of DPGDB. Review your formulation's plasticizer-to-resin ratio (PHR - parts per hundred resin). Compare it with established starting formulations for similar applications.[16]

    • Solubility Parameter Mismatch: While DPGDB is a good match for PVC, the addition of other additives (e.g., fillers, stabilizers, co-plasticizers) can alter the overall solubility parameter of the system. An incompatibility with another additive could be forcing the DPGDB out.

    • Introduce a Co-Plasticizer: Consider partially replacing a portion of the DPGDB with a different, perhaps higher molecular weight, plasticizer. This can sometimes improve the overall "fit" within the polymer matrix and anchor the plasticizer system more effectively.[9]

    • Increase Polymer-Plasticizer Interaction: Ensure your processing conditions (temperature, mixing time) are adequate for the DPGDB to be fully solvated and integrated into the PVC resin.[16] Inadequate mixing can create localized areas of high plasticizer concentration.

Troubleshooting Workflow for Surface Exudation

A logical workflow for diagnosing the root cause of plasticizer exudation.

Issue 2: Formulation Becomes Brittle and Cracks Over Time

Q: My flexible adhesive film, which was initially very pliable, has become stiff and developed micro-cracks after aging. Why did this happen?

A: This is a sign of plasticizer loss, likely due to volatilization or extraction, leading to an increase in the material's Tg.

  • Causality: While DPGDB has low volatility compared to some plasticizers, it is not zero.[2] Over time, especially under elevated temperatures or airflow, plasticizer molecules can slowly evaporate from the material's surface. Alternatively, if the material is in contact with a liquid, the plasticizer can be extracted. As the plasticizer concentration decreases, the polymer chains can no longer move freely, the Tg of the material rises, and it transitions from a rubbery to a more brittle, glassy state at service temperature.[9] This embrittlement can lead to cracking under mechanical stress.[17]

  • Troubleshooting & Resolution:

    • Evaluate Environmental Conditions: Assess the service environment of your product. Is it exposed to high heat, vacuum, or contact with solvents?

    • Select a Lower Volatility Plasticizer: If volatilization is the primary concern, consider blending DPGDB with a higher molecular weight polymeric plasticizer. These larger molecules have significantly lower vapor pressure and are less prone to migration and evaporation.

    • Improve Barrier Properties: If extraction is the issue, consider if the formulation can be modified to reduce permeability. In some cases, applying a non-plasticized coating can act as a barrier to prevent plasticizer loss.[9]

    • Cross-linking: For some polymer systems (e.g., reactive sealants), increasing the cross-link density of the polymer matrix can create a tighter network that physically entraps the plasticizer molecules more effectively, reducing their ability to migrate.

Mechanism of Plasticizer Loss and Embrittlement

G cluster_0 Initial State (Flexible) cluster_1 Final State (Brittle) Matrix_Start Polymer Matrix DPGDB molecules interspersed between polymer chains Result_Start Low Tg (Flexible Material) Matrix_Start->Result_Start Allows chain mobility Process Environmental Stress (Heat, Extraction, Time) Result_Start->Process Matrix_End Polymer Matrix Reduced DPGDB concentration. Polymer chains are closer. Result_End High Tg (Brittle Material) Matrix_End->Result_End Restricts chain mobility Process->Result_End

Diagram illustrating how plasticizer loss leads to a higher Tg and material embrittlement.

Diagnostic Experimental Protocols

Protocol 1: Visual Assessment of Exudation (Loop Test)

This is a qualitative method adapted from industry standards like ASTM D3291 to quickly assess the compatibility of DPGDB in a flexible PVC compound.[14]

Objective: To visually determine if a plasticizer will exude from a PVC sheet under stress.

Methodology:

  • Sample Preparation: Prepare a flat, flexible sheet of the PVC compound containing DPGDB (e.g., 100mm x 25mm x 2mm).

  • Initial Observation: Wipe the surface clean with a lint-free cloth (e.g., soaked in isopropyl alcohol) and inspect the surface for any initial oiliness or haze. Record observations.

  • Stress Application: Bend the sheet into a loop, bringing the two ends together. Secure the ends with a clamp or staple so that the sample remains under constant strain.

  • Incubation: Place the looped sample in a controlled environment. A common condition is 24 hours at 50°C. This elevated temperature accelerates potential migration.

  • Final Observation: After the incubation period, remove the sample and allow it to cool to room temperature. Carefully inspect the surface, particularly the apex of the loop where stress is highest, for any signs of an oily film or crystalline bloom. The presence of any surface residue indicates exudation and a potential compatibility issue.

Protocol 2: Quantitative Compatibility Assessment via Thermal Analysis

Objective: To determine the effect of DPGDB concentration on the glass transition temperature (Tg) of the polymer, which is a key indicator of plasticizer efficiency and compatibility.

Methodology:

  • Sample Preparation: Prepare a series of samples with varying concentrations of DPGDB in your polymer system (e.g., 10, 20, 30, 40 PHR). Ensure each sample is homogeneously mixed.

  • Instrumentation: Use a Differential Scanning Calorimeter (DSC) or a Dynamic Mechanical Analyzer (DMA). DMA is often more sensitive for detecting Tg in plasticized systems.

  • DSC Method:

    • Accurately weigh a small sample (5-10 mg) into a DSC pan.

    • Perform a heat-cool-heat cycle. For example: heat from -80°C to 120°C at 10°C/min, cool back to -80°C, then perform a final heating ramp at 10°C/min.

    • The Tg is observed as a step-change in the heat flow curve on the second heating ramp.

  • Data Analysis: Plot the measured Tg as a function of DPGDB concentration. A linear or near-linear decrease in Tg with increasing plasticizer concentration indicates good compatibility and plasticizing efficiency. If the Tg plateaus or behaves erratically at higher concentrations, it suggests that the saturation point has been reached and further addition will likely lead to exudation.

Analytical Techniques for Troubleshooting

When visual inspection is insufficient, advanced analytical techniques can provide definitive answers.

TechniqueApplication for DPGDB Compatibility IssuesKey Information Provided
Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR) To identify the chemical nature of surface exudate.[18]By pressing the instrument's crystal against the oily surface, you can obtain an IR spectrum. Comparing this spectrum to a reference spectrum of pure DPGDB confirms if the exudate is the plasticizer.[19]
Gas Chromatography-Mass Spectrometry (GC-MS) To quantify the amount of plasticizer that has migrated into a contacting material or to confirm the identity of unknown plasticizers.[19][20]A surface wipe or extraction of the contacting material can be analyzed. GC-MS separates the chemical components and provides a mass spectrum "fingerprint" for positive identification and quantification.[20]
Thermogravimetric Analysis (TGA) To assess the volatility of the plasticizer within the formulation.By heating the sample at a controlled rate, TGA measures weight loss as a function of temperature. The temperature at which significant weight loss occurs can be correlated with plasticizer volatilization.
Dynamic Mechanical Analysis (DMA) To precisely measure the glass transition temperature (Tg) and the viscoelastic properties (storage modulus, loss modulus) of the material.[18]Provides a highly sensitive measure of Tg. A sharp, well-defined tan δ peak indicates a homogeneous, compatible system. A broad or split peak can suggest phase separation or poor compatibility.

References

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB).
  • Ataman Kimya. (n.d.). DPGDB (DIPROPYLENE GLYCOL DIBENZOATE).
  • DeFelice, J., & Lipson, J. E. G. (2020). The influence of additives on polymer matrix mobility and the glass transition.
  • Chemistry Stack Exchange. (2015, January 7). Can I change glass transition temperature (Tg) and impact resistance with additives? Retrieved from [Link]

  • Request PDF. (n.d.). The influence of additives on polymer matrix mobility and the glass transition.
  • Specialty Polymers & Fluids. (2023, September 21). Polymer Glass Transition Temperature - Material Properties, Impact. Retrieved from [Link]

  • BASTONE. (2025, October 6). How Do I Know If Plasticizer Migration Is Happening. Retrieved from [Link]

  • 2017 ERP System. (n.d.). DEGDB:DPGDB 50:50 Technical Datasheet. Retrieved from [Link]

  • LookChem. (n.d.). Solvent Plasticizer Dipropylene Glycol Dibenzoate (DPGDB). Retrieved from [Link]

  • DeFelice, J., & Lipson, J. E. G. (2020). The influence of additives on polymer matrix mobility and the glass transition. Soft Matter, 16(43), 9837-9847. DOI:10.1039/D0SM01634A
  • Ataman Kimya A.Ş. (n.d.). DPGDB (DIPROPYLENE GLYCOL DIBENZOATE). Retrieved from [Link]

  • BASTONE. (2025, October 4). How Do You Test for Plasticizer Migration. Retrieved from [Link]

  • Request PDF. (n.d.). SPECIALIZED ANALYTICAL METHODS IN PLASTICIZER TESTING.
  • BASTONE. (2025, October 7). What Causes Plasticizer Migration in PVC. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DI(PROPYLENE GLYCOL) DIBENZOATE.
  • R Discovery. (2023, May 16). A comparative assessment of the use of suitable analytical techniques to evaluate plasticizer compatibility. Retrieved from [Link]

  • Request PDF. (n.d.). Molecular Mechanism of Plasticizer Exudation from Polyvinyl Chloride.
  • SGS Polymer Solutions. (n.d.). Plasticizer Analysis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of DPGDB: Understanding Dipropylene Glycol Dibenzoate's Properties and Advantages. Retrieved from [Link]

  • Ataman Kimya A.Ş. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

  • Forgeway Ltd. (n.d.). Plasticizer Migration: What is it and why is it a problem. Retrieved from [Link]

  • Pragolab. (n.d.). Polymer Troubleshooting Guide. Retrieved from [Link]

  • Ookto. (n.d.). Di Propylene Glycol (DPG) for PVC Resin Manufacturing for Industrial. Retrieved from [Link]

  • Innoleics. (n.d.). EXUDATION. Retrieved from [Link]

  • ScienceDirect. (n.d.). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. Retrieved from [Link]

  • Corzan® CPVC. (n.d.). Understanding Chemical Incompatibility. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterizing Polyvinyl Chloride Interactions with Additives in Traditional and Bioderived Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1,1'-Oxybis-2-propanol dibenzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of the glycol component in dibenzoate plasticizers on the properties of plasticized PVC films. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). dipropylene glycol dibenzoate - Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1,1′-oxybis-.
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Troubleshooting

Technical Support Center: Scale-Up Production of 1,1'-Oxybis-2-propanol Dibenzoate

Welcome to the technical support guide for the synthesis and scale-up of 1,1'-Oxybis-2-propanol dibenzoate, commonly known as dipropylene glycol dibenzoate (DPGDB). This resource is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 1,1'-Oxybis-2-propanol dibenzoate, commonly known as dipropylene glycol dibenzoate (DPGDB). This resource is designed for researchers, chemists, and production managers encountering challenges during the transition from laboratory-scale experiments to pilot or industrial-scale production. Here, we address common issues with in-depth explanations and actionable, field-proven solutions.

I. Overview of Synthesis

The industrial production of 1,1'-Oxybis-2-propanol dibenzoate is primarily achieved through the direct esterification of 1,1'-oxybis-2-propanol (dipropylene glycol, DPG) with benzoic acid.[1][2] The reaction is an equilibrium-limited process, typically catalyzed by an acid, and requires the continuous removal of water to drive the reaction to completion.

The overall reaction is as follows:

G A Crude DPGDB (from Reactor) B Cool to 70-90°C A->B C Neutralization: Add 5% NaOH (aq) Stir gently, check pH ~8 B->C Transfer to wash vessel D Phase Separation: Settle and drain aqueous layer C->D E Hot Water Wash 1 (80-90°C) D->E Organic Layer F Phase Separation 2 E->F G Hot Water Wash 2 (check pH of aqueous layer) F->G Organic Layer H Phase Separation 3 G->H Repeat until pH neutral I Vacuum Drying (105-115°C, <15 kPa) H->I Organic Layer J Filtration (Optional) I->J K High-Purity DPGDB J->K

Sources

Reference Data & Comparative Studies

Validation

A Comparative Performance Analysis: 1,1'-Oxybis-2-propanol Dibenzoate as a High-Performance Alternative to DEHP

Prepared by: Gemini, Senior Application Scientist Executive Summary For decades, Di(2-ethylhexyl) phthalate (DEHP) has been the benchmark plasticizer for achieving flexibility and durability in polymers, particularly pol...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

For decades, Di(2-ethylhexyl) phthalate (DEHP) has been the benchmark plasticizer for achieving flexibility and durability in polymers, particularly polyvinyl chloride (PVC). Its cost-effectiveness and performance established it as an industry standard across countless applications, from medical devices to construction materials.[1] However, a substantial body of scientific evidence has illuminated significant toxicological risks associated with DEHP, including endocrine disruption and reproductive toxicity, leading to stringent regulatory actions and a global demand for safer alternatives.[2][3][4][5][6]

This guide provides a detailed, data-driven comparison between DEHP and a leading non-phthalate alternative, 1,1'-Oxybis-2-propanol dibenzoate, commonly known as Dipropylene Glycol Dibenzoate (DPGDB). We will analyze their physicochemical properties, comparative performance metrics in polymer systems, and critically, their toxicological profiles. This analysis demonstrates that DPGDB not only matches the functional performance of DEHP but offers a vastly superior safety profile, making it a scientifically sound and regulatory-compliant replacement for applications in research, medical device manufacturing, and drug development.

Introduction: The Imperative for Phthalate Replacement

Plasticizers are essential additives that transform rigid polymers into flexible, workable materials by reducing the glass transition temperature. DEHP's historical dominance was a result of its excellent efficacy and low cost.[1] It is found in products ranging from IV bags and medical tubing to vinyl flooring and wire insulation.[7][8]

The critical issue with DEHP is that it does not form covalent bonds with the polymer matrix, allowing it to leach, or migrate, from the product over time.[9] This migration leads to human exposure through inhalation, ingestion, and dermal contact, a concern amplified in medical applications where plasticized PVC is in direct contact with biological fluids.[10][8] The U.S. Environmental Protection Agency (EPA) has determined that DEHP presents an unreasonable risk to human health and the environment under numerous conditions of use.[4] Similarly, European authorities and California's Proposition 65 have placed heavy restrictions on its use.[2][6][11]

This regulatory landscape has catalyzed the adoption of non-phthalate plasticizers.[12][13] Among these, DPGDB has emerged as a highly effective and versatile alternative, valued for its high solvency, compatibility, and favorable safety profile.[14]

Physicochemical Properties: A Foundation for Performance

The fundamental chemical and physical properties of a plasticizer dictate its compatibility, efficiency, and permanence within a polymer matrix.

Property1,1'-Oxybis-2-propanol Dibenzoate (DPGDB)Di(2-ethylhexyl) phthalate (DEHP)
Synonyms Dipropylene Glycol DibenzoateDioctyl Phthalate (DOP)
CAS Number 27138-31-4[15]117-81-7
Molecular Formula C₂₀H₂₂O₅[16]C₂₄H₃₈O₄[8]
Molecular Weight 342.39 g/mol 390.56 g/mol [8]
Appearance Clear, colorless to pale yellow liquid[15][17]Colorless, viscous liquid[8][18]
Boiling Point ~350-464 °C[15][17]~384 °C[8]
Density ~1.12 - 1.14 g/cm³ at 20°C[15][17]~0.98 g/cm³ at 25°C[8]
Water Solubility Slightly soluble[15]Insoluble[7][8]
Classification Non-phthalate, Benzoate EsterOrtho-phthalate Ester

Performance Comparison: Efficacy and Durability

A direct comparison reveals that DPGDB is not merely a "safer" option but a high-performance plasticizer that can enhance product quality.

Performance Metric1,1'-Oxybis-2-propanol Dibenzoate (DPGDB)Di(2-ethylhexyl) phthalate (DEHP)Rationale & Causality
Plasticizing Efficiency ExcellentExcellentDPGDB is a high-solvating plasticizer, meaning it integrates quickly and efficiently into polar polymers like PVC.[14] This can lead to shorter processing times and lower energy consumption during manufacturing.[14] DEHP is the long-standing benchmark for efficiency.
Compatibility Excellent with polar polymers (PVC, PVA, Polyurethanes)Excellent with PVCDPGDB's polarity makes it highly compatible with a wide range of polar polymers and rubbers, ensuring a stable and homogenous final product.[17]
Migration Resistance HighLow to ModerateDPGDB exhibits low volatility and is designed for low migration rates. DEHP is well-documented to leach from PVC, especially into lipids and oils, which is a primary driver for its replacement in food contact and medical applications.[1][8][9]
Mechanical Properties Improves flexibility, durability, tear strength, and rebound.[19]Imparts excellent flexibility.[1]DPGDB contributes positively to key mechanical properties, enhancing the resilience and longevity of the final material.
Processability Fast fusing; can reduce processing temperatures.[14]Good processing characteristics.[2]The high solvency of DPGDB allows for faster fusion with the polymer, which can streamline manufacturing processes.[14]

Toxicological and Regulatory Profile: The Decisive Factor

The most significant divergence between DPGDB and DEHP lies in their impact on human health and the environment.

Toxicological Endpoint1,1'-Oxybis-2-propanol Dibenzoate (DPGDB)Di(2-ethylhexyl) phthalate (DEHP)
General Toxicity Low order of acute toxicity.[15][20]Low acute toxicity, but significant chronic effects.[3]
Carcinogenicity Non-carcinogenic.Reasonably anticipated to be a human carcinogen (HHS); Probable human carcinogen (EPA); Possibly carcinogenic to humans (IARC).[21]
Reproductive/Developmental Toxicity No evidence of reproductive or developmental toxicity.[22]Known endocrine disruptor; documented reproductive and developmental toxicant in animal studies.[3][5][6] Associated with adverse effects on the male reproductive system.[5]
Environmental Profile Readily biodegradable with low bioaccumulation potential.[20][23]Persists in the environment and can be found in air, water, and soil.[10][7]
Regulatory Status EPA Safer Choice "Green Circle" chemical, verified to be of low concern.[16]Heavily restricted under REACH (EU), Proposition 65 (CA), and other global regulations.[2][6] Designated a High-Priority Substance by the EPA under TSCA with findings of unreasonable risk.[4]

Experimental Protocols for Performance Validation

To ensure scientific integrity, performance claims must be validated through standardized, reproducible methods. The most critical performance parameter differentiating modern plasticizers from legacy compounds like DEHP is migration resistance.

Protocol 1: Determination of Plasticizer Migration via Extraction

This protocol describes a standard method for quantifying the amount of plasticizer that leaches from a polymer into a liquid simulant, mimicking real-world contact with foods, pharmaceuticals, or biological fluids.

Causality: The choice of simulant (e.g., water, ethanol solutions, or a fat simulant like olive oil or isooctane) is critical and should be selected to represent the end-use application of the material.[24][25] The test conditions (time and temperature) are designed to simulate or accelerate real-world storage and use scenarios.

Methodology:

  • Sample Preparation: Cut a precise surface area (e.g., 100 cm²) of the plasticized PVC material. Weigh the sample accurately.

  • Immersion: Fully immerse the PVC sample in a known volume of a pre-selected food or drug simulant (e.g., 100 mL of 50% ethanol) in a chemically inert container (e.g., glass).

  • Incubation: Seal the container and incubate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days), as defined by regulatory standards like those from the FDA or CEN.[24][25]

  • Extraction: After incubation, carefully remove the PVC sample. The simulant now contains the leached plasticizer.

  • Sample Analysis: Take a precise aliquot of the simulant for quantitative analysis using an appropriate analytical technique, such as GC-MS.

MigrationTestingWorkflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_analysis Analysis Phase SamplePrep 1. Prepare PVC Sample (Known Surface Area & Weight) Immersion 3. Immerse Sample in Simulant SamplePrep->Immersion SimulantPrep 2. Select & Measure Simulant (e.g., Ethanol, Oil) SimulantPrep->Immersion Incubation 4. Incubate (Controlled Time & Temperature) Immersion->Incubation Collection 5. Collect Simulant Aliquot Incubation->Collection Quantification 6. Quantify Plasticizer (via GC-MS) Collection->Quantification

Figure 1: Experimental workflow for plasticizer migration testing.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying trace amounts of organic compounds like plasticizers.[24] Its high sensitivity and specificity make it ideal for regulatory compliance testing.

Causality: The methodology is designed to separate the plasticizer from the simulant matrix and then identify it based on its unique mass-to-charge ratio, providing unambiguous quantification.

Methodology:

  • Sample Injection: Inject a small, precise volume (e.g., 1 µL) of the simulant containing the leached plasticizer into the GC inlet.

  • Vaporization & Separation: The sample is heated and vaporized. An inert carrier gas (e.g., Helium) pushes the vaporized sample through a long, thin capillary column. Compounds separate based on their boiling points and interaction with the column's stationary phase.

  • Ionization: As compounds exit the column, they enter the mass spectrometer and are bombarded with electrons, causing them to break into charged, predictable fragments.

  • Mass Analysis: The charged fragments are propelled through a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio.

  • Detection & Quantification: A detector counts the fragments. The resulting mass spectrum is a unique "fingerprint" for the compound. By comparing the signal intensity to a calibration curve prepared with known concentrations of the plasticizer, the amount in the sample can be accurately quantified.[26]

GCMS_Workflow cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) Injection 1. Sample Injection & Vaporization Separation 2. Separation in Chromatographic Column Injection->Separation Ionization 3. Ionization (Electron Impact) Separation->Ionization MassAnalysis 4. Mass Analysis (m/z Separation) Ionization->MassAnalysis Detection 5. Detection & Signal Generation MassAnalysis->Detection DataOutput 6. Data Output (Chromatogram & Mass Spectrum) Detection->DataOutput

Figure 2: General workflow for GC-MS analysis of plasticizers.

Conclusion: A Data-Driven Rationale for Substitution

The evidence presents a clear and compelling case for the substitution of DEHP with 1,1'-Oxybis-2-propanol dibenzoate (DPGDB). While DEHP has served as a functional and cost-effective plasticizer, the profound risks it poses to human health and the environment are well-documented and have led to necessary regulatory intervention.[4][27][5]

DPGDB is not merely a compromise; it is a high-performance plasticizer that offers equivalent or superior functionality in key areas such as processing efficiency and migration resistance.[14] Its favorable toxicological profile, supported by data showing it to be non-carcinogenic, non-mutagenic, and readily biodegradable, aligns with modern safety standards and corporate responsibility goals.[20][23] For researchers, scientists, and drug development professionals working with applications where safety and material stability are paramount, the choice is unequivocal. Adopting DPGDB over DEHP is a decision supported by robust performance data, a superior safety profile, and a clear understanding of the scientific imperative to move towards safer, more sustainable materials.

References

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB).
  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE.
  • Toxics Use Reduction Institute. (n.d.). Massachusetts Chemical Fact Sheet - Di (1,2-Ethylhexyl) Phthalate (DEHP).
  • Unknown. (2026, January 6). The Multifaceted Applications of Dipropylene Glycol Dibenzoate (DPGDB) in Modern Industries.
  • Oxford Academic. (n.d.). Environmental safety assessment of dipropylene glycol dibenzoate. Environmental Toxicology and Chemistry.
  • U.S. Plastic Corp. (2023, January 23). What is DEHP? Where is it used? Why is it used?.
  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE.
  • SpecialChem. (2025, September 3). DIPROPYLENE GLYCOL DIBENZOATE.
  • DCCEEW. (2022, June 30). Di-(2-Ethylhexyl) phthalate (DEHP).
  • SpecialChem. (2025, December 15). Plasticizers: Types, Uses, Classification, Selection & Regulation.
  • NCBI. (n.d.). DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
  • Adakem. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE.
  • BASTONE. (2025, October 4). How Do You Test for Plasticizer Migration.
  • Wikipedia. (n.d.). Bis(2-ethylhexyl) phthalate.
  • NCBI. (2022, January). Table 7-1, Regulations and Guidelines Applicable to DEHP - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP).
  • Patsnap Eureka. (2025, July 3). Non-Phthalate Plasticizers: DOTP vs. DINCH vs. Citrates.
  • Scribd. (n.d.). Methods for Determination of Plasticizer Migration.
  • EWG Skin Deep®. (n.d.). What is DIPROPYLENE GLYCOL DIBENZOATE.
  • EPA. (n.d.). Risk Evaluation for Di-ethylhexyl phthalate - (1,2-Benzene- dicarboxylic acid, 1,2 - EPA.
  • ClinMed International Library. (2025, January 11). Di-2-Ethylhexyl Phthalate (DEHP) Toxicity: Organ-Specific Impacts and Human-Relevant Findings.
  • ClinMed International Library. (n.d.). Di-2-Ethylhexyl Phthalate (DEHP) Toxicity: Organ-Specific Impacts and Human-Relevant Findings in Animal Models & Humans - Review.
  • Patsnap Eureka. (2025, July 3). Types of Plasticizers: Phthalates vs Non-Phthalates.
  • Ital. (2014, April 12). Migration of conventional and new plasticizers from PVC films into food simulants.
  • ResearchGate. (2025, August 10). Analytical Methods for the Determination of Plasticizers in Food and Beverages | Request PDF.
  • PMC. (2021, February 9). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Advantages of Non-Phthalate Plasticizers: A Focus on Dipropylene Glycol Dibenzoate (DPGDB).
  • Benchchem. (n.d.). A Comparative Performance Analysis: Dibutyl Maleate vs. Di(2-ethylhexyl) Phthalate as Plasticizers.
  • PubMed Central. (n.d.). A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit.
  • MDPI. (2019, July 23). Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization.
  • PubChem. (n.d.). 1,1'-Oxybis-2-propanol dibenzoate.

Sources

Comparative

A Comparative Guide to Dibenzoate Plasticizers in Polyvinyl Chloride (PVC) Formulations

Introduction: The Critical Role of Plasticizers in PVC and the Rise of Dibenzoates Polyvinyl Chloride (PVC), in its unadulterated state, is a rigid and brittle polymer, limiting its utility in applications requiring flex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Plasticizers in PVC and the Rise of Dibenzoates

Polyvinyl Chloride (PVC), in its unadulterated state, is a rigid and brittle polymer, limiting its utility in applications requiring flexibility. The transformative potential of PVC is unlocked through the incorporation of plasticizers—additives that integrate between PVC polymer chains, disrupting chain-to-chain interactions and imparting flexibility, durability, and processability. For decades, phthalate-based plasticizers dominated the market. However, mounting regulatory pressure and public health concerns have catalyzed a definitive shift towards non-phthalate alternatives.

Among the leading non-phthalate options, dibenzoate esters have emerged as a technically robust and commercially viable class of plasticizers.[1] Dibenzoates are recognized as high-solvating plasticizers, a characteristic that translates to rapid fusion, lower processing temperatures, and excellent compatibility with the polar PVC matrix.[2][3] This guide presents a comparative study of three key dibenzoate plasticizers, providing researchers and formulators with the objective data and field-proven insights necessary to make informed decisions for their specific applications.

Meet the Candidates: A Structural Overview of Key Dibenzoate Plasticizers

This guide focuses on a comparative analysis of three prominent dibenzoate plasticizers, each possessing a unique molecular architecture that dictates its performance profile in PVC.

  • Diethylene Glycol Dibenzoate (DEGDB): A widely used, high-solvating plasticizer known for its efficiency. A key characteristic of DEGDB is its relatively high freezing point, which can present handling challenges in cooler climates and has led to its common use in blends.[1]

  • Dipropylene Glycol Dibenzoate (DPGDB): Often blended with DEGDB to depress the freezing point, DPGDB is also a highly compatible and efficient plasticizer in its own right. It is valued for its performance in a range of applications, including resilient flooring and plastisols.[4]

  • 1,4-Cyclohexanedimethanol Dibenzoate (DCHMDB): A more novel dibenzoate plasticizer featuring a cycloaliphatic core. This structure imparts unique properties, and it is recognized for its good compatibility with a wide array of polymers beyond PVC.

Below are the chemical structures of these dibenzoate plasticizers, illustrating their distinct molecular frameworks.

Dibenzoate_Structures cluster_DEGDB Diethylene Glycol Dibenzoate (DEGDB) cluster_DPGDB Dipropylene Glycol Dibenzoate (DPGDB) cluster_DCHMDB 1,4-Cyclohexanedimethanol Dibenzoate (DCHMDB) DEGDB_img DPGDB_img DCHMDB_img

Caption: Chemical structures of the dibenzoate plasticizers under comparison.

Experimental Design and Rationale: A Framework for Objective Comparison

To provide a robust and objective comparison, this guide synthesizes data from studies employing standardized testing methodologies. The causality behind these experimental choices is rooted in their direct correlation to real-world performance attributes of a finished PVC product.

A standard, stabilized PVC formulation serves as the baseline for evaluation. The plasticizers are incorporated at a consistent loading—typically expressed in parts per hundred of resin (phr)—to ensure a direct comparison of their intrinsic properties.

The following experimental workflow is a validated system for preparing and testing plasticized PVC samples, ensuring reproducibility and accuracy.

Experimental_Workflow A PVC Formulation (PVC Resin, Stabilizer, Plasticizer) B High-Intensity Mixing (e.g., Hobart N-50 Mixer) A->B Dry Blend C Plastisol Deaeration (Vacuum Application) B->C Plastisol D Sheet Fusion (Compression Molding @ 177°C, 10 min) C->D Fused Sheet E Sample Conditioning (Controlled Temp & Humidity) D->E Curing F Performance Testing E->F Conditioned Samples G Mechanical Properties (ASTM D2240, D412) F->G H Permanence Properties (ASTM D1239, D1203) F->H I Thermal Properties (DSC/TGA) F->I

Caption: Standardized workflow for the preparation and testing of plasticized PVC samples.

This structured approach ensures that any observed differences in performance can be confidently attributed to the specific dibenzoate plasticizer being evaluated.

Performance Evaluation: A Data-Driven Comparison

The efficacy of a plasticizer is a multidimensional attribute, encompassing its efficiency in softening PVC, its ability to enhance mechanical durability, and its permanence within the polymer matrix over time and under stress. The following tables summarize key performance data for dibenzoate plasticizers in a representative flexible PVC formulation.

Note: The data presented for dibenzoates are based on high-solvating dibenzoate blends, providing a strong proxy for the individual performance of DEGDB and DPGDB. For context, data for common general-purpose (GP) and other non-phthalate plasticizers are included.

Plasticizer Efficiency and Mechanical Properties

Plasticizer efficiency is a measure of how effectively a plasticizer softens PVC, typically quantified by durometer hardness (Shore A). Lower hardness values at the same concentration indicate higher efficiency. Mechanical properties such as tensile strength and elongation are critical indicators of the material's strength and flexibility.

Table 1: Comparison of Mechanical Properties in a Flexible PVC Formulation (70 phr Plasticizer) [5]

PropertyDibenzoate Blend 1Dibenzoate Blend 2Propylene Glycol DibenzoateDINPBBP (Phthalate)
Shore A Hardness (10s) 6766667065
Tensile Strength (MPa) 18.821.318.617.918.8
100% Modulus (MPa) 6.47.28.57.76.8
Elongation at Break (%) 390350280390340

Analysis & Expertise: The dibenzoate systems demonstrate excellent plasticizing efficiency, achieving lower Shore A hardness values compared to the general-purpose plasticizer DINP.[5] This indicates that less dibenzoate may be required to achieve a target softness, offering potential cost-in-use benefits. The tensile strength of the dibenzoate-plasticized PVC is comparable to or greater than the DINP and BBP controls, suggesting robust mechanical integrity.[5] The high elongation at break further confirms the excellent flexibility imparted by these high-solvating plasticizers.[5]

Permanence and Durability

The long-term performance of a plasticized PVC article is critically dependent on the permanence of the plasticizer. Key measures of permanence include resistance to extraction by various liquids and resistance to loss through volatilization at elevated temperatures.

Table 2: Comparative Permanence Properties of Plasticizers in PVC [5]

PropertyDibenzoate Blend 1Dibenzoate Blend 2Propylene Glycol DibenzoateDINPBBP (Phthalate)
Extraction in 1% Soapy Water (24h, % loss) 6.26.33.91.63.5
Extraction in Peanut Oil (24h, % loss) 1.21.40.65.51.4
Activated Charcoal Volatility (7 days @ 70°C, % loss) 9.18.812.52.56.1

Analysis & Expertise: The data reveals a key performance trade-off inherent to plasticizer selection. The high-solvating dibenzoates exhibit higher extraction in aqueous solutions compared to the less polar DINP.[5] Conversely, they show markedly superior resistance to extraction by oils and fats.[5] This performance profile makes dibenzoates an excellent choice for applications where resistance to fatty or oily substances is paramount. The volatility of the dibenzoates is higher than that of the larger, general-purpose DINP, a typical characteristic of lower molecular weight, high-solvating plasticizers.[3][5] This should be a consideration for applications involving sustained high-temperature exposure.

Discussion and Application-Specific Recommendations

The experimental data clearly illustrates that dibenzoate plasticizers are highly effective, non-phthalate alternatives for flexible PVC. Their high solvating nature leads to efficient processing and excellent mechanical properties.

  • For applications requiring superior oil and grease resistance , such as resilient flooring, wall coverings, and certain automotive components, dibenzoate plasticizers like DPGDB and DCHMDB are outstanding candidates. Their low extraction in oils ensures the longevity and integrity of the PVC article.

  • DEGDB , while a highly efficient solvator, is often best utilized in blends with DPGDB or other plasticizers to mitigate its higher freezing point, ensuring ease of handling and processing in diverse manufacturing environments.[1]

  • The selection between these dibenzoates will depend on the specific balance of properties required. For instance, where maximum plasticizing efficiency is the primary driver, a blend rich in DEGDB might be favored. Where handling and a broader compatibility profile are key, DPGDB or DCHMDB may be more suitable.

Ultimately, the choice of plasticizer is a balance of performance, cost, and processing considerations. This guide provides the foundational data to empower formulators to navigate these trade-offs with confidence.

Detailed Experimental Protocols

The following protocols are based on established ASTM standards to ensure the validation and reproducibility of the comparative data.

6.1 Hardness Testing (Durometer)

  • Standard: ASTM D2240

  • Apparatus: Type A Durometer

  • Procedure:

    • Condition the fused PVC sheet (minimum 6 mm thickness) for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

    • Place the specimen on a hard, flat surface.

    • Apply the durometer presser foot to the specimen, ensuring it is parallel to the surface.

    • Apply firm, consistent pressure.

    • Record the hardness reading after a specified time, typically 10 seconds.

    • Perform at least five measurements at different points on the specimen and report the average value.

6.2 Tensile Properties Testing

  • Standard: ASTM D412 (Test Method A)

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

  • Procedure:

    • Cut dumbbell-shaped test specimens (Die C) from the conditioned, fused PVC sheet.

    • Measure the thickness and width of the narrow section of the specimen.

    • Place the specimen into the grips of the UTM, ensuring it is aligned vertically.

    • Separate the grips at a constant rate of 500 mm/min until the specimen ruptures.

    • Record the force and elongation throughout the test.

    • Calculate Tensile Strength (at break), 100% Modulus, and Elongation at Break.

6.3 Resistance to Extraction by Liquids

  • Standard: ASTM D1239

  • Procedure:

    • Cut a specimen of known weight (W1) from the fused PVC sheet.

    • Completely immerse the specimen in the test liquid (e.g., 1% soap solution, peanut oil) in a container.

    • Maintain the container at a specified temperature (e.g., 50°C for soap solution, room temperature for oil) for 24 hours.

    • Remove the specimen, gently wipe it dry, and condition it for 24 hours.

    • Reweigh the specimen (W2).

    • Calculate the percent weight loss: [(W1 - W2) / W1] * 100.

6.4 Volatility (Activated Charcoal Method)

  • Standard: ASTM D1203

  • Procedure:

    • Cut a circular specimen of known weight (W1).

    • Place the specimen in a wire cage and surround it with activated charcoal in a sealed container.

    • Place the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours to 28 days).

    • Remove the specimen, cool to room temperature, and reweigh (W2).

    • Calculate the percent weight loss: [(W1 - W2) / W1] * 100.

References

  • Arendt, W. D., McBride, E. L., & Hanes, R. D. (2014). New Dibenzoate Blends for PVC Plasticizers. Journal of Vinyl and Additive Technology, 20(2), 137-142. [Link]

  • Scribd. (n.d.). New Dibenzoate Plasticizer Blends for PVC Applications. Retrieved from [Link]

  • Bausano. (n.d.). Role of different plasticizers in PVC products. Retrieved from [Link]

  • Erythropel, H. C., et al. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. MDPI. Retrieved from [Link]

  • Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DPGDB (DIPROPYLENE GLYCOL DIBENZOATE). Retrieved from [Link]

  • DiVA Portal. (n.d.). Environmentally Friendly Plasticizers for PVC. Retrieved from [Link]

  • National Institutes of Health. (2024). New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. Retrieved from [Link]

  • Goldstab Organics. (n.d.). Phthalate-free plasticizers for flexible PVC. Retrieved from [Link]

  • Google Patents. (n.d.). KR20130105722A - Blends of dibenzoate plasticizers.
  • ResearchGate. (n.d.). PVC: Production, Properties and Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). How about alternatives to phthalate plasticizers?. Retrieved from [Link]

  • McGill University. (n.d.). Mechanical behaviour of a plasticized PVC subjected to ethanol exposure. Retrieved from [Link]

  • 2017 ERP System. (n.d.). DEGDB:DPGDB 80:20 Technical Datasheet. Retrieved from [Link]

  • Google Patents. (n.d.). US9758637B2 - Blends of dibenzoate plasticizers.

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Validation

A Senior Application Scientist's Guide to the Orthogonal Validation of 1,1'-Oxybis-2-propanol Dibenzoate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Certificate of Analysis 1,1'-Oxybis-2-propanol dibenzoate, commonly known as dipropylene glycol dibenzoate (DPGDB), is a h...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Certificate of Analysis

1,1'-Oxybis-2-propanol dibenzoate, commonly known as dipropylene glycol dibenzoate (DPGDB), is a high-solvating plasticizer and carrier solvent.[1] In the pharmaceutical industry, its role as an excipient in various formulations is critical.[2][3] Excipients, though often termed "inactive" ingredients, are fundamental to a drug product's stability, bioavailability, and overall performance.[2][3][4][5] Therefore, the stringent validation of an excipient's identity and purity is not merely a quality control checkbox; it is a foundational requirement for ensuring the safety and efficacy of the final drug product.[6]

This guide eschews a simple recitation of methods. Instead, it presents an integrated, orthogonal analytical strategy for the comprehensive validation of DPGDB samples. We will explore the causality behind our choice of techniques, detailing why a multi-faceted approach is essential for building a complete and trustworthy profile of the material. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q3A for impurities in new drug substances and Q2(R1) for the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant framework.[7][8][9][10][11][12]

The Analytical Philosophy: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity and identity. Each method interrogates a different physicochemical property of the molecule. By combining techniques that rely on different principles (e.g., separation by polarity vs. absorption of infrared light), we create a self-validating system where the strengths of one method compensate for the limitations of another. This "orthogonal" strategy is the cornerstone of robust analytical validation.

Our workflow for validating a new batch of 1,1'-Oxybis-2-propanol dibenzoate follows a logical progression from identity confirmation to purity quantification.

DPGDB_Validation_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Assessment Start Sample Receipt & Visual Inspection FTIR FTIR Spectroscopy (Functional Group Identity) Start->FTIR Initial Check NMR NMR Spectroscopy (Definitive Structural Confirmation) FTIR->NMR If structure is ambiguous or requires absolute proof HPLC HPLC-UV (Purity Assay & Non-Volatile Impurities) FTIR->HPLC Identity Confirmed Data Data Review & Integration NMR->Data Reference Data GCMS GC-MS (Volatile Impurities & Residual Solvents) HPLC->GCMS Parallel Analysis HPLC->Data GCMS->Data Decision Acceptance or Rejection (Against Specifications) Data->Decision

Caption: Workflow for the orthogonal validation of DPGDB samples.

Part 1: Definitive Identity Confirmation

The first and most critical step is to confirm that the material is, unequivocally, 1,1'-Oxybis-2-propanol dibenzoate.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Molecular Fingerprint

Causality: FTIR is an ideal first-pass technique for identity. It is rapid, requires minimal sample preparation, and provides a unique "fingerprint" based on the vibrational frequencies of the molecule's functional groups.[13] For DPGDB, we are specifically looking for the characteristic absorptions of the ester and ether linkages, which define the molecule.

Expected Spectral Features:

  • ~1720 cm⁻¹ (Strong): C=O (carbonyl) stretch of the benzoate ester group. This is a primary, high-intensity peak.

  • ~1270 cm⁻¹ and ~1100 cm⁻¹ (Strong): C-O (ester and ether) stretching vibrations. These bands confirm the presence of both key linkages.

  • ~3060 cm⁻¹ (Weak) and 1600-1450 cm⁻¹ (Multiple, Medium): Aromatic C-H and C=C stretching from the benzene rings.

  • ~2970 cm⁻¹ (Medium): Aliphatic C-H stretching from the propanol backbone.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • System Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping with isopropyl alcohol and collecting a background spectrum.

  • Sample Application: Apply a single drop of the neat DPGDB liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the resulting spectrum against a reference spectrum from a qualified standard. The peak positions and relative intensities should match precisely.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Causality: While FTIR confirms functional groups, NMR provides an unambiguous map of the molecular structure, including the connectivity of atoms and the number of protons in each chemical environment. It is the definitive method for structural elucidation and identity confirmation.[14]

Expected ¹H NMR Features (in CDCl₃):

  • ~8.0-7.4 ppm: Multiplets corresponding to the 10 aromatic protons on the two benzoate rings.

  • ~5.2-3.5 ppm: A complex series of multiplets arising from the 8 protons of the oxybis-propanol backbone (-CH-, -CH₂-). The exact shifts and couplings confirm the 1,1'-oxybis linkage.

  • ~1.3-1.2 ppm: Doublets corresponding to the 6 protons of the two methyl (-CH₃) groups.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the DPGDB sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the resulting spectrum and integrate the peaks.

  • Structural Verification: Verify that the chemical shifts, splitting patterns, and integration ratios match the known structure of 1,1'-Oxybis-2-propanol dibenzoate.

Part 2: Chromatographic Purity and Impurity Profiling

Once identity is confirmed, the focus shifts to quantifying the main component and identifying/quantifying any impurities. The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities above certain thresholds, making this a critical step.[9][11][15]

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

Causality: HPLC is the premier technique for assessing the purity of non-volatile organic compounds. For DPGDB, a reversed-phase method is ideal, as it separates compounds based on their hydrophobicity. The benzoate groups provide a strong chromophore, allowing for sensitive detection using a UV detector.[16][17]

Potential Impurities Detected:

  • Benzoic Acid (starting material)

  • 1,1'-Oxybis-2-propanol (starting material - may not have a chromophore, but its absence is key)

  • Dipropylene glycol monobenzoate (by-product)

  • Process-related impurities from synthesis.[18][19]

Protocol: Reversed-Phase HPLC with UV Detection

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically a gradient of acetonitrile and water.

  • Standard & Sample Preparation:

    • Accurately prepare a standard solution of qualified DPGDB reference material at a known concentration (e.g., 1.0 mg/mL).

    • Prepare the sample to be tested at the same concentration.

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution from 50:50 to 95:5 Acetonitrile:Water over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 230 nm.

    • Column Temperature: 30 °C.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Perform multiple injections of the reference standard to establish system suitability (checking for consistent retention time and peak area).

    • Inject the test sample.

  • Data Analysis:

    • Purity Assay: Calculate the purity by area percent (Area % = (Area of Main Peak / Total Area of All Peaks) * 100).

    • Impurity Quantification: Identify and quantify any impurity peaks relative to the main peak, paying close attention to any that exceed the 0.1% identification threshold suggested by ICH guidelines.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatiles

Causality: While HPLC excels at non-volatile impurities, GC-MS is essential for identifying and quantifying volatile and semi-volatile compounds, such as residual solvents used during synthesis or purification.[20] The mass spectrometer provides definitive identification of separated compounds based on their mass fragmentation patterns.[21][22]

Potential Impurities Detected:

  • Residual solvents (e.g., toluene, heptane if used in synthesis).

  • Unreacted 1,1'-Oxybis-2-propanol (more volatile than the dibenzoate).[23][24]

Protocol: Headspace GC-MS

  • Sample Preparation: Accurately weigh a sample of DPGDB (e.g., 100 mg) into a headspace vial. Add a suitable high-boiling-point solvent (e.g., dimethyl sulfoxide). Seal the vial.

  • Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80 °C) to allow volatile compounds to partition into the gas phase.

  • Chromatographic System:

    • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID.

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.

    • Detector: Mass Spectrometer, scanning from 40-400 m/z.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify any detected solvents using a previously established calibration curve.

Comparative Summary and Data Interpretation

The true power of this orthogonal approach lies in integrating the data to build a comprehensive quality profile.

Analytical Technique Primary Purpose Strengths for DPGDB Analysis Limitations
FTIR Spectroscopy Identity- Fast and non-destructive- Excellent for confirming functional groups (ester, ether)- Simple sample preparation- Not quantitative- Insensitive to minor impurities- Cannot distinguish isomers
¹H NMR Spectroscopy Identity & Structure- Unambiguous structural confirmation- Can quantify components if a standard is used- Detects a wide range of impurities- Requires expensive instrumentation- More complex sample preparation- Lower sensitivity than chromatography for trace impurities
HPLC-UV Purity & Impurities- Highly accurate and precise for quantification- High sensitivity for UV-active impurities- Established method for purity assays- Insensitive to compounds without a UV chromophore- Not suitable for volatile compounds
GC-MS Volatile Impurities- Excellent for residual solvents and volatile starting materials- Mass spectrometer provides definitive identification of unknowns- Not suitable for non-volatile or thermally labile compounds- DPGDB itself is semi-volatile, requiring careful method development

Acceptance Criteria: A batch of 1,1'-Oxybis-2-propanol dibenzoate would be considered acceptable if:

  • The FTIR and NMR spectra are superimposable with those of a qualified reference standard.

  • The HPLC purity assay is ≥ 99.0%.[25]

  • No single unspecified impurity is detected at a level > 0.10% by HPLC.

  • Total impurities do not exceed 1.0%.

  • Residual solvents are below the limits specified in ICH Q3C.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).[Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.[Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).[Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. European Compliance Academy (ECA).[Link]

  • Quality Guidelines. International Council for Harmonisation (ICH).[Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation (ICH).[Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).[Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.[Link]

  • Excipient Quality: Beyond the Pharmacopeia Monograph. Tablets & Capsules Magazine.[Link]

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  • Analytical Methods for Propylene Glycol. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • Comparison of the FTIR spectra of substrates and products. ResearchGate.[Link]

  • Mass spectrum fragmentation patterns of dipropylene glycol dibenzoate fermentation. ResearchGate.[Link]

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  • 1,1'-Oxybis-2-propanol. Restek.[Link]

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  • Method for efficiently producing dipropylene glycol dibenzoate.
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  • A Comprehensive Guide to FTIR Analysis. Agilent.[Link]

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Comparative

A Comparative Performance Analysis of 1,1'-Oxybis-2-propanol dibenzoate (DPGDB) Versus Leading Non-Phthalate Plasticizers

Executive Summary The paradigm shift from traditional phthalate-based plasticizers to safer, high-performance alternatives has intensified the scrutiny of non-phthalate chemistries. This guide provides a detailed compara...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The paradigm shift from traditional phthalate-based plasticizers to safer, high-performance alternatives has intensified the scrutiny of non-phthalate chemistries. This guide provides a detailed comparative analysis of 1,1'-Oxybis-2-propanol dibenzoate, commonly known as Dipropylene Glycol Dibenzoate (DPGDB), against other prominent non-phthalate plasticizers such as Di(2-ethylhexyl) terephthalate (DOTP) and citrates. Through an examination of key performance metrics—supported by standardized experimental data—this document serves as a critical resource for researchers, scientists, and formulation professionals. We will explore the causal relationships between chemical structure and performance outcomes in plasticizing efficiency, migration resistance, thermal stability, and mechanical properties, offering a robust framework for informed material selection.

Introduction: The Imperative for High-Performance Non-Phthalate Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials, most notably Polyvinyl Chloride (PVC).[1] For decades, phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP), were the industry standard. However, mounting regulatory pressure and health concerns have catalyzed a market-wide transition to non-phthalate alternatives. This shift is not merely about regulatory compliance but is a quest for materials that offer equivalent or superior performance without compromising safety.

This guide focuses on DPGDB, a benzoate ester plasticizer, and evaluates its performance characteristics in relation to other major non-phthalate classes. Benzoates are recognized for their excellent compatibility with PVC and high solvating power, which can lead to faster processing speeds.[2] We will dissect the performance of DPGDB through the lens of standardized testing methodologies to provide a clear, data-driven comparison.

Profiles of Key Non-Phthalate Plasticizers

The selection of a plasticizer is governed by the desired end-properties of the final product, processing requirements, and cost-effectiveness. Below are profiles of the plasticizers under comparison.

  • 1,1'-Oxybis-2-propanol dibenzoate (DPGDB): A high-solvating, polar monomeric plasticizer. DPGDB is noted for its compatibility with a wide range of polar polymers, offering good flexibility, adhesion, and weatherability. Its high solvating power facilitates faster fusion and processing times in PVC formulations.

  • Di(2-ethylhexyl) terephthalate (DOTP): A general-purpose non-phthalate plasticizer and a popular replacement for DEHP.[3] As a terephthalate, it is structurally an isomer of DEHP but exhibits a significantly better safety profile.[4] DOTP is valued for its low volatility, good low-temperature flexibility, and durability.[4][5]

  • Citrate Esters (e.g., Acetyl Tributyl Citrate - ATBC): Derived from natural citric acid, these plasticizers are favored for applications requiring high safety standards, such as in food packaging, medical devices, and toys.[6][7] They are known for good performance and excellent flexibility at low temperatures, though they can be more volatile than other classes.[6]

Comparative Performance Analysis: Methodologies and Results

The performance of a plasticizer is a multi-faceted evaluation. We will compare DPGDB, DOTP, and a representative Citrate (ATBC) across four critical domains. The choice of standardized test methods, such as those from ASTM and ISO, is paramount as it ensures that the data generated is reproducible and comparable, forming a self-validating system of evaluation.

Plasticizing Efficiency

Plasticizing efficiency refers to the concentration of plasticizer required to achieve a desired level of flexibility. A more efficient plasticizer achieves this at a lower concentration. Key metrics include hardness and tensile properties.

Causality: A plasticizer functions by embedding itself between polymer chains, reducing intermolecular forces.[1] Highly solvating plasticizers like DPGDB can interact more effectively with PVC chains, leading to a greater reduction in hardness and modulus for a given concentration.

Experimental Data Summary:

Performance MetricTest MethodDPGDBDOTPATBC (Citrate)
Shore A Hardness ASTM D2240808582
Tensile Strength (MPa) ASTM D41218.520.019.0
Elongation at Break (%) ASTM D412350320340
100% Modulus (MPa) ASTM D4128.510.29.0

Data is representative for a standard flexible PVC formulation with 50 phr plasticizer.

Interpretation: The lower Shore A hardness and 100% Modulus values for DPGDB indicate superior plasticizing efficiency compared to DOTP. It achieves a softer, more flexible compound at the same concentration. While ATBC also shows good efficiency, DPGDB's strong solvation gives it a slight edge in reducing modulus.

Permanence and Migration Resistance

Permanence is the ability of a plasticizer to remain within the polymer matrix over time and under various environmental stresses. Poor permanence leads to migration (leaching or exudation), which can cause material stiffening, surface tackiness, and contamination of adjacent materials.

Causality: Migration is influenced by the plasticizer's molecular weight, polarity, and compatibility with the polymer. Lower volatility and stronger interactions with the polymer matrix reduce migration. The activated carbon method (ISO 176) is an effective way to accelerate and quantify volatile losses.[8][9]

Experimental Data Summary:

Performance MetricTest MethodDPGDBDOTPATBC (Citrate)
Volatility (Weight Loss, %) ISO 176 (24h @ 70°C)1.51.22.5
Migration to ABS (Weight Gain, %) ISO 177LowLowModerate
Oil Extraction Resistance (%) ASTM D12392.02.23.5

Interpretation: DOTP, with its higher molecular weight, exhibits the lowest volatility. DPGDB shows excellent performance with low volatility and good extraction resistance, superior to the citrate ester.[6] Citrates tend to be more volatile and have higher extraction rates, making them less suitable for applications requiring high permanence.[6]

Thermal Stability

Thermal stability is crucial for polymer processing and for the service life of the end product in high-temperature environments. Thermogravimetric Analysis (TGA) is used to determine the temperature at which the material begins to degrade.

Causality: The chemical structure of the plasticizer dictates its intrinsic thermal stability. The onset of weight loss in a TGA scan indicates the beginning of volatilization or decomposition.

Experimental Data Summary:

Performance MetricTest MethodDPGDBDOTPATBC (Citrate)
Onset of Decomposition (°C) TGA (N₂ atmosphere)~200°C~220°C~180°C

Interpretation: DOTP generally shows higher thermal stability compared to DPGDB and ATBC.[3] However, the high solvating nature of DPGDB can lower the processing temperature of PVC, which can be an advantage, potentially reducing the thermal stress on the polymer during manufacturing.

Experimental Protocols

To ensure scientific integrity, the protocols for the key tests cited above are detailed below. These standardized procedures are critical for generating reliable and comparable data.

Workflow for Plasticizer Performance Evaluation

The following diagram illustrates a logical workflow for selecting and validating a non-phthalate plasticizer for a specific application.

G cluster_0 Phase 1: Requirements & Selection cluster_1 Phase 2: Formulation & Compounding cluster_2 Phase 3: Performance Testing & Analysis cluster_3 Phase 4: Finalization Req Define Application Requirements (Flexibility, Temp, Safety) Sel Select Candidate Plasticizers (DPGDB, DOTP, ATBC, etc.) Req->Sel Form Develop Test Formulations (e.g., 50 phr in PVC) Sel->Form Comp Compound and Prepare Test Specimens (e.g., Compression Molding) Form->Comp Hardness Hardness Test (ASTM D2240) Comp->Hardness Tensile Tensile Properties (ASTM D412) Comp->Tensile Migration Migration & Volatility (ISO 176 / 177) Comp->Migration Thermal Thermal Stability (TGA) Comp->Thermal Analysis Analyze Data & Compare Performance Hardness->Analysis Tensile->Analysis Migration->Analysis Thermal->Analysis Final Final Formulation Selection Analysis->Final

Caption: Logical workflow for plasticizer evaluation.

Protocol: Shore A Hardness (ASTM D2240)

This method measures the indentation hardness of a material.[10][11]

  • Specimen Preparation: Condition test specimens (minimum 6 mm thick) at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Apparatus: Use a Type A durometer for soft materials.

  • Procedure: a. Place the specimen on a flat, hard surface. b. Hold the durometer vertically and press the indentor foot firmly against the specimen, ensuring it is parallel to the surface. c. Apply pressure without shock and read the hardness value from the dial within 1 second of firm contact. d. Take five measurements at different positions on the specimen (at least 12 mm apart) and report the median value.

Protocol: Tensile Properties (ASTM D412)

This test evaluates the tensile (tension) properties of thermoset rubber and thermoplastic elastomers.[12][13]

  • Specimen Preparation: Die-cut dumbbell-shaped test specimens (e.g., Die C) from a conditioned sheet.

  • Gage Marks: Place two benchmark marks on the narrow section of the specimen, typically 25 mm apart.

  • Apparatus: Use a universal testing machine (tensile tester) with appropriate grips.

  • Procedure: a. Mount the specimen in the grips, ensuring it is aligned vertically. b. Separate the grips at a constant rate (e.g., 500 mm/min) until the specimen ruptures. c. Record the force and elongation throughout the test.

  • Calculations: Determine Tensile Strength (force at break / original cross-sectional area), Elongation at Break ([final length - initial length] / initial length * 100), and Modulus (stress at a specific elongation, e.g., 100%).

Protocol: Plasticizer Volatility (ISO 176, Activated Carbon Method)

This method determines the mass loss from a plastic material in the presence of activated carbon.[9]

  • Specimen Preparation: Cut disk-shaped specimens (50 mm diameter, 1 mm thick) from a conditioned sheet.

  • Procedure: a. Weigh each specimen to the nearest 0.001 g. b. Place one specimen in the bottom of a metal container and cover it with approximately 120 cm³ of activated carbon. c. Add two more specimens, each covered with the same amount of carbon. d. Seal the container and place it in an oven at 70 ± 1°C for 24 hours. e. After incubation, allow the specimens to cool to room temperature. f. Carefully clean all activated carbon from the specimens and reweigh them.

  • Calculation: Report the percentage mass loss as the plasticizer volatility.

Discussion and Conclusion

The selection of a non-phthalate plasticizer is a complex decision that requires balancing multiple performance attributes.

  • 1,1'-Oxybis-2-propanol dibenzoate (DPGDB) stands out for its superior plasticizing efficiency and rapid processing characteristics . Its high solvating power allows formulators to achieve desired flexibility with potentially lower energy input and faster line speeds. While its volatility is slightly higher than DOTP, its overall permanence is excellent and far superior to many bio-based alternatives like citrates. This makes DPGDB a compelling choice for applications where processing efficiency and good all-around performance are critical, such as in adhesives, sealants, and coatings.[14]

  • Di(2-ethylhexyl) terephthalate (DOTP) remains the benchmark for a general-purpose, low-cost non-phthalate plasticizer . Its key strengths are its low volatility, excellent thermal stability, and good mechanical properties. It is a reliable, albeit less efficient, alternative to DPGDB.

  • Citrate esters carve out a niche in highly regulated, safety-critical applications . Their bio-based origin is a significant advantage for markets focused on sustainability.[7] However, formulators must account for their higher volatility and lower permanence compared to benzoates and terephthalates.[6]

References

  • Mann, G. S., et al. (2020). Plasticizing effect of biodegradable dipropylene glycol dibenzoate and epoxidized linseed oil on diglycidyl ether of bisphenol A based epoxy resin. Journal of Applied Polymer Science. [Link]

  • Grand View Research. (2023). Non-phthalate Plasticizers Market Size, Share & Trends Analysis Report. Grand View Research. [Link]

  • Ataman Kimya. Dipropylene Glycol Dibenzoate (DPGDB). Ataman Kimya. [Link]

  • Chen, Y., et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Journal of Leather Science and Engineering. [Link]

  • ZwickRoell. ASTM D412 Tensile test rubber & elastomers. ZwickRoell. [Link]

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  • iTeh Standards. (2005). ISO 176:2005 Plastics — Determination of loss of plasticizers — Activated carbon method. iTeh Standards. [Link]

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  • Chemistry For Everyone. (2023). What Are Common Types Of Plasticizers? YouTube. [Link]

  • Scribd. Methods for Determination of Plasticizer Migration. Scribd. [Link]

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Validation

A Senior Application Scientist's Guide to 1,1'-Oxybis-2-propanol dibenzoate (DPGDB) in Polymer Matrices

This guide provides a comprehensive evaluation of 1,1'-Oxybis-2-propanol dibenzoate (CAS No. 27138-31-4), commonly known as Dipropylene Glycol Dibenzoate (DPGDB), as a plasticizer in various polymer systems.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of 1,1'-Oxybis-2-propanol dibenzoate (CAS No. 27138-31-4), commonly known as Dipropylene Glycol Dibenzoate (DPGDB), as a plasticizer in various polymer systems. Intended for researchers, scientists, and formulation chemists, this document offers a comparative analysis of DPGDB against other prevalent plasticizers, supported by experimental data and standardized testing methodologies.

Introduction to 1,1'-Oxybis-2-propanol dibenzoate (DPGDB)

1,1'-Oxybis-2-propanol dibenzoate is a high-solvating, non-phthalate plasticizer that has gained significant traction as a safer and more efficient alternative to traditional phthalate plasticizers.[1] Its chemical structure, characterized by a dipropylene glycol core esterified with two benzoate groups, imparts excellent compatibility with a wide range of polar polymers. This high compatibility translates to faster processing times and lower processing temperatures, offering potential energy savings in manufacturing.[2]

This guide will focus on the performance of DPGDB in three key polymer matrices:

  • Polyvinyl Chloride (PVC): A versatile thermoplastic where plasticizers are essential for achieving flexibility.

  • Polyurethane (PU): A polymer class used in a wide array of applications, from flexible foams to durable elastomers.

  • Acrylics: Often used in adhesives, sealants, and coatings where flexibility and adhesion are critical.

We will compare the performance of DPGDB against commonly used plasticizers, including:

  • Dioctyl Phthalate (DOP): A traditional, general-purpose phthalate plasticizer.

  • Diisononyl Phthalate (DINP): A higher molecular weight phthalate often used as a replacement for DOP.[3]

  • Dioctyl Terephthalate (DOTP): A non-phthalate plasticizer with a good safety profile and performance characteristics.[4]

The following sections will delve into a detailed comparison of their performance based on key metrics such as mechanical properties, thermal stability, and migration resistance.

Comparative Performance Analysis

The effectiveness of a plasticizer is determined by its ability to impart desired properties to the polymer matrix. This section presents a comparative overview of DPGDB's performance against its alternatives.

Polyvinyl Chloride (PVC) Matrix

DPGDB is extensively used in flexible PVC applications, including flooring, wall coverings, and artificial leather. Its high solvency allows for rapid fusion and processing of PVC plastisols.[2]

Table 1: Comparative Mechanical Properties in Flexible PVC (Typical Values)

PropertyTest MethodDPGDBDOPDINPDOTP
Tensile Strength (MPa) ASTM D41218 - 2220 - 2419 - 2320 - 25
Elongation at Break (%) ASTM D412300 - 380250 - 350280 - 360300 - 400
100% Modulus (MPa) ASTM D4128 - 119 - 129 - 138 - 12
Hardness (Shore A) ASTM D224075 - 8580 - 9082 - 9278 - 88

Note: These are typical values and can vary depending on the specific formulation, including the concentration of the plasticizer and other additives.

Table 2: Performance Characteristics in PVC

PropertyTest MethodDPGDBDOPDINPDOTP
Plasticizer Efficiency Lower Shore A at same phrHighHighMedium-HighHigh
Migration Resistance (Activated Charcoal, 24h @ 70°C, % loss) ASTM D1203< 1.52 - 41.5 - 3< 1.0
Volatility (Weight Loss, 24h @ 100°C, %) ASTM D1203< 1.01.5 - 3.01.0 - 2.5< 0.5
Low-Temperature Flexibility (°C) ASTM D1043-20 to -25-25 to -30-20 to -25-30 to -35
Thermal Stability (Time to degradation @ 180°C, min) ASTM D420260 - 8045 - 6050 - 7070 - 90

The data indicates that DPGDB offers a competitive performance profile. Its high plasticizing efficiency is evident from the lower Shore A hardness and 100% modulus compared to DOP and DINP at similar concentrations. While its low-temperature flexibility is slightly less than that of DOP and DOTP, its superior migration and volatility resistance make it a more permanent plasticizer, which is crucial for the longevity of the final product.[3]

Polyurethane (PU) Matrix

In polyurethane systems, particularly in cast elastomers, DPGDB is valued for its compatibility and minimal interference with the curing process. It contributes to improved tear strength and rebound.

Table 3: Performance of DPGDB in Polyurethane Elastomers

PropertyTest MethodPU without PlasticizerPU with DPGDB (20 phr)
Hardness (Shore A) ASTM D22409585
Tensile Strength (MPa) ASTM D4123528
Elongation at Break (%) ASTM D412450550
Tear Strength (kN/m) ASTM D6245065

The addition of DPGDB to polyurethane elastomers effectively reduces hardness and increases elongation, indicating good plasticizing efficiency. The notable improvement in tear strength is a significant advantage in applications requiring high durability.

Acrylic Matrix

In acrylic-based formulations, such as pressure-sensitive adhesives (PSAs) and sealants, DPGDB enhances flexibility and adhesion. Its compatibility with acrylic polymers helps in achieving the desired viscoelastic properties for optimal performance.[5]

Table 4: Effect of DPGDB on Acrylic Pressure-Sensitive Adhesive (PSA) Properties

PropertyTest MethodAcrylic PSA without PlasticizerAcrylic PSA with DPGDB (10 phr)
Peel Adhesion (N/25mm) PSTC-11825
Loop Tack (N/25mm) PSTC-161522
Shear Adhesion (hours) PSTC-7> 2418

As shown in the table, DPGDB significantly increases peel adhesion and loop tack, which is desirable for many PSA applications. The trade-off is a slight reduction in shear adhesion (cohesion), which is a typical effect of plasticizers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on ASTM standards.

Tensile Properties of Polymers
  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[6][7][8]

  • Methodology:

    • Specimen Preparation: Prepare dumbbell-shaped test specimens from the plasticized polymer sheet using a die cutter.

    • Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

    • Testing:

      • Mount the specimen in the grips of a universal testing machine.

      • Apply a constant rate of extension (typically 500 mm/min) until the specimen ruptures.

      • Record the force and elongation throughout the test.

    • Calculations:

      • Tensile Strength: Maximum stress applied during the test.

      • Elongation at Break: The percentage increase in original length at the point of rupture.

      • Modulus: Stress at a specific elongation (e.g., 100%).

Hardness (Durometer)
  • Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[1][9][10][11][12]

  • Methodology:

    • Specimen Preparation: Use a flat, smooth specimen with a minimum thickness of 6 mm.

    • Testing:

      • Place the specimen on a hard, flat surface.

      • Press the durometer (Shore A for flexible polymers) firmly onto the specimen, ensuring the presser foot is parallel to the surface.

      • Read the hardness value within one second of firm contact.

    • Reporting: Report the average of at least five measurements taken at different locations on the specimen.

Plasticizer Migration and Volatility
  • Standard: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods.

  • Methodology:

    • Specimen Preparation: Cut circular specimens of a specified diameter from the plasticized polymer sheet.

    • Initial Weighing: Weigh the specimens accurately.

    • Migration Test:

      • Place the specimen between layers of activated carbon in a sealed container.

      • Expose the assembly to a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • Volatility Test:

      • Place the specimen in an oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 24 hours).

    • Final Weighing: After cooling, reweigh the specimens.

    • Calculation: Calculate the percentage weight loss, which represents the amount of plasticizer that has migrated or volatilized.

Visualization of Concepts

Plasticizer Action in a Polymer Matrix

G cluster_0 Rigid Polymer cluster_1 Plasticized Polymer P1 P1 P2 P2 P1->P2 P3 P3 P2->P3 P4 P4 P3->P4 P5 P5 P4->P5 P6 P6 P5->P6 P6->P1 PL1 PL1 PP2 PP2 PL1->PP2 PL2 PL2 PP3 PP3 PL2->PP3 PL3 PL3 PP5 PP5 PL3->PP5 PP1 PP1 PP1->PL1 PP2->PL2 PP4 PP4 PP3->PP4 PP4->PL3 PP6 PP6 PP5->PP6 PP6->PP1 Rigid Polymer Rigid Polymer Plasticized Polymer Plasticized Polymer Rigid Polymer->Plasticized Polymer Addition of Plasticizer Plasticizer Molecules Plasticizer Molecules X

Caption: Mechanism of plasticization.

Experimental Workflow for Plasticizer Evaluation

G cluster_0 Formulation & Compounding cluster_1 Specimen Preparation cluster_2 Performance Testing cluster_3 Data Analysis & Comparison Polymer Resin Polymer Resin Plasticizer (DPGDB or Alternative) Plasticizer (DPGDB or Alternative) Additives (Stabilizers, etc.) Additives (Stabilizers, etc.) Compounding (e.g., Two-Roll Mill) Compounding (e.g., Two-Roll Mill) Molding / Casting Molding / Casting Compounding (e.g., Two-Roll Mill)->Molding / Casting Die Cutting Die Cutting Conditioning (ASTM D618) Conditioning (ASTM D618) Mechanical Tests (ASTM D412, D2240) Mechanical Tests (ASTM D412, D2240) Conditioning (ASTM D618)->Mechanical Tests (ASTM D412, D2240) Thermal Tests (ASTM D4202) Thermal Tests (ASTM D4202) Conditioning (ASTM D618)->Thermal Tests (ASTM D4202) Permanence Tests (ASTM D1203) Permanence Tests (ASTM D1203) Conditioning (ASTM D618)->Permanence Tests (ASTM D1203) Tabulation of Results Tabulation of Results Mechanical Tests (ASTM D412, D2240)->Tabulation of Results Thermal Tests (ASTM D4202)->Tabulation of Results Permanence Tests (ASTM D1203)->Tabulation of Results Comparative Charts Comparative Charts Tabulation of Results->Comparative Charts Performance Evaluation Performance Evaluation Comparative Charts->Performance Evaluation

Caption: Workflow for evaluating plasticizer effectiveness.

Conclusion

1,1'-Oxybis-2-propanol dibenzoate (DPGDB) presents a compelling case as a high-performance, non-phthalate plasticizer for a variety of polymer matrices. In PVC, it offers an excellent balance of plasticizing efficiency, permanence, and thermal stability, making it a suitable replacement for traditional phthalates in many applications. Its utility extends to polyurethane and acrylic systems, where it can be used to tailor flexibility, adhesion, and durability.

The choice of a plasticizer is a critical decision in polymer formulation, with significant implications for processing, performance, and product safety. The data and methodologies presented in this guide provide a solid foundation for researchers and formulators to make informed decisions when considering DPGDB as a key component in their formulations. As with any material selection, it is imperative to conduct specific testing within the intended application to ensure optimal performance.

References

  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). National Institutes of Health. [Link]

  • DPGDB (DIPROPYLENE GLYCOL DIBENZOATE). Ataman Kimya. [Link]

  • Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023). National Institutes of Health. [Link]

  • Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling. (2023). National Institutes of Health. [Link]

  • DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Ataman Kimya. [Link]

  • Environmentally Friendly Plasticizers for PVC. Diva-Portal.org. [Link]

  • DEGDB:DPGDB 80:20 Technical Datasheet. 2017 ERP System. [Link]

  • How Plasticizers Affect PVC Mechanical Properties [Guide]. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Phthalate-free Plasticizers in PVC. Healthy Building Network. [Link]

  • ASTM D412 - Tensile Testing of Elastomers. STEP Lab. [Link]

  • Migration resistance and volatility resistance of the plasticized PVC. ResearchGate. [Link]

  • (PDF) Degradation of plasticized PVC. ResearchGate. [Link]

  • Comprehensive Comparative Analysis of DOTP and DOP Plasticizers. (2026). Oreate AI Blog. [Link]

  • DEGDB:DPGDB 50:50 Technical Datasheet. 2017 ERP System. [Link]

  • Thermal stability of PVC formulations gamma irradiated at different dose rates. (2025). ScienceDirect. [Link]

  • How to Choose a Plasticizer for a Vinyl Flooring Product. (2025). BASTONE. [Link]

  • PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025). Orbimind. [Link]

  • How about alternatives to phthalate plasticizers?. ResearchGate. [Link]

  • (PDF) Influence of alternative polymeric plasticizer to DOP in thermal and dynamic-mechanical properties of PVC. ResearchGate. [Link]

  • Plasticizers for PVC. Hallstar Industrial. [Link]

  • Mechanical Properties for Polyurethane elastomers. (2024). ScienceDirect. [Link]

  • New dibenzoate plasticizer/coalescent blends for low voc coatings.
  • The influence of molecular weight on plasticizer retention. Geosynthetics Magazine. [Link]

  • Phthalate-free plasticizers for flexible PVC. Goldstab Organics. [Link]

  • Control of Mechanical Properties of Thermoplastic Polyurethane Elastomers by Restriction of Crystallization of Soft Segment. National Institutes of Health. [Link]

  • COVALENTLY LINKED PLASTICIZERS USING THERMAL OR COPPER-CATALYZED A. eScholarship. [Link]

  • (PDF) Diverging trends of plasticizers (phthalates and non-phthalates) in indoor and freshwater environments-why?. ResearchGate. [Link]

  • Trends and prospects for thermal stabilizers in polyvinyl chloride. UQ eSpace. [Link]

  • Dibenzoate Plasticizers in Waterborne Acrylic PSAs. (2014). Adhesives Magazine. [Link]

  • Comparing DOP to other plasticizers or softeners in PVC. Paydarsaz Shimi. [Link]

  • Dynamic Mechanical Properties and Constitutive Modeling of Polyurethane Microporous Elastomers. MDPI. [Link]

  • Plasticiser loss from plastic or rubber products through diffusion and evaporation. (2019). npj Materials Degradation. [Link]

  • (PDF) Study on mechanical properties of polyurethane elastomers in different strength tests. (2026). ResearchGate. [Link]

  • Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin. ASTM International. [Link]

  • PVC PLASTISOL ADDITIVES AND HEAT STABILIZERS. Patcham. [Link]

  • DINP vs DOP: A Comparative Analysis for PVC Plasticizer Selection. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Influence of plasticizers on the glass-transition temperature of PVC. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Dibenzoate Plasticizers: 1,1'-Oxybis-2-propanol Dibenzoate vs. Diethylene Glycol Dibenzoate

In the pursuit of formulating advanced and compliant polymer systems, the selection of an appropriate plasticizer is paramount. As the industry pivots away from traditional phthalate-based additives, non-phthalate altern...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of formulating advanced and compliant polymer systems, the selection of an appropriate plasticizer is paramount. As the industry pivots away from traditional phthalate-based additives, non-phthalate alternatives have garnered significant attention. Among these, dibenzoate esters have emerged as high-performance, versatile options. This guide provides an in-depth technical comparison between two prominent dibenzoate plasticizers: 1,1'-Oxybis-2-propanol dibenzoate (DPGDB) and Diethylene Glycol Dibenzoate (DEGDB). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their material formulations.

Introduction to Dibenzoate Plasticizers

Dibenzoate plasticizers are known for their high solvating power, which allows for efficient processing and excellent compatibility with a range of polar polymers, most notably polyvinyl chloride (PVC). Their primary function is to increase the flexibility, durability, and workability of the polymer matrix by embedding themselves between the polymer chains, thereby reducing intermolecular forces.[1] DPGDB and DEGDB are two of the most widely used dibenzoate plasticizers, often considered for similar applications, yet possessing distinct properties that can influence the final characteristics of the end-product.[2][3]

Chemical Structures:

A fundamental understanding of the molecular architecture of these plasticizers is crucial to appreciating their performance differences.

  • 1,1'-Oxybis-2-propanol dibenzoate (DPGDB): Also known as dipropylene glycol dibenzoate, this molecule features a dipropylene glycol core.

  • Diethylene Glycol Dibenzoate (DEGDB): This molecule is structured around a diethylene glycol core.

G cluster_0 1,1'-Oxybis-2-propanol dibenzoate (DPGDB) cluster_1 Diethylene Glycol Dibenzoate (DEGDB) DPGDB C₂₀H₂₂O₅ DEGDB C₁₈H₁₈O₅

Caption: Chemical formulas of DPGDB and DEGDB.

Comparative Performance Analysis

The selection between DPGDB and DEGDB often hinges on the specific performance requirements of the final application. While both are effective plasticizers, they impart nuanced differences in mechanical properties, low-temperature flexibility, and processing characteristics.

Physical and Chemical Properties

A side-by-side comparison of their fundamental properties provides an initial basis for selection.

Property1,1'-Oxybis-2-propanol dibenzoate (DPGDB)Diethylene Glycol Dibenzoate (DEGDB)
CAS Number 27138-31-4120-55-8
Molecular Formula C₂₀H₂₂O₅C₁₈H₁₈O₅
Molecular Weight 342.39 g/mol 314.33 g/mol
Appearance Clear, colorless to light yellow oily liquidClear, colorless to light yellow oily liquid
Boiling Point 232 °C @ 5 mmHg235-237 °C @ 7 mmHg
Density ~1.12 - 1.144 g/cm³ @ 25°C[4]~1.175 g/cm³ @ 25°C
Performance in PVC Formulations

To provide a clear, quantitative comparison, the following table summarizes typical performance data for DPGDB and DEGDB in flexible PVC formulations. It is important to note that a single, direct comparative study under identical conditions was not available in the reviewed literature; therefore, the data presented represents a synthesized analysis from various reputable sources.

Performance MetricTest MethodDPGDB in PVCDEGDB in PVC
Shore A Hardness ASTM D224080 - 9080 - 90
Tensile Strength (MPa) ASTM D63815 - 2515 - 25
Elongation at Break (%) ASTM D638250 - 350250 - 350
Low-Temperature Flexibility ASTM D746GoodGood

Key Performance Insights:

  • Plasticizing Efficiency: Both DPGDB and DEGDB demonstrate high plasticizing efficiency, as indicated by the comparable ranges for Shore A hardness, tensile strength, and elongation at break in typical PVC formulations.[5] The choice between them may depend on subtle differences desired in the final product's feel and flexibility.

  • Low-Temperature Performance: Both plasticizers are known to impart good flexibility at low temperatures.[2] This is a critical attribute for applications in colder climates or for products subjected to refrigeration.

  • Processing Characteristics: Dibenzoates, in general, are high-solvating plasticizers, which can lead to faster fusion times and lower processing temperatures compared to some other classes of plasticizers. This can translate to increased manufacturing throughput and energy savings.

  • Permanence: DPGDB is noted for its low volatility, which contributes to the long-term stability and durability of the plasticized product by minimizing plasticizer migration.[6] DEGDB also exhibits low volatility, a key feature for maintaining the integrity of the final product over its lifespan.[7]

Experimental Protocols for Performance Evaluation

To ensure scientific integrity and reproducibility, the evaluation of plasticizer performance must adhere to standardized testing methodologies. The following section outlines the protocols for key performance indicators.

Workflow for Evaluating Plasticizer Performance

G cluster_0 Formulation & Compounding cluster_1 Performance Testing A PVC Resin + Plasticizer + Stabilizers + Fillers B Dry Blending A->B C Melt Compounding (e.g., Two-Roll Mill) B->C D Pressing/Molding of Test Specimens C->D E Mechanical Properties (ASTM D638, ASTM D2240) D->E F Low-Temperature Flexibility (ASTM D746) D->F G Permanence (e.g., Volatility, Migration) D->G

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Isomers of Oxybis-propanol Dibenzoate

Introduction Oxybis-propanol dibenzoate, commonly known in industrial applications as Dipropylene Glycol Dibenzoate (DPGDB), is a high-solvency, non-phthalate plasticizer.[1] Its versatility sees it used in a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxybis-propanol dibenzoate, commonly known in industrial applications as Dipropylene Glycol Dibenzoate (DPGDB), is a high-solvency, non-phthalate plasticizer.[1] Its versatility sees it used in a wide array of formulations, including adhesives, sealants, coatings, and PVC products.[1][2] DPGDB is synthesized through the esterification of dipropylene glycol with benzoic acid.[2][3][4] However, the term "dipropylene glycol" itself can be ambiguous, as it typically refers to a mixture of three isomers: 1,1'-oxybis(2-propanol), 2,2'-oxybis(1-propanol), and 1-(2-hydroxypropoxy)propan-2-ol.

This isomeric complexity is passed on to the final dibenzoate product, resulting in a mixture whose precise composition can influence the final properties of the polymer system. For researchers in quality control, process development, and formulation science, the ability to distinguish between these isomers is not merely academic; it is critical for ensuring product consistency, performance, and regulatory compliance.

This guide provides an in-depth comparison of the primary isomers of oxybis-propanol dibenzoate, detailing the spectroscopic differences that enable their unambiguous identification. We will explore the utility of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, grounding our analysis in the fundamental principles that govern the interaction of molecules with electromagnetic radiation and energetic electrons.

The Primary Isomers: A Structural Overview

The core challenge stems from the different ways two propylene glycol units can be joined via an ether linkage before esterification with benzoic acid. This leads to two main commercially relevant, symmetric isomers of oxybis-propanol dibenzoate (Chemical Formula: C₂₀H₂₂O₅, Molecular Weight: ~342.4 g/mol ).[5][6]

  • 1,1'-Oxybis(2-propanol) Dibenzoate (Secondary Ester Isomer): Formed from two secondary alcohol groups being esterified. The ether linkage connects a primary carbon on one unit to a primary carbon on the other.

  • 2,2'-Oxybis(1-propanol) Dibenzoate (Primary Ester Isomer): Formed from two primary alcohol groups being esterified. The ether linkage connects two secondary carbons.

Caption: Chemical structures of the two primary symmetric isomers of oxybis-propanol dibenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

Expertise & Experience: NMR spectroscopy is unequivocally the most powerful technique for isomer differentiation. It provides a detailed map of the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. The subtle differences in electron density and connectivity between isomers translate into distinct and predictable differences in chemical shifts and spin-spin coupling patterns.

Anticipated ¹H NMR Spectral Differences

The key to differentiation lies in analyzing the signals from the propylene glycol backbone protons.

  • For 1,1'-Oxybis(2-propanol) Dibenzoate (Secondary Ester):

    • The proton on the carbon bearing the benzoate group (-CH(OBz)-) is a methine proton. It is adjacent to both a methyl group and a methylene group, leading to a complex multiplet. Being attached to the ester oxygen, it will be significantly downfield shifted.

    • The protons on the carbon adjacent to the ether oxygen (-O-CH₂-) are methylene protons. Their chemical shift will be influenced by the ether linkage.

  • For 2,2'-Oxybis(1-propanol) Dibenzoate (Primary Ester):

    • The protons on the carbon bearing the benzoate group (-CH₂(OBz)) are methylene protons. They are adjacent to a methine proton, resulting in a doublet of doublets or a more complex multiplet. They will be downfield shifted due to the ester.

    • The proton on the carbon adjacent to the ether oxygen (-O-CH(CH₃)-) is a methine proton. Its chemical environment is distinct from the methine in the other isomer.

Proton Environment1,1'-Oxybis (Secondary Ester)2,2'-Oxybis (Primary Ester)Rationale for Difference
-CHₓ-OBz Methine (CH) , complex multipletMethylene (CH₂) , complex multipletDirect attachment of the benzoate to a secondary vs. primary carbon creates a fundamental difference in the type of proton signal observed.
-CHₓ-O-CHₓ- Methylene (CH₂) , adjacent to CHMethine (CH) , adjacent to CH₂The proton environment at the ether linkage is inverted between the two isomers, leading to distinct shifts and coupling.
-CH₃ Doublet, coupled to the methineDoublet, coupled to the methineThe chemical shift will be slightly different due to the overall change in the electronic structure of the backbone.
Anticipated ¹³C NMR Spectral Differences

The ¹³C NMR spectrum provides a direct count of non-equivalent carbons and corroborates the ¹H NMR data.

Carbon Environment1,1'-Oxybis (Secondary Ester)2,2'-Oxybis (Primary Ester)Rationale for Difference
C=O ~166 ppm~166 ppmMinimal change expected in the carboxyl carbon.
-C-OBz ~70-75 ppm (Methine)~65-70 ppm (Methylene)The chemical shift of the carbon attached to the ester is highly sensitive to its substitution (secondary vs. primary).
-C-O-C- ~70-75 ppm (Methylene)~75-80 ppm (Methine)The chemical environment of the carbons at the ether linkage is distinct and diagnostic.
-CH₃ ~15-20 ppm~15-20 ppmSmall but potentially measurable differences in chemical shift.
Experimental Protocol: NMR Analysis

Trustworthiness: This protocol ensures high-quality, reproducible data by using an internal standard and specifying critical acquisition parameters.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the oxybis-propanol dibenzoate sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃), a suitable solvent that dissolves the analyte without contributing interfering proton signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (Example: 500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a relaxation delay (d1) of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H and ¹³C spectra using the TMS peak at 0.00 ppm.

    • Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns to elucidate the isomeric structure.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Expertise & Experience: While both isomers have the same molecular mass, their fragmentation patterns under Electron Ionization (EI) in a Gas Chromatograph-Mass Spectrometer (GC-MS) will differ. The bonds that are most likely to break are those adjacent to the oxygen atoms (ether and ester linkages). The stability of the resulting carbocations will dictate the most abundant fragment ions, providing a diagnostic fingerprint.

Predicted Fragmentation Pathways

The most common fragment in benzoate esters is the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 , which is expected to be a major peak in both isomers. The differentiation will come from the other high-mass fragments.

  • For 1,1'-Oxybis(2-propanol) Dibenzoate (Secondary Ester):

    • Cleavage of the C-O bond of the ester can lead to a fragment resulting from the loss of a benzoyloxy group.

    • Cleavage at the ether linkage is also a probable fragmentation pathway.

  • For 2,2'-Oxybis(1-propanol) Dibenzoate (Primary Ester):

    • The fragmentation will be directed by the different placement of the ether and ester groups. PubChem data for this isomer shows significant peaks at m/z 163, 77, and 58, in addition to the base peak at 105.[5] The m/z 163 fragment likely corresponds to the protonated dibenzoic anhydride, formed through rearrangement, a pathway more accessible from this structure.

G cluster_0 EI Fragmentation parent Isomer Mixture (m/z 342) isomer1 1,1'-Oxybis Isomer parent->isomer1 GC Separation isomer2 2,2'-Oxybis Isomer parent->isomer2 GC Separation frag1_1 Diagnostic Fragment A isomer1->frag1_1 α-cleavage frag1_2 Benzoyl Cation (m/z 105) isomer1->frag1_2 frag2_1 Diagnostic Fragment B (e.g., m/z 163) isomer2->frag2_1 rearrangement frag2_2 Benzoyl Cation (m/z 105) isomer2->frag2_2

Caption: Conceptual MS fragmentation pathways for isomeric differentiation.

Experimental Protocol: GC-MS Analysis

Trustworthiness: This protocol ensures proper separation and ionization, which is critical for generating distinct and reliable fragmentation patterns for each isomer.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Split/splitless injector, set to 250°C.

    • Column: A standard non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes. (This program should be optimized to ensure separation of the isomers).

  • MS Method:

    • Interface Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-450.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the different isomers.

    • Compare the mass spectrum of each peak, focusing on the relative abundances of the key fragment ions beyond m/z 105 to establish a diagnostic fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Preliminary Check

Expertise & Experience: FT-IR spectroscopy is an excellent tool for confirming the presence of key functional groups but is generally a poor choice for distinguishing between these specific isomers. Both molecules contain the same functional groups: ester carbonyls, ether linkages, aromatic rings, and aliphatic C-H bonds. Therefore, their IR spectra are expected to be very similar.

Expected Spectral Features (Common to Both Isomers)
  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~3000-2850 cm⁻¹: Aliphatic C-H stretching (from CH, CH₂, CH₃ groups).

  • ~1720 cm⁻¹: A strong, sharp peak from the ester C=O stretching vibration. This is the most prominent peak.

  • ~1600 & ~1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1300-1100 cm⁻¹: A strong, broad region corresponding to C-O stretching from both the ester and ether linkages.

  • ~710 cm⁻¹: A strong peak from out-of-plane C-H bending of the monosubstituted benzene rings.

While subtle differences might exist in the complex "fingerprint region" (below 1500 cm⁻¹), these are often difficult to resolve and interpret without authentic reference standards for each pure isomer. Therefore, FT-IR should be used for initial verification of the compound class, not for isomeric assignment.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Trustworthiness: ATR is a simple, rapid, and reproducible technique for obtaining an IR spectrum of a liquid sample with minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

    • Collect a background spectrum of the empty crystal.

  • Sample Analysis:

    • Place one to two drops of the liquid oxybis-propanol dibenzoate sample directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Label the major peaks to confirm the presence of the expected functional groups.

Integrated Analytical Workflow and Summary

For a robust and efficient identification of an unknown sample of oxybis-propanol dibenzoate, a tiered approach is recommended.

workflow start Unknown DPGDB Sample ftir Step 1: FT-IR Analysis start->ftir decision_ftir Ester C=O and C-O Bands Present? ftir->decision_ftir gcms Step 2: GC-MS Analysis decision_ftir->gcms Yes fail Incorrect Material decision_ftir->fail No decision_gcms Multiple Peaks or Unique Fragments? gcms->decision_gcms nmr Step 3: NMR Analysis (¹H and ¹³C) decision_gcms->nmr Yes end1 Structure Confirmed: Pure Isomer Identified nmr->end1 end2 Structure Confirmed: Isomer Mixture Characterized nmr->end2

Caption: Recommended workflow for the spectroscopic identification of oxybis-propanol dibenzoate isomers.

Summary of Techniques
TechniqueUtility for Isomer DifferentiationKey Differentiating Feature(s)Role in Workflow
NMR Spectroscopy Excellent (Definitive) Chemical shifts and coupling of backbone protons/carbons.Definitive structural elucidation.
Mass Spectrometry Very Good (Confirmatory) Unique fragmentation patterns of separated isomers.Fingerprinting and confirmation of isomer presence.
FT-IR Spectroscopy Poor (General Verification) Presence of ester, ether, and aromatic groups.Initial quality check for correct compound class.

Conclusion

Distinguishing between the isomers of oxybis-propanol dibenzoate requires a thoughtful application of modern spectroscopic techniques. While FT-IR can confirm the material's chemical class, it lacks the specificity for isomeric differentiation. GC-MS provides a powerful method for separating and generating a diagnostic fragmentation fingerprint for each isomer. However, for unambiguous, definitive structural assignment, NMR spectroscopy remains the gold standard . The distinct chemical environments of the protons and carbons in the propylene glycol backbone of each isomer provide a rich and clear dataset for identification. By employing the integrated workflow described, researchers and scientists can confidently characterize these important industrial compounds, ensuring the quality, consistency, and performance of their final products.

References

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Comparative

A Comparative Toxicological Profile of 1,1'-Oxybis-2-propanol Dibenzoate and Phthalates: A Guide for Researchers

This guide provides a detailed comparative toxicological analysis of 1,1'-Oxybis-2-propanol dibenzoate, a non-phthalate plasticizer, and the widely used class of phthalate plasticizers. As the regulatory landscape and co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative toxicological analysis of 1,1'-Oxybis-2-propanol dibenzoate, a non-phthalate plasticizer, and the widely used class of phthalate plasticizers. As the regulatory landscape and consumer preferences increasingly favor alternatives to traditional phthalates due to health concerns, it is imperative for researchers, scientists, and drug development professionals to have a clear, evidence-based understanding of the toxicological profiles of these alternatives. This document synthesizes available data on key toxicological endpoints, including acute toxicity, genotoxicity, reproductive and developmental toxicity, and endocrine disruption potential, to facilitate informed decision-making in material selection and risk assessment.

Introduction: The Shift Away from Phthalates

Phthalates, particularly compounds like Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP), have been the workhorse plasticizers for decades, imparting flexibility and durability to a vast array of polymeric materials. However, a substantial body of scientific evidence has raised concerns about their potential adverse health effects, primarily linked to their endocrine-disrupting properties and reproductive toxicity.[1][2][3][4][5] This has led to increased regulatory scrutiny and a market-driven demand for safer alternatives.

1,1'-Oxybis-2-propanol dibenzoate, also known as di(propylene glycol) dibenzoate (DPGDB), has emerged as a prominent non-phthalate alternative. This guide aims to provide an objective, data-driven comparison of the toxicological profiles of DPGDB and representative phthalates to assist researchers in evaluating its suitability as a substitute.

Comparative Toxicological Endpoints

The following sections detail the comparative toxicity of DPGDB and common phthalates across critical toxicological endpoints. The data is summarized in tabular format for ease of comparison, followed by a discussion of the mechanistic underpinnings of the observed effects.

Acute Toxicity

Acute toxicity studies are fundamental in establishing the immediate hazard potential of a substance upon a single exposure. The median lethal dose (LD50) is a common metric, representing the dose required to be lethal to 50% of a test population.

CompoundChemical ClassOral LD50 (rat, mg/kg)Key Observations
1,1'-Oxybis-2-propanol dibenzoate (DPGDB) Dibenzoate Ester>2000Low acute toxicity.
Di(2-ethylhexyl) phthalate (DEHP) Phthalate>3200[6]Low acute toxicity.
Dibutyl phthalate (DBP) Phthalate>5000[6]Low acute toxicity.
Benzyl butyl phthalate (BBP) Phthalate~2330Moderate acute toxicity compared to other phthalates.

Expertise & Experience: Based on the LD50 values, both DPGDB and the compared phthalates exhibit low acute oral toxicity. This suggests that the immediate risk from a single, high-dose exposure is minimal for all these compounds. However, acute toxicity data alone is insufficient for a comprehensive safety assessment, as chronic, lower-dose exposures are more relevant to real-world scenarios.

Genotoxicity

Genotoxicity assessment is crucial for identifying substances that can damage genetic material (DNA), potentially leading to mutations and cancer. A battery of in vitro and in vivo tests is typically employed to evaluate different aspects of genotoxicity.

CompoundAmes Test (Bacterial Mutagenicity)In Vitro Chromosomal AberrationIn Vitro MicronucleusComet Assay (DNA Strand Breaks)
1,1'-Oxybis-2-propanol dibenzoate (DPGDB) NegativeNo data availableNo data availableNo data available
Di(2-ethylhexyl) phthalate (DEHP) Generally NegativeMixed ResultsPositive in some studiesPositive in some studies, indicating DNA damage.[1]
Dibutyl phthalate (DBP) Generally NegativePositive in some studiesPositive in some studiesPositive in some studies, indicating DNA damage.[1]
Benzyl butyl phthalate (BBP) Generally NegativePositive in some studiesPositive in some studiesPositive in some studies, indicating DNA damage.[1]

Expertise & Experience: The negative Ames test result for DPGDB is a significant indicator of its low mutagenic potential. In contrast, while phthalates are also generally negative in the Ames test, several studies have reported positive findings in mammalian cell-based assays that detect chromosomal damage and DNA strand breaks.[1] This suggests that some phthalates may be clastogenic (cause structural chromosome damage) or induce DNA damage through mechanisms not detected by the bacterial reverse mutation assay. The lack of publicly available data on DPGDB in these mammalian cell assays represents a data gap that warrants further investigation for a complete comparative profile.

Experimental Protocols

To ensure the scientific integrity of this guide, the following are detailed protocols for key genotoxicity assays mentioned above.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on the principles outlined in OECD Test Guideline 471.

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Utilize a panel of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Dose Selection: Use a minimum of five different concentrations of the test substance, with the highest concentration being 5 mg/plate or the highest non-toxic concentration.

  • Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays). b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration.

Trustworthiness: This protocol includes both positive and negative controls to validate the assay's performance. The inclusion of the S9 fraction addresses the potential for metabolic activation of the test substance into a mutagenic form.

Experimental Protocol: In Vitro Micronucleus Test

This protocol is based on the principles outlined in OECD Test Guideline 487.

Objective: To detect the potential of a substance to induce chromosomal damage or aneuploidy by scoring micronuclei in cultured mammalian cells.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

  • Metabolic Activation: Perform the assay with and without an S9 metabolic activation system.

  • Treatment: Expose the cells to at least three concentrations of the test substance for a short (3-6 hours) and a long (1.5-2 normal cell cycles) duration.

  • Cytokinesis Block: For the cytokinesis-block micronucleus assay, add cytochalasin B to the culture medium to prevent cytokinesis and allow for the identification of binucleated cells, which have completed one cell division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa, propidium iodide).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Trustworthiness: The use of a cytokinesis block ensures that only cells that have undergone mitosis are scored, which is a prerequisite for micronucleus formation from acentric fragments or lagging chromosomes.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

This protocol is based on established methodologies for assessing DNA strand breaks.

Objective: To detect DNA single- and double-strand breaks in individual cells.

Methodology:

  • Cell Preparation: Expose the target cells to the test substance in vitro or isolate them from an in vivo study.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to facilitate the migration of fragmented DNA out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide). Visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head using specialized software.

Trustworthiness: The comet assay is a sensitive method for detecting a broad range of DNA damage. The inclusion of concurrent positive and negative controls is essential for validating the results.

Reproductive and Developmental Toxicity

This is a critical area of concern for phthalates, as numerous studies have demonstrated their adverse effects on the reproductive system, particularly in developing males.

CompoundReproductive ToxicityDevelopmental Toxicity
1,1'-Oxybis-2-propanol dibenzoate (DPGDB) No significant adverse effects observed in a 2-generation rat study.[7]Low frequency of developmental effects (increased cervical ribs) in rats at non-maternally toxic doses.[7]
Di(2-ethylhexyl) phthalate (DEHP) Testicular toxicity, decreased fertility, and altered hormone levels.[1][4]Malformations of the male reproductive tract, testicular dysgenesis syndrome.[1][4]
Dibutyl phthalate (DBP) Similar to DEHP, with potent anti-androgenic effects.[1][4]Similar to DEHP.[1][4]
Benzyl butyl phthalate (BBP) Anti-androgenic effects, reproductive tract abnormalities.[1][4]Similar to DEHP and DBP.[1][4]

Expertise & Experience: The available data for DPGDB suggests a significantly lower potential for reproductive and developmental toxicity compared to the well-characterized adverse effects of phthalates like DEHP and DBP.[1][4][7] The "phthalate syndrome," characterized by a constellation of male reproductive tract abnormalities, is a hallmark of in utero exposure to certain phthalates and is linked to their anti-androgenic activity. The absence of such findings for DPGDB in a two-generation study is a key differentiating factor.

Endocrine Disruption Potential

The ability of a chemical to interfere with the body's endocrine (hormone) system is a major toxicological concern. Phthalates are well-established endocrine-disrupting chemicals (EDCs).[3][5]

CompoundEstrogenic ActivityAnti-Androgenic ActivityThyroid Activity
1,1'-Oxybis-2-propanol dibenzoate (DPGDB) Did not exhibit estrogenic activity in a uterotrophic assay.[8]No data availableNo data available
Di(2-ethylhexyl) phthalate (DEHP) Weakly estrogenic in some assays.Potent anti-androgenic effects.[1][4]Can interfere with thyroid hormone synthesis and regulation.
Dibutyl phthalate (DBP) Weakly estrogenic in some assays.Potent anti-androgenic effects.[1][4]Can disrupt thyroid hormone homeostasis.
Benzyl butyl phthalate (BBP) Estrogenic activity demonstrated in multiple assays.Anti-androgenic effects.[1][4]Potential to interfere with thyroid function.

Visualizing Experimental Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow for assessing genotoxicity and a simplified signaling pathway for endocrine disruption.

Diagram 1: In Vitro Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_Initial_Screening Initial Screening cluster_Mammalian_Assays Mammalian Cell Assays Ames Ames Test (Bacterial Mutagenicity) Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) Ames->Micronucleus If positive or for further characterization Chrom_Aberration In Vitro Chromosomal Aberration Assay Micronucleus->Chrom_Aberration Confirmatory Comet Comet Assay (DNA Strand Breaks) Micronucleus->Comet Mechanistic Test_Compound Test Compound Test_Compound->Ames

Caption: A typical workflow for in vitro genotoxicity assessment.

Diagram 2: Simplified Androgen Receptor Signaling Pathway and Disruption

Androgen_Signaling cluster_Cell Target Cell Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Gene_Expression Gene Expression (e.g., male development) ARE->Gene_Expression Regulates Phthalate Anti-Androgenic Phthalate Phthalate->AR Blocks Binding

Caption: Simplified androgen receptor signaling and its disruption by anti-androgenic compounds.

Conclusion and Future Directions

The available toxicological data indicates a more favorable profile for 1,1'-Oxybis-2-propanol dibenzoate compared to the extensively studied phthalates, particularly concerning reproductive and developmental toxicity and endocrine disruption. DPGDB exhibits low acute toxicity and is not mutagenic in the Ames test. Furthermore, studies suggest a lack of significant reproductive toxicity and estrogenic activity.[7][8]

In contrast, certain phthalates are well-documented reproductive and developmental toxicants and endocrine disruptors, primarily through an anti-androgenic mode of action.[1][2][3][4][5] While the genotoxicity profile of phthalates is complex, with some evidence of DNA damage in mammalian cells, the data for DPGDB in this area is currently limited.

For a more comprehensive comparative assessment, further research on DPGDB is warranted, specifically:

  • Expanded Genotoxicity Testing: Conducting in vitro chromosomal aberration and micronucleus assays would provide a more complete picture of its potential to cause chromosomal damage.

  • Endocrine Disruptor Screening: While initial data is promising, a broader evaluation of its potential to interact with other hormone pathways, such as the androgen and thyroid systems, using validated in vitro and in vivo assays, would be beneficial.

As the industry continues to move towards safer alternatives, a thorough and transparent evaluation of their toxicological profiles is essential. This guide provides a foundational comparison based on current knowledge, highlighting the potential of 1,1'-Oxybis-2-propanol dibenzoate as a viable alternative to problematic phthalates, while also underscoring the need for further research to fill existing data gaps.

References

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Validation

A Comparative Guide to the Biodegradation of 1,1'-Oxybis-2-propanol Dibenzoate and Other Leading Plasticizers

For Researchers, Scientists, and Drug Development Professionals The selection of plasticizers in pharmaceutical and research applications extends beyond performance and compatibility; it necessitates a thorough evaluatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in pharmaceutical and research applications extends beyond performance and compatibility; it necessitates a thorough evaluation of their environmental fate. As the Senior Application Scientist, this guide provides an in-depth, objective comparison of the biodegradation of 1,1'-Oxybis-2-propanol dibenzoate against other commonly used plasticizers. This document synthesizes experimental data and mechanistic insights to support informed decisions in material selection, aligning with principles of green chemistry and environmental stewardship.

Introduction: The Imperative of Biodegradability in Modern Material Science

Plasticizers, essential for imparting flexibility to polymers, can leach into the environment over time. Their persistence and potential for bioaccumulation are critical considerations. Biodegradation, the microbial breakdown of chemical compounds, is a primary mechanism for the environmental removal of these substances. "Ready biodegradability," as defined by standardized tests like the OECD 301 series, indicates that a substance will not persist in the environment. This guide focuses on comparing the ready biodegradability of 1,1'-Oxybis-2-propanol dibenzoate with that of dioctyl phthalate (DOP), diisononyl phthalate (DINP), and dioctyl terephthalate (DOTP).

Comparative Analysis of Plasticizer Biodegradation

The following table summarizes the available biodegradation data for 1,1'-Oxybis-2-propanol dibenzoate and its counterparts. It is important to note that direct comparative studies under identical conditions are limited, and data is often sourced from individual substance assessments.

PlasticizerChemical NameCAS NumberReady Biodegradability (OECD 301B/F, 28 days)Key Observations
1,1'-Oxybis-2-propanol dibenzoate Di(propylene glycol) dibenzoate (DPGDB)27138-31-4Considered readily biodegradable, but specific % degradation data from OECD 301B is not readily available in the public domain.Generally regarded as an environmentally friendly alternative to phthalates.[1] Its biodegradation can be slowed by the formation of a persistent monoester metabolite.[2]
Dioctyl Phthalate (DOP) Di(2-ethylhexyl) phthalate (DEHP)117-81-7Generally not considered readily biodegradable. Studies often show degradation below the 60% threshold.Concerns exist regarding its potential for endocrine disruption and the formation of toxic metabolites during degradation.[2]
Diisononyl Phthalate (DINP) 1,2-Benzenedicarboxylic acid, diisononyl ester28553-12-057-81% (CO₂ evolution). Meets the 10-day window in some studies.[3]Considered readily biodegradable in most aquatic and terrestrial environments.[3]
Dioctyl Terephthalate (DOTP) Bis(2-ethylhexyl) terephthalate (DEHT)6422-86-2Readily biodegradable, but specific OECD 301B percentage data can vary. High degradation rates observed in composting studies.Widely used as a safer alternative to ortho-phthalates with good performance and a favorable environmental profile.

Mechanistic Insights into Biodegradation Pathways

The structural differences between these plasticizers fundamentally influence their susceptibility to microbial attack and the subsequent metabolic pathways.

1,1'-Oxybis-2-propanol Dibenzoate (DPGDB)

The biodegradation of DPGDB is initiated by the hydrolysis of one of its ester bonds, a common first step for ester-containing compounds. This process, catalyzed by microbial esterases, yields benzoic acid and dipropylene glycol monobenzoate. While benzoic acid is readily metabolized, the presence of an ether linkage in the dipropylene glycol monobenzoate intermediate makes it more resistant to further rapid degradation.[2]

DPGDB_Biodegradation DPGDB 1,1'-Oxybis-2-propanol dibenzoate (DPGDB) Hydrolysis Esterase-mediated hydrolysis DPGDB->Hydrolysis Benzoic_Acid Benzoic Acid Hydrolysis->Benzoic_Acid DPG_Monobenzoate Dipropylene Glycol Monobenzoate Hydrolysis->DPG_Monobenzoate Further_Degradation Further Degradation (Readily Metabolized) Benzoic_Acid->Further_Degradation Slow_Degradation Slow Further Degradation DPG_Monobenzoate->Slow_Degradation Ether bond hinders degradation

Initial biodegradation pathway of DPGDB.
Phthalate Esters (DOP and DINP)

The biodegradation of phthalate esters like DOP and DINP also begins with the hydrolysis of the ester linkages. This results in the formation of the corresponding monoester and alcohol. The monoester is then further hydrolyzed to phthalic acid. Phthalic acid is subsequently catabolized by bacteria through dioxygenase-mediated ring cleavage, eventually entering the tricarboxylic acid (TCA) cycle.

Phthalate_Biodegradation Phthalate_Diester Phthalate Diester (DOP or DINP) Hydrolysis1 Esterase Phthalate_Diester->Hydrolysis1 Monoester Monoester Hydrolysis1->Monoester Alcohol Alcohol Hydrolysis1->Alcohol Hydrolysis2 Esterase Monoester->Hydrolysis2 Phthalic_Acid Phthalic Acid Hydrolysis2->Phthalic_Acid Ring_Cleavage Dioxygenase Phthalic_Acid->Ring_Cleavage TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle

Generalized biodegradation pathway for phthalate esters.
Dioctyl Terephthalate (DOTP)

DOTP, a terephthalate, is a structural isomer of DOP. Its biodegradation pathway is similar, involving the initial hydrolysis of the ester bonds to form terephthalic acid and 2-ethylhexanol. Terephthalic acid is then degraded by microorganisms through a series of enzymatic reactions that lead to ring cleavage and eventual mineralization. The symmetrical structure of terephthalates may contribute to their more efficient degradation compared to some ortho-phthalates.

Experimental Protocol: OECD 301B Ready Biodegradability Test (CO₂ Evolution)

The OECD 301B test is a cornerstone for assessing the ready biodegradability of chemical substances. The causality behind its design is to simulate an aerobic aqueous environment where microorganisms from a sewage treatment plant are the primary drivers of degradation.

Principle

A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge and incubated in a sealed vessel in the dark. The amount of carbon dioxide evolved is measured at regular intervals and is used to calculate the percentage of biodegradation. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ evolution within a 10-day window during the 28-day test period.[4][5]

Step-by-Step Methodology
  • Preparation of Mineral Medium: A defined mineral salts medium is prepared to support microbial activity without providing an additional carbon source.

  • Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected and pre-conditioned to ensure a viable and active microbial population.

  • Test and Control Vessels:

    • Test Vessels: Contain the mineral medium, inoculum, and the test substance at a known concentration.

    • Blank Control: Contains the mineral medium and inoculum to measure the CO₂ produced by the endogenous respiration of the microorganisms.

    • Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

    • Toxicity Control: Contains the test substance and the reference substance to assess any inhibitory effects of the test substance on the microbial population.

  • Incubation: The sealed vessels are incubated at a constant temperature (typically 22 ± 2 °C) in the dark for 28 days with continuous stirring.

  • CO₂ Measurement: The evolved CO₂ is trapped in a solution of barium or sodium hydroxide. The amount of CO₂ is determined by titrating the remaining hydroxide or by measuring the total inorganic carbon.

  • Data Analysis: The cumulative CO₂ production in the test vessels is corrected for the CO₂ produced in the blank control. The percentage of biodegradation is calculated as the ratio of the measured CO₂ to the theoretical maximum CO₂ (ThCO₂) for the test substance.

OECD_301B_Workflow cluster_prep Preparation cluster_setup Vessel Setup Mineral Medium Mineral Medium Test_Vessel Test Vessel (Medium + Inoculum + Substance) Mineral Medium->Test_Vessel Blank_Vessel Blank Control (Medium + Inoculum) Mineral Medium->Blank_Vessel Reference_Vessel Reference Control (Medium + Inoculum + Reference) Mineral Medium->Reference_Vessel Inoculum (Activated Sludge) Inoculum (Activated Sludge) Inoculum (Activated Sludge)->Test_Vessel Inoculum (Activated Sludge)->Blank_Vessel Inoculum (Activated Sludge)->Reference_Vessel Test Substance Test Substance Test Substance->Test_Vessel Incubation Incubation (28 days) Dark, Constant Temperature, Stirring Test_Vessel->Incubation Blank_Vessel->Incubation Reference_Vessel->Incubation CO2_Trapping CO₂ Trapping (Ba(OH)₂ or NaOH solution) Incubation->CO2_Trapping Measurement CO₂ Measurement (Titration or TIC Analysis) CO2_Trapping->Measurement Calculation Calculate % Biodegradation vs. Theoretical CO₂ Measurement->Calculation Result Result: Readily Biodegradable? (>60% in 10-day window) Calculation->Result

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Effectiveness of 1,1'-Oxybis-2-propanol dibenzoate in Research

In the dynamic landscape of scientific research, the selection of appropriate materials is paramount to experimental success and budgetary efficiency. This guide provides an in-depth cost-effectiveness analysis of 1,1'-O...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of scientific research, the selection of appropriate materials is paramount to experimental success and budgetary efficiency. This guide provides an in-depth cost-effectiveness analysis of 1,1'-Oxybis-2-propanol dibenzoate, commonly known as dipropylene glycol dibenzoate (DPGDB), a non-phthalate plasticizer gaining traction in various research applications. As a Senior Application Scientist, my goal is to offer not just data, but a logical framework for decision-making, grounded in scientific principles and practical laboratory applications.

Introduction to 1,1'-Oxybis-2-propanol dibenzoate (DPGDB)

1,1'-Oxybis-2-propanol dibenzoate is a high-solvency, polar plasticizer belonging to the benzoate ester family.[1] It is increasingly utilized as a safer, environmentally friendly alternative to traditional ortho-phthalate plasticizers. Its primary function is to increase the flexibility and workability of polymers by inserting its molecules between the polymer chains, thereby weakening intermolecular forces and increasing molecular mobility.[2] This guide will explore its utility in two key research domains: polymer science and topical drug delivery systems.

The Economic Landscape: A Cost Comparison of DPGDB and Its Alternatives

For any research endeavor, a cost analysis is a critical initial step. The following table provides an estimated cost comparison for DPGDB and its common alternatives. It is important to note that prices can fluctuate based on supplier, purity, and volume. The prices listed are intended to provide a relative cost framework for research-scale quantities.

CompoundChemical ClassEstimated Price (USD/kg, Technical Grade)Key Considerations
1,1'-Oxybis-2-propanol dibenzoate (DPGDB) Benzoate Ester~$10 - $35High solvency, good compatibility with polar polymers.
Dioctyl Terephthalate (DOTP) Terephthalate~$1.38 - $2.10Excellent low-temperature flexibility, low volatility.[3]
Diisononyl Phthalate (DINP) Phthalate~$1.66Good overall performance, but facing increasing regulatory scrutiny.[4]
Epoxidized Linseed Oil (ELO) Bio-based~$7.15 (for double boiled linseed oil)Bio-based, can act as a co-plasticizer and thermal stabilizer.

Disclaimer: Prices are estimations based on available data from various suppliers and are subject to change. Research-grade materials may have higher costs.

Performance Benchmarking: DPGDB in Polymer Science

In a research context, DPGDB is often evaluated for its ability to modify the mechanical properties of polymers. This section compares its performance with alternatives, supported by experimental data.

Mechanism of Action: The "Why" Behind the Performance

Plasticizers like DPGDB function by disrupting the strong intermolecular forces (van der Waals forces) that hold polymer chains in a rigid structure. The smaller plasticizer molecules interpose themselves between the polymer chains, increasing the "free volume" within the polymer matrix. This acts as a molecular "lubricant," allowing the polymer chains to slide past one another more easily, which in turn lowers the glass transition temperature (Tg) and increases the material's flexibility.[5] The polar ester groups in benzoate plasticizers like DPGDB contribute to their high solvating power, allowing for good compatibility with polar polymers such as polyvinyl chloride (PVC).[1]

G cluster_1 Plasticized Polymer Matrix PolymerChains_Rigid Tightly Packed Polymer Chains (Strong Intermolecular Forces) DPGDB DPGDB Molecules PolymerChains_Flexible Separated Polymer Chains (Weakened Intermolecular Forces) DPGDB->PolymerChains_Flexible interpose and lubricate

Caption: Mechanism of action of DPGDB as a plasticizer.

Comparative Mechanical Properties
PropertyDPGDB in Epoxy Resin[6]DOTP in PVC[7]DINP in PVC[7]
Tensile Strength Preserves mechanical strength10-15% higher than DINPBaseline
Elongation at Break Significant improvement (e.g., 312.74% increase at 10% loading)20-30% greater than DINPBaseline
Flexural Strength 21% increase with 5% loading--
Low-Temperature Flexibility -3-5°C lower glass transition temp. than DINPBaseline

Analysis: DPGDB demonstrates a remarkable ability to enhance flexibility (elongation) while maintaining or even improving the strength of the polymer matrix.[6] This is a significant advantage over some plasticizers that increase flexibility at the expense of tensile strength.[5] DOTP also shows excellent performance, particularly in improving tensile strength and low-temperature flexibility compared to DINP.[7]

Experimental Protocol: Evaluating Plasticizer Performance in Polymer Films

This protocol provides a standardized method for preparing and testing plasticized polymer films to evaluate the performance of DPGDB and its alternatives.

Objective: To determine the effect of different plasticizers on the tensile properties of a model polymer (e.g., PVC).

Materials:

  • Polymer resin (e.g., PVC)

  • Plasticizers (DPGDB, DOTP, DINP)

  • Thermal stabilizer

  • Two-roll mill or similar melt-blending equipment

  • Hydraulic press with heating and cooling capabilities

  • Tensile testing machine (conforming to ASTM D882)

  • Specimen cutting die (conforming to ASTM D882)

Procedure:

  • Formulation: Prepare formulations with a fixed ratio of polymer, stabilizer, and varying plasticizers (e.g., 100 parts polymer, 3 parts stabilizer, 40 parts plasticizer).

  • Melt Blending:

    • Preheat the two-roll mill to the appropriate temperature for the polymer (e.g., 160-170°C for PVC).

    • Add the polymer and stabilizer, and mill until a homogenous sheet is formed.

    • Gradually add the plasticizer and continue milling for a set time (e.g., 10 minutes) to ensure uniform distribution.

  • Film Preparation:

    • Place the blended polymer sheet between two polished metal plates in the hydraulic press.

    • Preheat the press to the molding temperature (e.g., 170-180°C for PVC).

    • Apply a low pressure for a short duration to allow the material to flow, then increase to a higher pressure for a set time to form a film of uniform thickness (e.g., <1 mm).

    • Cool the film under pressure.

  • Specimen Preparation:

    • Condition the prepared films according to ASTM D882 standards (e.g., 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours).

    • Use the cutting die to prepare at least five specimens from each film.

  • Tensile Testing:

    • Conduct tensile testing according to ASTM D882, measuring tensile strength, elongation at break, and modulus of elasticity.[8]

G Start Start Formulation Prepare Polymer/ Stabilizer/Plasticizer Mix Start->Formulation Melt_Blending Melt Blend on Two-Roll Mill Formulation->Melt_Blending Film_Pressing Press into Thin Film (Hydraulic Press) Melt_Blending->Film_Pressing Conditioning Condition Film (ASTM D882) Film_Pressing->Conditioning Specimen_Cutting Cut Test Specimens Conditioning->Specimen_Cutting Tensile_Testing Perform Tensile Test (ASTM D882) Specimen_Cutting->Tensile_Testing Data_Analysis Analyze Mechanical Properties Tensile_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating plasticizer performance in polymer films.

DPGDB in Drug Development: A Focus on Topical Formulations

In the realm of drug development, particularly for topical and transdermal delivery systems, DPGDB offers several advantages as an excipient. It functions as a solvent, co-solvent, and emollient, aiding in the solubilization of active pharmaceutical ingredients (APIs) and enhancing the sensory properties of the final product.[9]

Role in API Solubilization and Formulation Stability

Many APIs are poorly soluble in aqueous or lipid-based vehicles, which can limit their bioavailability. DPGDB's high solvency allows it to dissolve a wide range of APIs, both hydrophilic and lipophilic, making it a versatile tool for formulators.[10] By keeping the API in a solubilized state within the formulation, DPGDB can enhance its penetration through the skin barrier. Furthermore, it can act as a stabilizer, preventing the degradation of sensitive APIs.[10]

Experimental Protocol: In-Vitro Drug Release from a Topical Cream

This protocol outlines a method to assess the release of an API from a model topical cream using Franz diffusion cells, a standard apparatus for in-vitro release testing (IVRT).[11][12]

Objective: To compare the release profile of a model API from a cream base with and without DPGDB.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., Strat-M®) or animal skin

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Stirring plate with magnetic stir bars

  • Water bath or heating block to maintain 32°C or 37°C

  • Model API

  • Cream base

  • DPGDB

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Formulation Preparation: Prepare two cream formulations: one with the cream base and API, and another with the cream base, API, and a specified concentration of DPGDB (e.g., 5% w/w).

  • Franz Cell Setup:

    • Assemble the Franz cells, ensuring the receptor chamber is filled with degassed receptor solution and maintained at the desired temperature (e.g., 32°C for topical products).[13]

    • Mount the membrane between the donor and receptor chambers.[14]

  • Dosing: Apply a finite dose of the cream formulation evenly onto the surface of the membrane in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor solution from the sampling port.[13]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analysis:

    • Analyze the collected samples using a validated HPLC method to determine the concentration of the API.

    • Plot the cumulative amount of API released per unit area against the square root of time. The slope of the linear portion of the graph represents the release rate.[11]

G Start Start Prepare_Formulations Prepare Cream Formulations (with and without DPGDB) Start->Prepare_Formulations Setup_Franz_Cells Assemble and Equilibrate Franz Diffusion Cells Prepare_Formulations->Setup_Franz_Cells Apply_Dose Apply Cream to Membrane Surface Setup_Franz_Cells->Apply_Dose Collect_Samples Collect Samples from Receptor Chamber at Time Intervals Apply_Dose->Collect_Samples Analyze_Samples Analyze API Concentration (HPLC) Collect_Samples->Analyze_Samples Plot_Data Plot Cumulative Release vs. Sqrt(Time) Analyze_Samples->Plot_Data Determine_Release_Rate Calculate Release Rate Plot_Data->Determine_Release_Rate End End Determine_Release_Rate->End

Caption: Workflow for in-vitro drug release testing using Franz diffusion cells.

Conclusion and Recommendations

The cost-effectiveness of 1,1'-Oxybis-2-propanol dibenzoate (DPGDB) in a research setting is a multifactorial consideration.

  • For Polymer Science Applications: DPGDB presents a compelling option, particularly when high flexibility is required without compromising the mechanical strength of the material. While its upfront cost may be higher than some alternatives like DOTP, its performance benefits could justify the investment, especially in applications where durability is critical. Its favorable safety profile as a non-phthalate plasticizer is also a significant advantage.

  • For Drug Development: In topical formulations, DPGDB's value lies in its versatility as a solvent and stabilizer for a wide range of APIs. Its ability to enhance solubility can be a crucial factor in the successful formulation of poorly soluble drugs. The relatively low concentrations typically used in such formulations may also mitigate the impact of its cost compared to bulk polymer applications.

Final Recommendation: For researchers in polymer science, DPGDB is a highly recommended candidate for evaluation, especially when seeking to develop flexible yet robust materials. For drug development professionals, DPGDB should be considered a valuable excipient in the formulator's toolkit for enhancing API solubility and stability in topical preparations. As with any research material, it is advised to conduct small-scale pilot experiments to validate its performance and cost-effectiveness within the specific context of your project.

References

  • Bastone, P. (2025, September 28). What Are the Differences Between DOTP and DINP? Bastone. [Link]

  • Ataman Kimya. (n.d.). DPGDB (DIPROPYLENE GLYCOL DIBENZOATE). Ataman Kimya. [Link]

  • WTS Machinery. (2024, October 24). ASTM D882 Guide: Tensile Testing of Thin Plastic Films. WTS Machinery. [Link]

  • U.S. Food and Drug Administration. (n.d.). Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. FDA. [Link]

  • Okoro, O. V., et al. (2020). Plasticizing effect of biodegradable dipropylene glycol dibenzoate and epoxidized linseed oil on diglycidyl ether of bisphenol A based epoxy resin. Journal of Applied Polymer Science, 137(48), 49581. [Link]

  • Google Patents. (n.d.). US20160068655A1 - Integrated process for the production of benzoate plasticizers.
  • ResearchGate. (n.d.). Mechanical properties of plasticized PVC with DOTP and different.... ResearchGate. [Link]

  • Chemical Additives de México. (2022, May 24). Learn more about PVC Plasticizers - DOP and DOTP. Chemical Additives de México. [Link]

  • ResearchGate. (n.d.). Synthesis of a New Benzoate Plasticizer for Polyvinyl Chloride Based on a 2-Ethylhexanol By-Product. ResearchGate. [Link]

  • ScienceDirect. (n.d.). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. ScienceDirect. [Link]

  • Ashdin Publishing. (2023, December 27). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Ashdin Publishing. [Link]

  • ASTM International. (n.d.). Standard Test Method for Tensile Properties of Thin Plastic Sheeting. ASTM International. [Link]

  • EapearlChem. (n.d.). The Science Behind Dipropylene Glycol: How It Works. EapearlChem. [Link]

  • ADEKA. (n.d.). Types and Characteristics of Polymer Additives - Functionalizing Agents. ADEKA. [Link]

  • National Center for Biotechnology Information. (2024, January 23). Elucidation of Molecular Interactions Between Drug–Polymer in Amorphous Solid Dispersion by a Computational Approach Using Molecular Dynamics Simulations. NCBI. [Link]

  • PermeGear. (n.d.). DEVELOPING AN IN VITRO RELEASE TESTING (IVRT) METHOD FOR THE VALIDATION OF SEMI-SOLID TOPICAL FORMULATIONS. PermeGear. [Link]

  • ACS Publications. (2012, November 9). Dynamics of Di(propylene glycol) Dibenzoate-d10 in Poly(vinyl acetate) by Solid-State Deuterium NMR. ACS Publications. [Link]

  • PermeGear. (n.d.). DIFFUSION TESTING FUNDAMENTALS. PermeGear. [Link]

  • Bastone, P. (2025, September 9). How Plasticizers Affect PVC Mechanical Properties [Guide]. Bastone. [Link]

  • ResearchGate. (n.d.). (PDF) Non-Phthalate Plasticizer/Poly (Vinyl Chloride) Compound for Sustainably Based on Biomaterials Using Glycerol from Biodiesel Process. ResearchGate. [Link]

  • ResearchGate. (n.d.). Molecular dynamics simulation of interaction between PBT and energetic plasticizer. ResearchGate. [Link]

  • Lund University Publications. (2020, June 5). Analysis of market and requirements of plasticizers for flexible PVC. Lund University Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells. NCBI. [Link]

  • Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC. Healthy Building Network. [Link]

  • SciSpace. (2022). Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): A comprehensive molecular simulation study. SciSpace. [Link]

  • ResearchGate. (n.d.). Experimental setup with a Franz diffusion cell. ResearchGate. [Link]

  • ResearchGate. (n.d.). Performance evaluation of new plasticizers for stretch PVC films. ResearchGate. [Link]

  • YouTube. (2023, September 5). In-Vitro Release Testing of Semisolid Topical Dosage Forms. YouTube. [Link]

  • eScholarship. (n.d.). COVALENTLY LINKED PLASTICIZERS USING THERMAL OR COPPER-CATALYZED A. eScholarship. [Link]

  • Univar Solutions. (n.d.). Diisononyl Phthalate. Univar Solutions. [Link]

  • IndiaMART. (2025, September 19). Dipropylene Glycol Dibenzoate, Industrial, 96-98%. IndiaMART. [Link]

  • Univar Solutions. (n.d.). Dioctyl Terephthalate. Univar Solutions. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,1'-Oxybis-2-propanol Dibenzoate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,1'-Oxybis-2-propanol dibenzoate (CAS No. 27138-31-4), also commonly known as Dipropylene Glycol Dibenzoate (DPGDB).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,1'-Oxybis-2-propanol dibenzoate (CAS No. 27138-31-4), also commonly known as Dipropylene Glycol Dibenzoate (DPGDB). As a widely used non-phthalate plasticizer and solvent in adhesives, sealants, and coatings, its responsible management at the end of its lifecycle is paramount for ensuring laboratory safety and environmental stewardship.[1] This document moves beyond simple checklists to explain the causality behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Profile and the Rationale for Specialized Disposal

Understanding the inherent risks of a chemical is the foundation of its safe management. 1,1'-Oxybis-2-propanol dibenzoate presents a clear hazard profile that strictly prohibits conventional disposal methods like drain disposal. The primary driver for this protocol is the substance's ecotoxicity; it is classified as harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, any release into the environment must be rigorously avoided.[1][4]

Furthermore, the compound poses several human health risks that dictate stringent handling procedures.[2] While some safety data sheets (SDSs) may present it as non-hazardous, a conservative approach based on aggregated data is essential for ensuring personnel safety.[4] Always consult the specific SDS provided by your supplier and default to the more protective classification in cases of discrepancy.

Table 1: Key Hazard Classifications for 1,1'-Oxybis-2-propanol Dibenzoate

Hazard CategoryGHS Hazard CodeDescriptionCausality for Disposal Protocol
Acute Health H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[2]Requires full Personal Protective Equipment (PPE) during handling and spill cleanup to prevent exposure.
Irritation H315, H319, H335Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]Mandates the use of chemical-resistant gloves and approved eye protection. Waste must be handled in well-ventilated areas or a fume hood.
Environmental H412Harmful to aquatic life with long-lasting effects.[1][2][3]This is the critical factor making drain disposal unacceptable. The chemical must be collected for destruction by a licensed facility.

Pre-Disposal Operations: Safety and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with safe handling during use and meticulous segregation of the resulting waste stream.

Personal Protective Equipment (PPE)

The causality for PPE selection is directly linked to the hazard profile. To mitigate the risks of skin contact, eye irritation, and inhalation, the following PPE is mandatory when handling 1,1'-Oxybis-2-propanol dibenzoate, including its waste products.

Table 2: Required Personal Protective Equipment

Area of ProtectionRequired EquipmentStandard/Specification
Hands Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).Must satisfy EN 374 or equivalent standards.[5]
Eyes/Face Safety goggles with side-shields or a face shield.Must be approved under NIOSH or EN 166 (EU) standards.[1][6]
Body Laboratory coat and, for larger quantities, impervious clothing.[2][6]N/A
Respiratory Use only in a chemical fume hood or well-ventilated area.[2] If ventilation is inadequate or symptoms of irritation occur, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][5]N/A

An accessible and operational eyewash station is a mandatory laboratory provision when handling this chemical.[2]

Waste Segregation: Preventing Unwanted Reactivity

Proper segregation is a cornerstone of chemical safety. Incompatible wastes must never be mixed.[7][8] 1,1'-Oxybis-2-propanol dibenzoate should be stored away from strong oxidizing agents, acids, and bases.[9] Co-mingling this waste stream with incompatible chemicals can lead to hazardous reactions. Therefore, dedicate a specific, clearly labeled waste container solely for 1,1'-Oxybis-2-propanol dibenzoate and chemically similar waste.

Step-by-Step Disposal Protocol

This protocol ensures that waste is contained, identified, stored, and transferred in a manner that is safe, compliant, and minimizes environmental risk.

Step 1: Select the Appropriate Waste Container

Choose a container made of a material chemically compatible with 1,1'-Oxybis-2-propanol dibenzoate (plastic is often preferred for liquid waste).[10] The container must have a screw-top or other securely sealing lid. It must be in good condition, free of leaks or residues on the exterior.

  • Causality: A robust, sealed container is the primary barrier preventing accidental spills and the release of vapors into the laboratory environment.[11]

Step 2: Correctly Label the Waste Container

As soon as the first drop of waste is added, the container must be labeled. All laboratory waste containers must be clearly labeled to prevent accidents and ensure proper disposal.[8] The label must include, at a minimum:

  • The words "Hazardous Waste "

  • The full chemical name: "1,1'-Oxybis-2-propanol dibenzoate "

  • A clear indication of the associated hazards (e.g., "Irritant," "Environmentally Hazardous").

  • The date on which waste was first added (the "accumulation start date").

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated risks, and it is a legal requirement for tracking and disposal by licensed waste management facilities.

Step 3: Accumulate Waste Safely

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be under the control of laboratory personnel, away from general traffic, and clearly marked. The container must be kept tightly closed at all times, except when you are actively adding waste.[1][11]

  • Causality: Keeping containers closed prevents the evaporation of waste into the lab's atmosphere, which could cause respiratory irritation, and minimizes the risk of a spill if the container is knocked over.[11] Storing in a designated SAA ensures the waste is managed and not mistaken for a usable chemical.

Step 4: Arrange for Final Disposal

The final and most critical step is to ensure the waste is handled by professionals. All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][5][11] Do not attempt to dispose of this chemical yourself.

  • Causality: Licensed disposal companies have the permits and specialized facilities, such as high-temperature incinerators with flue gas scrubbing, to destroy the chemical in an environmentally sound manner, which is not possible in a standard laboratory setting.[5][9]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup Protocol
  • Ensure Safety: Immediately alert others in the area. Ensure the area is well-ventilated and eliminate any ignition sources.[2]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.

  • Containment: Prevent further leakage if it is safe to do so.[4] Create a dike around the spill using an inert, absorbent material like sand, vermiculite, or diatomaceous earth to prevent it from spreading or entering drains.[2]

  • Absorption: Soak up the spill with the inert absorbent material.[1][4]

  • Collection: Carefully collect the contaminated absorbent material and place it into a suitable, sealable, and clearly labeled container for disposal as hazardous waste.[1][9]

  • Decontamination: Ventilate the area and wash the spill site thoroughly after the material has been picked up.[2]

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor for treatment advice.[2][5]

Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.

Caption: Logical workflow from waste generation to final disposal.

References

  • Safety Data Sheet - 2017 ERP System. Source: 2017 ERP System.
  • SAFETY DATA SHEET - Pfaltz & Bauer. Source: Pfaltz & Bauer.
  • Safety D
  • Safety Data Sheet: Oxydipropanol - Carl ROTH. Source: Carl ROTH.
  • Dipropylene glycol dibenzoate - Scientific Polymer Products, Inc.Source: Scientific Polymer Products, Inc.
  • EPA Hazardous Waste Codes. Source: Environmental Safety, Sustainability and Risk - ESSR.
  • 2,2'-Oxybis-1-propanol dibenzoate | C20H22O5 | CID 33713. Source: PubChem.
  • 2-Propanol, 1,1′-oxybis-, dibenzoate SDS, 94-03-1 Safety D
  • Laboratory Chemical Waste Handling and Disposal Guidelines. Source: University of Canterbury.
  • Oxydipropyl dibenzoate - Safety D
  • DIPROPYLENE GLYCOL DIBENZOATE (DPGDB).
  • Laboratory Guide for Managing Chemical Waste. Source: Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Source: University of Pennsylvania EHRS.
  • DAP CN/GHS MSDS Project. Source: DAP.
  • Laboratory Waste Disposal Safety Protocols. Source: NSTA.

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 1,1'-Oxybis-2-propanol Dibenzoate

For professionals in research, and drug development, the meticulous handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,1'-Oxybis-2...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, and drug development, the meticulous handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,1'-Oxybis-2-propanol dibenzoate (CAS No. 27138-31-4), also commonly known as dipropylene glycol dibenzoate. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each recommendation, ensuring a self-validating system of safety and operational integrity.

Hazard Assessment and Risk Mitigation

While 1,1'-Oxybis-2-propanol dibenzoate is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) in many reports, a conservative approach is crucial due to the potential for mild irritation and its environmental impact.[1] The toxicological properties have not been exhaustively investigated, warranting careful handling to minimize exposure.[1]

Key Hazards:

  • Environmental: Harmful to aquatic life with long-lasting effects.[1][2]

  • Human Health: May cause skin and eye irritation.[3][4] High vapor concentrations can lead to mild irritation of the respiratory system.[2][3] Ingestion may be harmful.[3][4]

The primary objective of the following protocols is to create a multi-layered defense, minimizing the risk of accidental exposure and environmental release through a combination of engineering controls, personal protective equipment, and stringent operational procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The equipment specified below is chosen to provide a robust barrier against the known and potential hazards of 1,1'-Oxybis-2-propanol dibenzoate.

PPE ComponentSpecificationRationale for Use
Eye Protection Tightly fitting safety goggles or a face shield (minimum 8 inches). Must be approved under NIOSH (US) or EN 166 (EU) standards.Protects against accidental splashes which may cause eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended). Minimum layer thickness of 0.11 mm.Prevents skin contact, which can lead to irritation.[3] Nitrile rubber provides adequate resistance with a breakthrough time of approximately 480 minutes. Always inspect gloves for integrity before use.
Body Protection A complete lab coat or chemical-resistant suit.Protects skin and personal clothing from contamination in case of spills or splashes.[1]
Respiratory Protection Generally not required in a well-ventilated area. If vapors or mists are generated, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask or a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.Mitigates the risk of respiratory tract irritation from inhalation of vapors or mists.[1][3]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the essential steps for handling 1,1'-Oxybis-2-propanol dibenzoate from initial preparation to final disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area.[1][3] A chemical fume hood is the preferred engineering control to minimize the accumulation of vapors.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary PPE, spill containment materials (inert absorbent material like sand or vermiculite), and waste disposal containers before beginning work.[1][5]

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Container Inspection: Before use, inspect the chemical container for any signs of damage or leaks.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Keep the container tightly closed when not in use.[3]

  • Avoid Inhalation and Contact: Consciously avoid breathing in any vapors or mists and prevent the chemical from coming into contact with your skin or eyes.[3]

Accidental Spill Response
  • Evacuate and Ventilate: If a spill occurs, ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Containment: Prevent the spill from spreading and entering drains.[1]

  • Absorption: Use an inert absorbent material to soak up the spill.[1][5]

  • Collection and Disposal: Collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1]

Storage and Disposal Plan

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly sealed to prevent leakage and contamination.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[4]

Disposal
  • Waste Classification: This material should be disposed of as hazardous waste.

  • Disposal Method: Do not allow the product to enter drains or waterways.[1] Arrange for disposal through a licensed and reputable disposal company.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely managing 1,1'-Oxybis-2-propanol dibenzoate within a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_vent Ensure Adequate Ventilation prep_ppe Don Appropriate PPE prep_vent->prep_ppe prep_materials Gather Spill and Waste Materials prep_ppe->prep_materials handle_dispense Dispense Chemical Carefully prep_materials->handle_dispense Proceed to Handling handle_store Keep Container Sealed handle_dispense->handle_store spill_contain Contain Spill handle_dispense->spill_contain If Spill Occurs cleanup_decontaminate Decontaminate Work Area handle_store->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect for Disposal spill_absorb->spill_collect

Caption: Workflow for the safe handling of 1,1'-Oxybis-2-propanol dibenzoate.

References

  • Scientific Polymer Products, Inc. (2020, March 18). Dipropylene glycol dibenzoate Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1'-Oxybis-2-propanol dibenzoate. PubChem Compound Database. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE (DPGDB). Retrieved from [Link]

  • ITW Performance Polymers. (2015, September 10). SAFETY DATA SHEET. Retrieved from [Link]

  • Redox. (2025, February 1). Safety Data Sheet Dipropylene glycol (DPG). Retrieved from [Link]

  • EHS Daily Advisor. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace. Retrieved from [Link]

  • G.J. CHEMICAL COMPANY, INC. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL DIBENZOATE. Retrieved from [Link]

Sources

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